Fluvoxamine
Description
This compound is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor. Though it is in the same class as other SSRI drugs, it is most often used to treat obsessive-compulsive disorder. This compound has been in use in clinical practice since 1983 and has a clinical trial database comprised of approximately 35,000 patients. It was launched in the US in December 1994 and in Japan in June 1999. As of the end of 1995, more than 10 million patients worldwide have been treated with this compound.
This compound is a Serotonin Reuptake Inhibitor. The mechanism of action of this compound is as a Serotonin Uptake Inhibitor.
This compound is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of obsessive-compulsive disorder. This compound therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.
This compound is a 2-aminoethyl oxime ether of aralkylketones, with antidepressant, antiobsessive-compulsive, and anxiolytic properties. This compound, chemically unrelated to other selective serotonin reuptake inhibitors, selectively blocks serotonin reuptake by inhibiting the serotonin reuptake pump at the presynaptic neuronal membrane. This increases serotonin levels within the synaptic cleft, prolongs serotonergic transmission and decreased serotonin turnover, thereby leading to antidepressant, anxiolytic and antiobsessive-compulsive effects. This compound shows no significant affinity for histaminergic, alpha or beta adrenergic, muscarinic, or dopaminergic receptors in vitro.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 4 approved and 12 investigational indications. This drug has a black box warning from the FDA.
This compound is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor. Though it is in the same class as other SSRI drugs, it is most often used to treat obsessive-compulsive disorder. this compound has been in use in clinical practice since 1983 and has a clinical trial database comprised of approximately 35,000 patients. It was launched in the US in December 1994 and in Japan in June 1999. As of the end of 1995, more than 10 million patients worldwide have been treated with this compound.
A selective serotonin reuptake inhibitor that is used in the treatment of DEPRESSION and a variety of ANXIETY DISORDERS.
See also: this compound Maleate (active moiety of).
Structure
2D Structure
Propriétés
IUPAC Name |
2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFXWAVKWHTFT-XSFVSMFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61718-82-9 (maleate) | |
| Record name | Fluvoxamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044002 | |
| Record name | Fluvoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54739-18-3 | |
| Record name | Fluvoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54739-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluvoxamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluvoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-4’-(triflluoromethyl)valerophenone(E)-O-(2-aminoethyl) oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUVOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4L1XPO44W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
120-121.5 °C | |
| Record name | Fluvoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Fluvoxamine's Molecular Mechanisms Beyond SERT Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is well-established for its efficacy in treating major depressive disorder and obsessive-compulsive disorder. Its primary therapeutic action is attributed to the blockade of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. However, a growing body of evidence reveals that this compound's pharmacological profile extends significantly beyond SERT inhibition. This technical guide provides an in-depth exploration of these auxiliary mechanisms, with a focus on its potent agonism at the sigma-1 receptor (S1R), its profound anti-inflammatory effects through cytokine modulation, its role in mitigating endoplasmic reticulum (ER) stress, and its influence on melatonin metabolism. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals seeking to understand the multifaceted actions of this compound.
Quantitative Binding Affinity and Enzyme Inhibition Data
This compound's interaction with various molecular targets has been quantified through in vitro assays. The following tables summarize the key binding affinities (Ki) and inhibitory constants (IC50) that define this compound's pharmacological profile beyond its primary target, the serotonin transporter.
Table 1: this compound Receptor Binding Affinities
| Target | Radioligand | Species/Tissue | Assay Type | Ki (nM) | Reference(s) |
| Sigma-1 Receptor (S1R) | --INVALID-LINK---pentazocine | Guinea Pig Brain | Radioligand Binding | 36 | [1] |
| Serotonin Transporter (SERT) | [3H]paroxetine | Human Platelets | Radioligand Binding | 4.0 | [1] |
| Sigma-2 Receptor (S2R) | [3H]DTG | Rat Liver | Radioligand Binding | 6187 |
Lower Ki values indicate higher binding affinity.
Table 2: this compound Enzyme Inhibition Constants
| Enzyme | Substrate/Reaction | System | Ki (µM) | Reference(s) |
| CYP1A2 | 6-hydroxymelatonin formation | Human Liver Microsomes | 0.02 | [2][3] |
| CYP2C19 | N-acetylserotonin formation | Human Liver Microsomes | 0.05 |
Lower Ki values indicate more potent inhibition.
Sigma-1 Receptor (S1R) Agonism: A Key Secondary Mechanism
This compound is a potent agonist at the S1R, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). This interaction is increasingly recognized as a significant contributor to this compound's therapeutic effects, including its antidepressant, anxiolytic, and potential neuroprotective properties.
S1R Signaling Pathways
Activation of S1R by this compound initiates a cascade of intracellular signaling events that modulate neuronal function and resilience. Upon binding, this compound causes the dissociation of S1R from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), allowing S1R to interact with various downstream effectors.
Experimental Protocol: Radioligand Binding Assay for S1R
This protocol outlines the determination of this compound's binding affinity for the S1R using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the S1R.
Materials:
-
Membrane Preparation: Guinea pig brain membrane homogenates expressing S1R.
-
Radioligand: --INVALID-LINK---pentazocine, a selective S1R agonist.
-
Test Compound: this compound maleate.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation (approximately 100-200 µg of protein), a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubate at 37°C for 90 minutes.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific --INVALID-LINK---pentazocine binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anti-Inflammatory Effects and Cytokine Modulation
This compound exhibits significant anti-inflammatory properties by modulating the production of various cytokines. This action is, at least in part, mediated by its agonism at the S1R, which can regulate inflammatory signaling pathways.
Table 3: In Vitro Effects of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages
| Mediator | Cell Line | This compound Concentration | Effect | Reference(s) |
| COX-2 mRNA | U937 | 10⁻⁶ M | Significant Decrease | |
| iNOS mRNA | U937 | 10⁻⁷ M - 10⁻⁶ M | Significant Decrease | |
| COX-2 Protein | U937 | 10⁻⁸ M - 10⁻⁶ M | Significant Decrease |
Table 4: In Vivo Effects of this compound on Cytokine mRNA Levels in a Rat Model of Parkinson's Disease
| Cytokine | Treatment | Effect on mRNA Levels | Reference(s) |
| IL-1β | This compound | Down-regulated | |
| IL-6 | This compound | Down-regulated | |
| TNF-α | This compound | Down-regulated | |
| IL-10 | This compound | Up-regulated | |
| TGF-β | This compound | Up-regulated |
Experimental Protocol: Measurement of Cytokine Levels by ELISA
This protocol describes a general method for quantifying cytokine concentrations in cell culture supernatants following treatment with this compound.
Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Cell Line: Human U937 macrophages or murine RAW 264.7 macrophages.
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound: this compound maleate.
-
ELISA Kit: Commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10).
-
96-well microplates.
-
Plate reader.
Procedure:
-
Cell Culture and Treatment: Plate macrophages in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Data Analysis: Measure the absorbance of the colored product using a plate reader. Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.
Attenuation of Endoplasmic Reticulum (ER) Stress
This compound has been shown to alleviate ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This protective effect is linked to its S1R agonism and its ability to modulate the unfolded protein response (UPR).
Modulation of the Unfolded Protein Response (UPR)
The UPR is a cellular stress response that is activated to restore ER homeostasis. Three key sensor proteins initiate the UPR: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). This compound can attenuate the UPR by reducing the activation of these sensors.
Experimental Protocol: Western Blotting for ER Stress Markers
This protocol provides a method for assessing the effect of this compound on the expression of key ER stress markers in a neuronal cell line.
Objective: To determine the effect of this compound on the protein levels of IRE1, PERK, and ATF6 in SH-SY5Y neuroblastoma cells under conditions of ER stress.
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
ER Stress Inducer: Tunicamycin or thapsigargin.
-
Test Compound: this compound maleate.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-IRE1, rabbit anti-PERK, rabbit anti-ATF6, and a loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells and treat with an ER stress inducer in the presence or absence of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Influence on Melatonin Metabolism
This compound has been shown to increase circulating levels of melatonin. This effect is not due to increased synthesis but rather to the inhibition of the cytochrome P450 enzymes responsible for its metabolism, primarily CYP1A2 and, to a lesser extent, CYP2C19.
Experimental Protocol: In Vitro Melatonin Metabolism Assay
This protocol describes an in vitro method to assess the inhibitory effect of this compound on melatonin metabolism using human liver microsomes.
Objective: To determine the inhibitory constant (Ki) of this compound on the CYP1A2- and CYP2C19-mediated metabolism of melatonin.
Materials:
-
Enzyme Source: Pooled human liver microsomes.
-
Substrate: Melatonin.
-
Cofactor: NADPH regenerating system.
-
Test Compound: this compound maleate.
-
Positive Control Inhibitors: Furafylline (for CYP1A2) and a selective CYP2C19 inhibitor.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Incubation: In microcentrifuge tubes, pre-incubate human liver microsomes with varying concentrations of this compound or a positive control inhibitor in the incubation buffer.
-
Initiate Reaction: Add melatonin and the NADPH regenerating system to start the metabolic reaction.
-
Incubate at 37°C for a specified time.
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of melatonin metabolites (e.g., 6-hydroxymelatonin and N-acetylserotonin) using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the IC50 value and subsequently the Ki value using appropriate enzyme kinetic models.
Conclusion
The pharmacological actions of this compound are more complex and nuanced than its classification as a mere SERT inhibitor would suggest. Its potent agonism at the sigma-1 receptor, coupled with its significant anti-inflammatory, ER stress-reducing, and melatonin-modulating effects, positions it as a unique therapeutic agent with a broad spectrum of potential applications. A thorough understanding of these non-SERT-mediated mechanisms is crucial for the rational design of future clinical trials and the development of novel therapeutics that target these pathways. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to further elucidating the intricate molecular pharmacology of this compound and its potential to treat a range of neuropsychiatric and inflammatory disorders.
References
- 1. This compound alleviates ER stress via induction of Sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of this compound and other antidepressants on the biotransformation of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Differential Effects of this compound and Other Antidepressants on the Biotransformation of Melatonin | Semantic Scholar [semanticscholar.org]
Fluvoxamine's Interaction with the Sigma-1 Receptor: A Technical Guide to Binding Affinity and Intracellular Signaling
For Immediate Release
This technical guide provides a comprehensive analysis of the binding characteristics and functional consequences of fluvoxamine's interaction with the sigma-1 receptor (σ1R). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.
This compound, a selective serotonin reuptake inhibitor (SSRI), is also a potent agonist at the sigma-1 receptor.[1][2] This interaction is increasingly recognized as a significant contributor to its therapeutic effects, extending beyond its impact on serotonergic neurotransmission.[1][3] Understanding the precise nature of this binding is crucial for elucidating its full pharmacological profile and exploring its potential in various therapeutic areas.
Quantitative Binding Affinity Data
The affinity of this compound for the sigma-1 receptor has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a stronger binding interaction. Multiple studies have consistently reported a high affinity of this compound for the sigma-1 receptor.[1]
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Ki (Inhibition Constant) | 36 nM | Not Specified | Not Specified | |
| Ki (Inhibition Constant) | 36 nM | Rat Brain | Radioligand Binding | |
| Ki (Inhibition Constant) | 36 nM | Human Brain (in vivo PET study) | Radioligand Binding |
Binding Kinetics: An Area for Further Research
Experimental Protocol: Radioligand Binding Assay
The determination of this compound's binding affinity for the sigma-1 receptor is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radioactively labeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Homogenized tissue (e.g., guinea pig liver) or cell-line preparations expressing a high density of sigma-1 receptors.
-
Radioligand: A selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine.
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity σ1R ligand (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 8.0).
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/B).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Workflow:
Procedure:
-
Incubation: The membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound are incubated together in the assay buffer. Control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand) are also prepared. The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a region known as the mitochondria-associated membrane (MAM). Its activation by agonists like this compound triggers a cascade of intracellular events that modulate cellular stress responses and neuronal plasticity.
Basal State and Agonist-Induced Activation
Under normal, resting conditions, the sigma-1 receptor is in a complex with the binding immunoglobulin protein (BiP), also known as GRP78. Upon binding of an agonist such as this compound, the sigma-1 receptor dissociates from BiP. This dissociation is a critical step in its activation, allowing it to interact with various client proteins and modulate downstream signaling.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Sigma-1 Receptor Activation by this compound Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates ER stress via induction of Sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Pathways Affected by Fluvoxamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the management of obsessive-compulsive disorder (OCD) and other psychiatric conditions.[1] While its primary mechanism of action is the blockade of the serotonin transporter (SERT), a growing body of evidence reveals a more complex pharmacological profile.[1][2] this compound's engagement with the sigma-1 receptor (S1R) initiates a cascade of downstream signaling events that contribute significantly to its therapeutic effects, including the modulation of neuroinflammation, endoplasmic reticulum (ER) stress, and neuronal plasticity.[3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core molecular interactions.
Core Mechanisms of Action and Downstream Signaling
This compound's therapeutic effects are mediated through two principal mechanisms: inhibition of the serotonin transporter and agonism of the sigma-1 receptor. These actions trigger a series of downstream signaling cascades that modulate gene expression, protein function, and cellular stress responses.
Serotonin Transporter (SERT) Inhibition
As an SSRI, this compound's primary action is to block the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is fundamental to its antidepressant and anxiolytic properties. The long-term therapeutic effects are believed to arise from adaptive changes in the brain, including alterations in serotonin receptor density and the modulation of downstream signaling pathways that influence neuronal activity and gene expression.
Sigma-1 Receptor (S1R) Agonism
This compound is a potent agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuroplasticity. This compound exhibits the highest affinity for S1R among all SSRIs. This interaction is responsible for a significant portion of its pharmacological effects beyond serotonin reuptake inhibition.
This compound has been shown to alleviate ER stress by attenuating the unfolded protein response (UPR). It reduces the expression of key UPR markers, including inositol-requiring enzyme 1 (IRE1), PRKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). This protective effect can shield neurons from apoptosis and promote cell survival. Furthermore, this compound can induce the expression of S1R by increasing the translation of activating transcription factor 4 (ATF4) without activating the PERK pathway.
This compound exerts potent anti-inflammatory effects, largely mediated through its agonism of S1R. It can significantly reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). Conversely, it has been shown to increase the levels of the anti-inflammatory cytokine IL-4. This compound also inhibits the NLRP3 inflammasome, a key component of the innate immune response, and downregulates the expression of inflammatory genes including ICAM-1, VCAM-1, COX-2, and iNOS.
The interaction of this compound with S1R potentiates nerve growth factor (NGF)-induced neurite outgrowth. This effect is likely mediated through the interaction with IP3 receptors and subsequent signaling molecules. This compound also modulates the nNOS/PSD-95/NMDAR signaling pathway, which is critical for synaptic plasticity and neuronal function.
This compound can induce autophagy through the activation of the PRKAA2 pathway via CAMKK2 signaling. This process of cellular self-cleaning contributes to the clearance of aggregated proteins, such as amyloid-beta, and the inhibition of the NLRP3 inflammasome.
Quantitative Data
The following tables summarize key quantitative findings from various preclinical studies of this compound.
Table 1: Receptor Binding Affinities
| Target | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | Varies by study | |
| Sigma-1 Receptor (S1R) | 36 |
Table 2: In Vitro Anti-Inflammatory Activity
| Target | Assay System | Effect | IC50 | Reference |
| NLRP3 Inflammasome | Primary Astrocytes | Inhibition of IL-1β release | 16 nM | |
| NLRP3 Inflammasome | Primary Astrocytes | Inhibition of IL-18 release | 25.96 nM |
Table 3: In Vivo Effects on Protein Expression and Signaling
| Model | Treatment | Tissue | Protein/Pathway | Effect | Reference |
| Ketamine-induced schizophrenia model (rats) | This compound (30 mg/kg/day) | Prefrontal Cortex | IRE-1, PERK, ATF-6 | Attenuated increase | |
| Ketamine-induced schizophrenia model (rats) | This compound (30 mg/kg/day) | Prefrontal Cortex | nNOS, PSD-95, NMDAR | Mitigated inhibition | |
| 5XFAD mice (Alzheimer's model) | This compound | Hippocampus | NF-κB, GFAP, IBA1, IL-1β, TNF-α, IL-6 | Significant reduction | |
| 5XFAD mice (Alzheimer's model) | This compound | Hippocampus | Autophagy proteins | Increased expression | |
| Endotoxin-induced neuroinflammation (rats) | This compound (50 mg/kg) | Brain Cortex, Cerebellum, Hippocampus | GPX-4 | Increased expression | |
| Endotoxin-induced neuroinflammation (rats) | This compound (50 mg/kg) | Brain Cortex, Cerebellum, Hippocampus | HMGB-1 | Decreased expression |
Experimental Protocols
Radioligand Binding Assay for SERT and Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT) and the sigma-1 receptor.
Materials:
-
Membrane preparations from tissues or cells expressing SERT or S1R.
-
Radioligand: [3H]citalopram or [3H]paroxetine for SERT; --INVALID-LINK---pentazocine for S1R.
-
Test Compound: this compound in a range of concentrations.
-
Assay Buffer: Appropriate for the specific receptor.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation, radioligand, and varying concentrations of this compound together in the assay buffer to allow for competitive binding.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in primary astrocytes.
Materials:
-
Primary mouse astrocytes.
-
Lipopolysaccharide (LPS).
-
ATP.
-
This compound at various concentrations (e.g., starting from 9 nM).
-
ELISA kits for IL-1β and IL-18.
Procedure:
-
Cell Culture: Culture primary astrocytes under standard conditions.
-
Priming: Prime the astrocytes with LPS to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Treat the LPS-primed astrocytes with varying concentrations of this compound.
-
Induction: Induce NLRP3 inflammasome activation with ATP.
-
Quantification: Collect the cell culture supernatants and measure the levels of released IL-1β and IL-18 using ELISA.
-
Data Analysis: Determine the IC50 values for the inhibition of IL-1β and IL-18 release by this compound.
In Vivo Alzheimer's Disease Model
Objective: To evaluate the effect of this compound on amyloid-beta pathology and neuroinflammation in a transgenic mouse model of Alzheimer's disease.
Animal Model: 5XFAD mice.
Treatment: this compound administered for two months.
Experimental Workflow:
-
Animal Housing and Grouping: House 5XFAD mice under standard laboratory conditions and divide them into control (vehicle) and treatment (this compound) groups.
-
Drug Administration: Administer the designated treatment daily for two months.
-
Behavioral Analysis: Conduct behavioral tests to assess memory and neuromuscular coordination.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue (hippocampus).
-
Immunohistochemistry: Perform immunohistochemistry to quantify the amyloid-beta plaque load.
-
Western Blotting/ELISA: Analyze the expression of inflammatory and autophagy proteins in hippocampal lysates.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibition of the Serotonin Transporter (SERT).
Caption: this compound's modulation of ER stress via the Sigma-1 Receptor.
Caption: this compound's anti-neuroinflammatory signaling pathways.
Caption: Experimental workflow for in vivo Alzheimer's disease model.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Sigma-1 Receptor Activation by this compound Ameliorates ER Stress, Synaptic Dysfunction and Behavioral Deficits in a Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluvoxamine's Role in Modulating Endoplasmic Reticulum Stress: A Technical Guide
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). Chronic or unresolved ER stress is implicated in numerous pathologies, including neurodegenerative and psychiatric disorders. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has been identified as a significant modulator of ER stress, acting primarily through its high-affinity agonism of the Sigma-1 Receptor (Sig-1R), an ER-resident chaperone protein. This technical guide provides an in-depth analysis of this compound's mechanism of action on the core pathways of the UPR, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved signaling cascades for researchers, scientists, and drug development professionals.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) maintains cellular proteostasis by ensuring the correct folding and modification of a vast number of proteins. Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to ER stress.[1][2] In response, the cell initiates the UPR, a tripartite signaling pathway designed to restore homeostasis by reducing the protein load and increasing the folding capacity of the ER.[3][4] However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.[5]
The UPR is orchestrated by three ER-resident transmembrane sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding Immunoglobulin Protein), also known as GRP78. Upon accumulation of unfolded proteins, BiP preferentially binds to them, releasing the UPR sensors and triggering their activation.
References
- 1. Hippocampal Endoplasmic Reticulum Stress: Novel Target in PTSD Pharmacotherapy? – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. mesoscale.com [mesoscale.com]
- 3. This compound: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Fluvoxamine's Anti-Inflammatory Nexus: A Technical Guide to its Mechanisms in Neuronal and Glial Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has demonstrated significant anti-inflammatory properties within the central nervous system (CNS), independent of its canonical effects on serotonin levels. This technical guide delineates the molecular mechanisms underpinning this compound's anti-inflammatory action in neuronal and glial cells, with a focus on key signaling pathways. It provides a comprehensive summary of quantitative data from pivotal studies, detailed experimental protocols for replication and further investigation, and visual representations of the core signaling cascades and experimental workflows. This document serves as a critical resource for researchers exploring the therapeutic potential of this compound in neuroinflammatory and neurodegenerative disorders.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through its agonistic activity at the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum (ER).[1][2] This interaction initiates a cascade of downstream events that collectively dampen inflammatory responses in microglia and astrocytes.
Sigma-1 Receptor (S1R) and IRE1α-Mediated Inflammation
The S1R is a crucial regulator of the inositol-requiring enzyme 1α (IRE1α), a key sensor of ER stress.[1] Upon binding to the S1R, this compound modulates the IRE1α pathway, which is known to drive inflammation.[1] This modulation helps to mitigate the inflammatory signaling that can be triggered by ER stress, a common feature in neurodegenerative diseases.
dot
Caption: this compound's interaction with S1R modulates IRE1α-driven inflammation.
Inhibition of the NF-κB and NLRP3 Inflammasome Pathways
This compound has been shown to potently inhibit the NLRP3 inflammasome and the NF-κB signaling pathway in astrocytes.[3] It can induce autophagy, which promotes the degradation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. This inhibitory effect on the NLRP3 inflammasome, a key component of the innate immune response, is a central mechanism of this compound's anti-inflammatory action.
dot
References
- 1. This compound: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Review of Its Mechanism of Action and Its Role in COVID-19 [frontiersin.org]
- 3. This compound maleate alleviates amyloid-beta load and neuroinflammation in 5XFAD mice to ameliorate Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Fluvoxamine on mTOR Signaling in the Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of how the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine impacts the mammalian target of rapamycin (mTOR) signaling pathway in the brain. This document synthesizes findings from preclinical studies, detailing the molecular mechanisms, experimental evidence, and methodological considerations for researchers in neuroscience and drug development.
Introduction
This compound, a widely prescribed medication for depression and obsessive-compulsive disorder, is primarily known for its inhibition of the serotonin transporter (SERT). However, emerging evidence reveals its engagement with other intracellular targets, notably the sigma-1 receptor (S1R), which contributes to its broader pharmacological profile. A significant area of this extended activity involves the modulation of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, synaptic plasticity, and protein synthesis. Dysregulation of mTOR signaling has been implicated in various neuropsychiatric and neurological disorders, making it a key target for therapeutic intervention. This guide explores the multifaceted effects of this compound on brain mTOR signaling, with a focus on its implications for depression, neuroinflammation, and glioblastoma.
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative findings from preclinical studies investigating the effects of this compound on the mTOR signaling pathway and related molecules in the brain.
Table 1: Effects of this compound on mTOR Signaling in a Mouse Model of Depression
| Experimental Model | Brain Region | Treatment Group | Measured Parameter | Observed Effect | Citation |
| Chronic Unpredictable Mild Stress (CUMS) in Male C57BL/6J Mice | Hippocampus | CUMS + this compound | mTOR signaling cascade expression | Fully reversed the effects of CUMS | [1] |
| Chronic Unpredictable Mild Stress (CUMS) in Male C57BL/6J Mice | Prefrontal Cortex (PFC) | CUMS + this compound | mTOR signaling cascade expression | Fully reversed the effects of CUMS | [1] |
| Chronic Unpredictable Mild Stress (CUMS) in Male C57BL/6J Mice | Hippocampus & PFC | CUMS + this compound + Rapamycin | Antidepressant-like effects of this compound | Significantly prevented | [1] |
Table 2: Effects of this compound on Akt/mTOR Signaling in Glioblastoma Cells
| Experimental Model | Treatment | Measured Parameter | Observed Effect | Citation |
| Human Glioblastoma (GBM) cell lines (U87-MG) | This compound (20 or 40 μM) | Phosphorylation of Akt (S473 and T308) | Dose-dependent decrease | [2] |
| Human Glioblastoma (GBM) cell lines (U87-MG) | This compound (20 or 40 μM) | Phosphorylation of mTOR (S2448 and S2481) | Dose-dependent decrease | [2] |
| Pyrene-actin-based actin polymerization assay | This compound | Actin polymerization | Potent inhibition (IC50 ≈ 30 μM) |
Signaling Pathways and Mechanisms of Action
This compound's influence on mTOR signaling is multifaceted, involving both its canonical role as an SSRI and its distinct action as a potent S1R agonist.
Sigma-1 Receptor (S1R) Agonism and mTOR Regulation
This compound is a potent agonist of the S1R, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that plays a crucial role in cellular stress responses. S1R activation by this compound is a key mechanism for its neuroprotective and anti-inflammatory effects, which are in part mediated through the mTOR pathway.
One proposed mechanism involves the interaction of S1R with the inositol-requiring enzyme 1 (IRE1), an ER stress sensor. S1R can stabilize IRE1, modulating its endonuclease activity and influencing downstream signaling cascades that can intersect with mTOR signaling. Additionally, S1R activation has been shown to promote autophagy by activating AMPK, a negative regulator of mTOR.
Inhibition of the Akt/mTOR Pathway in Glioblastoma
In the context of glioblastoma (GBM), this compound has been shown to inhibit tumor cell invasion by suppressing the FAK (Focal Adhesion Kinase) and Akt/mTOR signaling pathways. This anti-tumor effect is linked to this compound's ability to disrupt actin polymerization. The inhibition of this pathway leads to decreased cell migration and proliferation.
Experimental Protocols
The following section provides a detailed, representative protocol for a key experiment used to assess the effects of this compound on mTOR signaling in the brain.
Western Blot Analysis of mTOR Pathway Proteins in Mouse Brain Tissue
This protocol is a generalized procedure for the extraction of proteins from the hippocampus and prefrontal cortex of mice, followed by Western blot analysis to quantify the total and phosphorylated levels of mTOR and Akt.
Materials:
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA (Bicinchoninic acid) assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris base, Glycine, Methanol.
-
Membrane: PVDF (Polyvinylidene difluoride) membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibodies (example dilutions, optimization required):
-
Rabbit anti-phospho-mTOR (Ser2448) (e.g., 1:1000 dilution)
-
Rabbit anti-mTOR (e.g., 1:1000 dilution)
-
Rabbit anti-phospho-Akt (Ser473) (e.g., 1:1000 dilution)
-
Rabbit anti-Akt (e.g., 1:1000 dilution)
-
Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:2000-1:5000 dilution)
-
HRP-conjugated goat anti-mouse IgG (1:2000-1:5000 dilution)
-
-
Detection Reagent: ECL (Enhanced chemiluminescence) substrate.
Procedure:
-
Tissue Homogenization:
-
Dissect the hippocampus and prefrontal cortex from the mouse brain on ice.
-
Homogenize the tissue in ice-cold lysis buffer using a mechanical homogenizer.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control (β-actin).
-
Conclusion
The evidence presented in this technical guide demonstrates that this compound's effects on the brain extend beyond serotonin reuptake inhibition to include significant modulation of the mTOR signaling pathway. In models of depression, this compound can restore stress-induced deficits in mTOR signaling in key brain regions like the hippocampus and prefrontal cortex. Conversely, in the context of glioblastoma, it inhibits the pro-survival Akt/mTOR pathway. A central mechanism for these effects appears to be this compound's potent agonism of the sigma-1 receptor, which can influence mTOR signaling through various downstream effectors.
For researchers and drug development professionals, these findings highlight the potential for repurposing this compound and for developing novel compounds that target the S1R-mTOR axis for the treatment of a range of neurological and psychiatric disorders. Further investigation is warranted to fully elucidate the quantitative dynamics of this compound's impact on mTOR signaling in different brain cell types and to translate these preclinical findings into clinical applications.
References
Unraveling the Central Nervous System Targets of Fluvoxamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has been a cornerstone in the pharmacological management of obsessive-compulsive disorder (OCD) and various anxiety disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its high-affinity interaction with the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. However, a growing body of evidence reveals a more complex pharmacological profile, with significant engagement of the sigma-1 receptor, which may contribute to its unique therapeutic properties and potential applications in other neurological and psychiatric conditions. This in-depth technical guide provides a comprehensive overview of the molecular targets of this compound in the central nervous system (CNS), presenting quantitative binding data, detailed experimental protocols for target characterization, and a visual representation of the associated signaling pathways.
Primary and Secondary Molecular Targets
This compound's activity in the CNS is characterized by a high affinity for its primary target, the serotonin transporter, and a notable affinity for the sigma-1 receptor, a unique intracellular chaperone protein.[2] In contrast, it exhibits negligible affinity for a wide range of other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[3]
Quantitative Binding Affinity Data
The binding affinity of this compound for its molecular targets is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity. The following tables summarize the Kᵢ values for this compound at its primary and secondary targets, as well as its interactions with cytochrome P450 enzymes, which are crucial for understanding its pharmacokinetic profile and potential for drug-drug interactions.
Table 1: this compound Binding Affinities for Primary and Secondary CNS Targets
| Target | Species | Radioligand | Tissue/Cell Type | Kᵢ (nM) | Reference(s) |
| Serotonin Transporter (SERT) | Human | [³H]citalopram | Brain/Platelets | ~1.5 | [2][4] |
| Mouse | [³H]paroxetine | Brain | 5.52 | ||
| Sigma-1 Receptor | Human | Not Specified | Brain | 36 | |
| Rat | Not Specified | Brain | 36 |
Table 2: this compound Inhibitory Constants (Kᵢ) for Cytochrome P450 Enzymes
| Enzyme | Substrate | Kᵢ (µM) | Reference(s) |
| CYP1A2 | Phenacetin | 0.12 - 0.24 | |
| Theophylline | 0.05 - 0.29 | ||
| CYP2D6 | This compound | 2.2 | |
| CYP2C9 | Tolbutamide | 13.3 |
Experimental Protocols
The determination of this compound's binding affinities for its molecular targets is primarily achieved through in vitro radioligand binding assays. These assays measure the ability of this compound to compete with a radioactively labeled ligand for binding to the target protein.
Protocol 1: Determination of this compound Affinity for the Serotonin Transporter (SERT)
Objective: To determine the inhibition constant (Kᵢ) of this compound for the serotonin transporter using a competitive radioligand binding assay with [³H]citalopram.
Materials:
-
Membrane Preparation: Homogenized brain tissue (e.g., rat cortex) or cell membranes expressing human SERT.
-
Radioligand: [³H]citalopram (specific activity ~80 Ci/mmol).
-
Test Compound: this compound maleate.
-
Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cells by homogenization in ice-cold buffer followed by centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Assay buffer.
-
A range of concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
A fixed concentration of [³H]citalopram (typically at or near its Kₑ value, e.g., 1 nM).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
-
Incubation: Incubate the plates at room temperature (e.g., 20-25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., assay buffer) to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]citalopram) using non-linear regression analysis.
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Determination of this compound Affinity for the Sigma-1 Receptor
Objective: To determine the inhibition constant (Kᵢ) of this compound for the sigma-1 receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.
Materials:
-
Membrane Preparation: Homogenized tissue rich in sigma-1 receptors (e.g., guinea pig liver) or cell membranes expressing human sigma-1 receptors.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).
-
Test Compound: this compound maleate.
-
Non-specific Binding Control: A high concentration of a non-labeled sigma-1 receptor ligand (e.g., 10 µM haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions as described in Protocol 1.
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Assay buffer.
-
A range of concentrations of this compound.
-
A fixed concentration of --INVALID-LINK---pentazocine (typically near its Kₑ value, e.g., 5 nM).
-
Membrane preparation (typically 100-200 µg of protein per well).
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly terminate the binding reaction and wash the filters as described in Protocol 1.
-
Quantification: Measure the radioactivity as described in Protocol 1.
-
Data Analysis: Determine the IC₅₀ and calculate the Kᵢ value as described in Protocol 1.
Signaling Pathways
The therapeutic effects of this compound are mediated by its influence on distinct signaling pathways downstream of its molecular targets.
Serotonin Transporter (SERT) Inhibition Pathway
The primary mechanism of action of this compound is the blockade of SERT, a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This, in turn, leads to the activation of various postsynaptic serotonin receptors, initiating a cascade of intracellular events that are thought to underlie the antidepressant and anxiolytic effects of the drug.
Sigma-1 Receptor Agonism Pathway
This compound acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondria interface. Upon agonist binding, the sigma-1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can then modulate a variety of downstream signaling pathways. This includes potentiation of nerve growth factor (NGF)-induced neurite outgrowth through pathways involving IP₃ receptors, PLC-γ, PI3K, and MAPK. This agonism is also linked to the attenuation of neuroinflammatory responses and the regulation of cellular stress, which may contribute to the neuroprotective effects of this compound.
References
- 1. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluvoxamine on Neurogenesis and Neuronal Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is distinguished from other drugs in its class by its potent agonist activity at the sigma-1 receptor (S1R).[1][2] This dual mechanism of action contributes to its significant effects on neurogenesis and neuronal plasticity, processes crucial for mood regulation, cognitive function, and recovery from neural injury.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms, key experimental findings, and methodologies related to this compound's impact on neural plasticity. Through its interaction with the S1R, this compound modulates critical signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), to promote neurite outgrowth, enhance cell proliferation and differentiation, and influence synaptic structure.[5] This guide summarizes the current understanding of these processes, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling cascades.
Core Mechanisms of Action
This compound's primary pharmacological action is the inhibition of the serotonin transporter (SERT), leading to increased serotonin availability in the synaptic cleft. However, its high affinity for the S1R, an intracellular chaperone protein located at the endoplasmic reticulum, is critical to its effects on neuroplasticity. S1R agonism by this compound initiates a cascade of downstream signaling events that potentiate neurotrophic factor actions and promote cell survival and growth.
Impact on Neurogenesis and Neuronal Proliferation
This compound has been shown to stimulate the proliferation and differentiation of neural stem cells (NSCs) and progenitor cells, key components of adult neurogenesis. This process is vital for learning, memory, and mood regulation.
Quantitative Data on Neurogenesis
The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound's effect on cell viability, proliferation, and differentiation.
Table 1: In Vitro Effects of this compound on Neural Stem Cells (NSCs)
| Parameter | Concentration | Result | Study Reference |
|---|---|---|---|
| NSC Viability | 1, 5, 50 nM | Significant increase in viable cells | |
| Neurosphere Formation | 1, 5, 50 nM | Significant increase in neurosphere formation | |
| Neurosphere Cell Count | 1, 5, 50 nM | Increase in the mean cell number per neurosphere | |
| Differentiation (Astrocytes) | 1 nM | ~1.08-fold increase in GFAP+ cells (p < 0.01) | |
| Differentiation (Astrocytes) | 5 nM | ~1.14-fold increase in GFAP+ cells (***p < 0.0001) |
| Differentiation (Neurons) | 5 nM | Optimal concentration for differentiation into β-III Tubulin+ cells | |
Table 2: In Vivo Effects of this compound on Hippocampal Neurogenesis
| Animal Model | Treatment | Parameter | Result | Study Reference |
|---|---|---|---|---|
| Sprague-Dawley Rats | Valproic Acid (VPA) | Ki67+ cells in Subgranular Zone (SGZ) | Significant decrease vs. control (p < 0.001) | |
| Sprague-Dawley Rats | VPA + this compound | Ki67+ cells in SGZ | Significant increase vs. VPA alone (p < 0.001) |
| Sprague-Dawley Rats | this compound alone | Ki67+ cells in SGZ | Significant increase vs. all other groups (p < 0.001) | |
Experimental Protocol: Assessing NSC Proliferation and Differentiation
This protocol outlines a typical workflow for evaluating the effects of this compound on NSCs in vitro.
Methodology:
-
NSC Culture: Neural stem cells are isolated from embryonic or adult brain tissue (e.g., hippocampus) and cultured in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to form neurospheres.
-
Treatment: Neurospheres are dissociated and plated as single cells. They are then treated with various concentrations of this compound (e.g., 0.1, 1, 5, 50, 100, 500 nM) or a vehicle control.
-
Viability Assay (MTT): Cell viability is assessed using the MTT assay. NSCs are incubated with MTT solution, which is converted by metabolically active cells into a colored formazan product. The absorbance is measured to quantify cell viability.
-
Proliferation Assay (Neurosphere Formation): The number and size of newly formed neurospheres are quantified after a set period (e.g., 7 days) to assess self-renewal and proliferation.
-
Differentiation Assay (Immunocytochemistry): To assess differentiation, growth factors are withdrawn from the medium, and cells are cultured for several days (e.g., 6 days) with this compound. Cells are then fixed and stained with antibodies against lineage-specific markers:
-
Oligodendrocytes: Myelin Basic Protein (MBP)
-
Astrocytes: Glial Fibrillary Acidic Protein (GFAP)
-
Neurons: β-III Tubulin
-
-
Quantification: The percentage of cells positive for each marker is determined by counting fluorescently labeled cells and total cells (e.g., using a nuclear counterstain like Hoechst).
Impact on Neuronal Plasticity and Signaling
This compound significantly influences neuronal plasticity by potentiating neurotrophic factor signaling, which leads to neurite outgrowth and changes in dendritic spine morphology. These structural changes are fundamental to synaptic plasticity.
Potentiation of Neurotrophic Factor Signaling
This compound, through its S1R agonism, enhances the signaling cascades initiated by neurotrophins like NGF and BDNF. This potentiation is a key mechanism for its neuroplastic effects.
Table 3: this compound's Effect on Neurotrophic Factor-Mediated Signaling
| Cell Line | Treatment | Parameter | Result | Study Reference |
|---|---|---|---|---|
| PC12 cells | 10 µM this compound | Ser473-phosphorylated Akt-1 | 2.4-fold maximal increase at 40 min | |
| PC12 cells | 100 µM this compound | Ser473-phosphorylated Akt-1 | 3.8-fold maximal increase at 40 min | |
| PC12 cells | 50 ng/ml BDNF | Ser473-phosphorylated Akt-1 | 2.6-fold maximal increase at 5 min | |
| PC12 cells | This compound + NGF | Neurite Outgrowth | Significant potentiation (concentration-dependent) |
| PC12 cells | this compound + NGF + NE-100 (S1R antagonist) | Neurite Outgrowth | Potentiation by this compound is blocked | |
Impact on Dendritic Spine Density
Neuronal plasticity is also reflected in changes to dendritic spines, the postsynaptic sites of most excitatory synapses. Studies on neonatal exposure to this compound show complex, age-dependent effects on spine density in the hippocampus.
Table 4: Effect of Neonatal this compound Exposure on Mouse Hippocampal CA1 Spine Density
| Age | Dendrite Type | Treatment | Result vs. Saline Control | Study Reference |
|---|---|---|---|---|
| P22 | Apical | This compound | Significant decrease | |
| P22 | Basal | This compound | Significant decrease | |
| P90 | Apical | This compound | No significant difference |
| P90 | Basal | this compound | Increased spine density | |
Note: P22 = Postnatal day 22; P90 = Postnatal day 90.
Experimental Protocol: Analysis of Dendritic Spine Density
This protocol describes a method for analyzing dendritic spine density in vivo using transgenic mice.
Methodology:
-
Animal Model: Utilize GFP-transgenic mice, where a subset of neurons (e.g., CA1 pyramidal neurons) expresses Green Fluorescent Protein, allowing for clear visualization of dendritic morphology.
-
Drug Administration: Administer this compound or a saline control to neonatal mice via a defined protocol (e.g., daily injections for 18 days from postnatal day 4).
-
Tissue Preparation: At the desired age (e.g., P22 or P90), perfuse the animals and prepare brain tissue for microscopy. This typically involves fixation and sectioning of the brain.
-
Confocal Microscopy: Acquire high-resolution images of GFP-labeled dendrites in the region of interest (e.g., hippocampal CA1) using a confocal microscope.
-
Image Analysis:
-
Select dendritic segments (apical and basal) of a specified length.
-
Manually or semi-automatically count the number of dendritic spines along each segment.
-
Calculate spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).
-
-
Statistical Analysis: Compare the spine densities between the this compound-treated and control groups using appropriate statistical tests (e.g., LSD test after ANOVA).
The BDNF-TrkB Signaling Pathway
The BDNF-TrkB pathway is a central regulator of neuronal survival, differentiation, and synaptic plasticity. Antidepressants, including this compound, are known to engage this pathway. Chronic treatment with this compound (in combination with haloperidol) has been shown to increase the expression of both BDNF and its receptor, TrkB, and enhance the phosphorylation of downstream effectors like Akt and CREB. Some evidence also suggests that antidepressants may bind directly to TrkB receptors, allosterically enhancing BDNF signaling.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Cognition and depression: the effects of this compound, a sigma-1 receptor agonist, reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by this compound: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
Fluvoxamine's Off-Target Landscape: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the off-target effects of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), as observed in preclinical models. While its primary therapeutic action is attributed to the inhibition of the serotonin transporter (SERT), a growing body of evidence reveals significant interactions with other molecular targets, leading to a complex pharmacological profile with potential for therapeutic repositioning. This document provides a comprehensive overview of these off-target effects, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's off-target interactions.
Table 1: Receptor Binding Affinities of this compound
| Target | Binding Affinity (Ki, nM) | Species/System | Reference |
| Sigma-1 (σ1) Receptor | 36 | Not Specified | [1][2] |
| Serotonin Transporter (SERT) | Primary Target | Not Specified | [3] |
| Adrenergic Receptors | Low Affinity | Not Specified | [3] |
| Dopaminergic Receptors | Low Affinity | Not Specified | [3] |
| Histaminergic Receptors | Low Affinity | Not Specified | |
| Muscarinic Receptors | Low Affinity | Not Specified |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Preclinical Anti-Inflammatory Effects of this compound
| Model | Animal | Treatment | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced Endotoxic Shock | Mice | This compound | Enhanced survival in wild-type mice; no significant effect in Sigma-1 Receptor knockout mice. | |
| Carrageenan-induced Paw Edema | Rat | This compound (25 and 50 mg/kg) | Significantly suppressed the gene expression of VCAM₁, ICAM₁, COX₂, and iNOS in a dose-dependent manner. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | This compound | Attenuated disease severity, decreased IFN-γ serum levels, and increased IL-4 serum levels. | |
| LPS-induced Neuroinflammation | Rat | This compound (50 mg/kg, IP) | Reversed the LPS-induced decrease in sirtuin-1 (SIRT-1) and glutathione peroxidase 4 (GPX-4) and the increase in high mobility group box protein 1 (HMGB-1). | |
| LPS-stimulated Human Endothelial Cells and U937 Macrophages | In vitro | This compound | Significantly decreased the mRNA expression of iNOS and COX₂ in a concentration-dependent manner. |
Table 3: Neuroprotective and Other Preclinical Effects of this compound
| Model | Animal | Treatment | Key Findings | Reference |
| Traumatic Brain Injury (TBI) | Mice | This compound | Inhibited peripheral immune cell infiltration, promoted microglial/macrophage shift from M1 to M2 phenotype, attenuated neuronal apoptosis, and improved neurological function. | |
| Parkinson's Disease (6-hydroxydopamine-induced) | Rat | Long-term this compound | Protected hippocampal, pre-frontal cortex, and striatal tissues against 6-hydroxydopamine toxicity, resulting in less dopaminergic and serotonergic neuronal depletion. | |
| Valproic Acid-induced Cognitive Impairment | Rat | This compound | Ameliorated cognitive memory deficits and prevented the decrease in hippocampal cellular proliferation. | |
| Endocrine Effects | Male Rats | This compound (12.5 and 25 mg/kg, IP) | Stimulated prolactin secretion and increased plasma levels of beta-endorphin and beta-lipotropin. | |
| Cardiovascular Effects | Conscious Rabbits | This compound (0.70 mg/kg/min infusion) | Induced fewer cardiac disturbances compared to amitriptyline and mianserin. ECG disturbances were observed only at doses approaching lethality. |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound's off-target effects.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue homogenates).
-
Radioligand specific for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times with fresh buffer and resuspend to a final protein concentration.
-
Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control tubes with no this compound (total binding) and tubes with a high concentration of a known non-radioactive ligand to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of LPS-Induced Inflammation
Objective: To evaluate the anti-inflammatory effects of this compound in a preclinical model of systemic inflammation.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound maleate.
-
Lipopolysaccharide (LPS) from Escherichia coli.
-
Sterile saline solution.
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6).
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
Methodology:
-
Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups: Vehicle + Saline, Vehicle + LPS, this compound + LPS.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (IP) injection.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), induce systemic inflammation by administering LPS (e.g., 10 mg/kg, IP).
-
Sample Collection: At a specific time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture for serum separation. Euthanize the animals and harvest relevant tissues (e.g., liver, spleen, brain).
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Isolate total RNA from the harvested tissues and perform reverse transcription to synthesize cDNA. Use qRT-PCR to quantify the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2). Normalize the expression levels to a housekeeping gene (e.g., Gapdh).
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the experimental groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows associated with this compound's off-target effects.
Caption: this compound's Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Preclinical Inflammation Studies.
Caption: Logical Relationships of this compound's Off-Target Effects.
References
Fluvoxamine's Interaction with the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) with potent sigma-1 receptor (S1R) agonist activity, is increasingly recognized for its pleiotropic effects beyond serotonin modulation, including significant anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the interaction between this compound and the kynurenine pathway (KP), a critical metabolic route of tryptophan that is implicated in the pathophysiology of numerous neurological and psychiatric disorders. While direct quantitative data on this compound's in vivo effects on KP metabolites remain to be fully elucidated, this document synthesizes the current mechanistic understanding, supported by preclinical and in vitro evidence. We detail the potential mechanisms of action, including S1R-mediated immunomodulation and putative direct enzyme inhibition, and provide comprehensive experimental protocols for researchers to investigate these interactions further. Visualizations of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this complex interplay.
Introduction: The Kynurenine Pathway and its Significance
The kynurenine pathway is the primary metabolic route for tryptophan in the body, accounting for the degradation of over 95% of this essential amino acid. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). This pathway generates several neuroactive metabolites, creating a delicate balance between neuroprotective and neurotoxic effects.
Key metabolites include:
-
Kynurenic acid (KYNA): An antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine receptors, generally considered neuroprotective.
-
Quinolinic acid (QUIN): An NMDA receptor agonist, known to be excitotoxic and pro-inflammatory.
-
3-Hydroxykynurenine (3-HK): A pro-oxidant that can contribute to oxidative stress.
An imbalance in the KP, often skewed towards the production of neurotoxic metabolites like QUIN, is implicated in the pathophysiology of major depressive disorder, schizophrenia, and other neurodegenerative diseases. This shift is frequently driven by pro-inflammatory cytokines, which upregulate IDO activity.
This compound's Mechanisms of Action Relevant to the Kynurenine Pathway
This compound's influence on the kynurenine pathway is thought to be multifactorial, primarily driven by its potent agonism at the sigma-1 receptor (S1R) and its established anti-inflammatory effects.
Sigma-1 Receptor (S1R) Agonism
This compound is the most potent S1R agonist among all selective serotonin reuptake inhibitors (SSRIs). The S1R is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in regulating cellular stress responses and inflammation.
Activation of S1R by this compound can:
-
Attenuate Endoplasmic Reticulum (ER) Stress: this compound has been shown to alleviate the unfolded protein response (UPR) by reducing the expression of markers like IRE-1, PERK, and ATF-6.[1] This is significant as ER stress is a known activator of inflammatory pathways that can upregulate IDO1.
-
Modulate Inflammatory Signaling: S1R activation can suppress pro-inflammatory cytokine production. Studies have shown that this compound can reduce the production of interleukin-6 (IL-6), a potent inducer of IDO1.[2]
Potential Direct Enzyme Inhibition
While in vivo evidence is pending, in silico molecular docking studies have suggested a potential direct interaction between this compound and kynurenine pathway enzymes. One study demonstrated a high docking score (strong binding) of this compound to the crystal structure of tryptophan 2,3-dioxygenase (TDO), but not to indoleamine 2,3-dioxygenase (IDO).[3] This suggests that this compound may directly inhibit TDO, the primary enzyme for tryptophan degradation in the liver, thereby increasing tryptophan availability for serotonin synthesis and potentially reducing the overall flux through the kynurenine pathway.
Data Presentation: Quantitative Insights
Direct quantitative data from clinical or preclinical studies measuring the specific changes in kynurenine pathway metabolites following this compound administration are currently limited in the published literature. However, we can draw inferences from studies on other SSRIs and from in vitro binding affinity data.
Table 1: Binding Affinities of this compound for Key Receptors
| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | Potent (specific values vary by study) | [4] |
| Sigma-1 Receptor (S1R) | 36 | [5] |
Table 2: Effects of Other SSRIs on Kynurenine Pathway Metabolites (for comparative reference)
| SSRI | Study Type | Key Findings | Reference |
| Sertraline | Clinical (MDD patients) | Reduction in KYN/melatonin and 3-HK/melatonin ratios in responders. | |
| Fluoxetine | Clinical (depressed patients) | Positive correlation between kynurenine metabolite concentrations and psychiatric rating scores after 18 weeks of treatment. No absolute change in kynurenine concentrations. | |
| Paroxetine | Animal model (tryptophan depletion) | Reversed increased kynurenine and reduced kynurenic acid levels. |
Disclaimer: The data in Table 2 are for comparative purposes only and do not represent the direct effects of this compound. These studies highlight that SSRIs can influence the kynurenine pathway, but the specific effects may vary between drugs.
Experimental Protocols
To facilitate further research into the interaction between this compound and the kynurenine pathway, detailed methodologies for key experiments are provided below.
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol provides a general framework for the simultaneous measurement of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in biological matrices such as plasma, serum, or brain tissue homogenates.
4.1.1. Sample Preparation (Protein Precipitation)
-
Thaw frozen samples (e.g., serum, plasma) on ice.
-
To 50 µL of sample, add 10 µL of an internal standard working solution containing stable isotope-labeled analogs of the analytes.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 18,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 37°C or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Inject 10-20 µL into the LC-MS/MS system.
4.1.2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 or biphenyl column (e.g., Phenomenex Kinetex 2.6 µm Biphenyl, 100 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the chosen column and analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized on the specific mass spectrometer being used. Example transitions are provided in Table 3.
Table 3: Example MRM Transitions for Kynurenine Pathway Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | 205.1 | 188.1 |
| Kynurenine | 209.1 | 192.1 |
| Kynurenic Acid | 190.1 | 144.1 |
| Quinolinic Acid | 168.0 | 78.0 |
4.1.4. Data Analysis
-
Integrate the chromatographic peaks for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the unknown samples from the calibration curve using linear regression.
In Vitro Enzyme Inhibition Assay (TDO)
This protocol outlines a general procedure to assess the direct inhibitory effect of this compound on TDO activity.
4.2.1. Materials
-
Recombinant human TDO enzyme.
-
L-Tryptophan (substrate).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Detection reagent (e.g., p-dimethylaminobenzaldehyde for kynurenine detection).
-
96-well microplate.
-
Plate reader.
4.2.2. Procedure
-
Prepare a series of dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, TDO enzyme, and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding L-tryptophan to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Add the detection reagent to quantify the amount of kynurenine produced.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Potential Mechanisms of this compound's Interaction with the Kynurenine Pathway.
Caption: General Experimental Workflow for LC-MS/MS Quantification of Kynurenine Metabolites.
Conclusion and Future Directions
The available evidence strongly suggests that this compound interacts with the kynurenine pathway, primarily through its potent sigma-1 receptor agonism, which confers anti-inflammatory and ER stress-reducing properties. Additionally, in silico data point towards a potential direct inhibitory effect on TDO. These mechanisms collectively suggest that this compound may shift the kynurenine pathway away from the production of neurotoxic metabolites and towards a more neuroprotective profile.
However, a critical knowledge gap exists regarding the direct, quantitative in vivo effects of this compound on the concentrations of kynurenine, kynurenic acid, and quinolinic acid. Future research should prioritize clinical and preclinical studies employing robust analytical methods, such as the LC-MS/MS protocol detailed in this guide, to quantify these changes. Such studies are essential to fully elucidate the therapeutic potential of this compound in disorders characterized by kynurenine pathway dysregulation and to inform the development of novel therapeutic strategies targeting this critical metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of this compound on plasma interleukin-6 or clinical improvement in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma this compound levels and OCD symptoms/response in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific 5-hydroxytryptamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | SIGMAR1 binds this compound [reactome.org]
The Role of Fluvoxamine in Autophagy and Cellular Stress Responses: A Technical Guide
Abstract
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has garnered significant attention for its therapeutic effects beyond depression, notably in conditions involving cellular stress and inflammation.[1] This document provides a comprehensive technical overview of this compound's molecular mechanisms, focusing on its role as a potent agonist for the Sigma-1 Receptor (Sig-1R), a key chaperone protein at the endoplasmic reticulum.[1][2] We will delineate the signaling pathways through which this compound promotes autophagy, a critical cellular degradation and recycling process, and attenuates the endoplasmic reticulum (ER) stress response. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing these cellular processes, and uses visualizations to clarify complex molecular interactions, serving as a resource for researchers, scientists, and professionals in drug development.
Introduction
This compound: A Dual-Mechanism Agent
This compound is well-established as an SSRI, exerting its antidepressant effects by blocking the reuptake of serotonin at the neuronal membrane, thereby increasing its synaptic availability.[3] However, distinct from many other SSRIs, this compound exhibits a high-affinity binding to the Sigma-1 Receptor (Sig-1R) (K_i = 17.0 nM), acting as a potent agonist.[4] This interaction with Sig-1R is central to its effects on neuroprotection, inflammation, and the cellular processes of autophagy and ER stress.
Autophagy: Cellular Quality Control
Autophagy is a catabolic process where cells degrade and recycle their own components, such as damaged organelles and misfolded proteins, through lysosomal degradation. This process is essential for maintaining cellular homeostasis. Key protein markers are used to monitor autophagic activity. Microtubule-associated protein light chain 3 (LC3) is converted from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II level is a hallmark of autophagosome formation. Concurrently, the protein p62/SQSTM1, which links ubiquitinated cargo to LC3, is itself degraded during autophagy. Therefore, a decrease in p62 levels indicates a functional autophagic flux.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The ER is responsible for the proper folding of a significant portion of the cellular proteome. Perturbations that lead to an accumulation of unfolded or misfolded proteins in the ER lumen trigger a state known as ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a complex signaling network initiated by three main sensor proteins: Inositol-requiring enzyme 1 (IRE1), PRKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). A primary marker for ER stress is the induction of the 78-kDa glucose-regulated protein (GRP78), also known as BiP. While initially a pro-survival response, prolonged or overwhelming ER stress leads to apoptosis, often mediated by the transcription factor C/EBP homologous protein (CHOP).
This compound's Mechanism of Action in Autophagy
This compound's ability to induce autophagy is primarily mediated through its agonistic activity on the Sigma-1 Receptor.
The Sigma-1R-Pom121-TFEB Signaling Pathway
The central mechanism involves a multi-step signaling cascade initiated by the binding of this compound to Sig-1R.
-
Sig-1R Activation: Under basal conditions, Sig-1R is associated with the ER chaperone BiP (GRP78). This compound binding acts as an agonist, causing Sig-1R to dissociate from BiP, thereby activating its chaperone function.
-
Pom121 Stabilization: Activated Sig-1R enhances the protein stability of the nucleoporin Pom121, a key component of the nuclear pore complex.
-
TFEB Nuclear Translocation: Stabilized Pom121 facilitates the transport of Transcription Factor EB (TFEB) from the cytoplasm into the nucleus.
-
Autophagy Gene Expression: TFEB is a master regulator of lysosomal biogenesis and autophagy. Once in the nucleus, it promotes the transcription of genes involved in these processes, leading to an observable increase in the expression of LC3-II and the formation of autophagosomes.
This pathway has been identified as a promising therapeutic target in neurodegenerative diseases like C9orf72-amyotrophic lateral sclerosis (ALS), where nucleocytoplasmic transport is defective.
Modulation of the IRE1 Pathway
In addition to the TFEB pathway, stimulation of Sig-1R by this compound has been shown to modulate the IRE1α arm of the UPR. By inhibiting IRE1 activity, this compound may prevent viruses from hijacking the autophagy pathway for their replication, a mechanism of potential relevance in infectious diseases.
This compound's Role in Cellular Stress Responses
This compound effectively mitigates ER stress, primarily through its activation of Sig-1R, which functions as an ER chaperone and signaling modulator.
Attenuation of the Unfolded Protein Response (UPR)
This compound has been demonstrated to reduce the activation of all three major UPR branches. In a ketamine-induced model of schizophrenia, this compound treatment attenuated the production of UPR markers, including IRE-1, PERK, and ATF-6. By dampening the UPR signaling cascade, this compound prevents the downstream activation of pro-apoptotic pathways. This action reduces the expression of CHOP and subsequent cleavage of caspases, thereby protecting cells from ER stress-induced death. This neuroprotective effect has been observed in various models, including tunicamycin-induced ER stress and paclitaxel-induced neurotoxicity.
References
- 1. This compound: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound Exerts Sigma-1R to Rescue Autophagy via Pom121-Mediated Nucleocytoplasmic Transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Determination of Fluvoxamine in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder and obsessive-compulsive disorder.[1] Therapeutic drug monitoring and pharmacokinetic studies of this compound require a sensitive, specific, and reliable analytical method for its quantification in biological matrices such as human plasma. This application note provides a detailed protocol for the determination of this compound in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method described is based on established and validated procedures, ensuring accuracy and precision.[2][3]
Principle
This method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated on a C18 reversed-phase column with an isocratic mobile phase, and detected by a UV detector. The concentration of this compound in the plasma sample is determined by comparing its peak area ratio to that of the internal standard with a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
This compound maleate reference standard
-
Tryptamine (Internal Standard)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Ethyl acetate (Analytical grade)
-
Sodium hydroxide
-
Human plasma (drug-free)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm)[2]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
3. Preparation of Solutions
-
Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound maleate and dissolve it in 100 mL of methanol.
-
Working Standard Solutions of this compound: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 200 ng/mL.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Tryptamine and dissolve it in 100 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a concentration of 1 µg/mL.
-
Mobile Phase (Acetonitrile:Water, 80:20 v/v): Mix 800 mL of acetonitrile with 200 mL of water. Degas the solution by sonication or filtration through a 0.45 µm filter before use.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma sample into a clean centrifuge tube.
-
Add 100 µL of the internal standard working solution (1 µg/mL Tryptamine).
-
Add 100 µL of 1 M Sodium Hydroxide to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 5 mL of ethyl acetate as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
5. Chromatographic Conditions
The following table summarizes the HPLC operating conditions:
| Parameter | Condition |
| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation and Data Presentation
The analytical method was validated according to standard guidelines for linearity, precision, accuracy, and recovery.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the corresponding concentration.
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 5 - 150 | > 0.999 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high).
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC (15 ng/mL) | < 2% | < 3% | 98 - 102% |
| Medium QC (75 ng/mL) | < 2% | < 3% | 97 - 103% |
| High QC (125 ng/mL) | < 2% | < 3% | 98 - 101% |
Recovery
The extraction efficiency of the method was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.
| Analyte | Mean Extraction Recovery (%) |
| This compound | 96.66 ± 0.69 |
| Tryptamine (IS) | ~95% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Value (ng/mL) |
| LOD (S/N = 3) | 1.4 |
| LOQ (S/N = 10) | 5.0 |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Key validation parameters for the HPLC method.
The described HPLC method is simple, specific, sensitive, and accurate for the quantification of this compound in human plasma. The validation data demonstrates that the method is reliable and suitable for application in pharmacokinetic studies and therapeutic drug monitoring. The use of a common internal standard and readily available reagents makes this method practical for most analytical laboratories.
References
Application Notes and Protocols for LC-MS/MS Quantification of Fluvoxamine in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the quantification of fluvoxamine in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for various psychiatric disorders. Understanding its concentration in the brain is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and drug development. The following application note outlines a robust method for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in brain tissue, along with its primary signaling pathways.
Introduction
This compound's therapeutic efficacy is linked to its ability to modulate serotonergic neurotransmission by blocking the serotonin transporter (SERT)[1][2][3]. Additionally, this compound is a potent agonist at the sigma-1 (σ1) receptor, which may contribute to its therapeutic effects[1][4]. Accurate measurement of this compound concentrations in the brain, the site of its pharmacological action, is essential for preclinical and clinical research. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This protocol is designed to provide researchers with a reliable method for determining this compound levels in brain tissue samples.
Experimental Protocols
Brain Tissue Sample Preparation
A robust sample preparation protocol is critical for accurate quantification and minimizing matrix effects. This protocol employs homogenization followed by protein precipitation and liquid-liquid extraction.
Materials:
-
Brain tissue samples (stored at -80°C)
-
Internal Standard (IS): this compound-d4
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Protein Precipitation Reagent: Acetonitrile, ice-cold
-
Liquid-Liquid Extraction Solvent: Chloroform:Isopropanol (40:2, v/v)
-
Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thawing and Weighing: Thaw frozen brain tissue samples on ice. Accurately weigh approximately 100 mg of tissue.
-
Homogenization: Add 500 µL of ice-cold PBS (pH 7.4) to the weighed tissue. Homogenize the tissue until a uniform consistency is achieved.
-
Internal Standard Spiking: Spike the homogenate with an appropriate amount of this compound-d4 internal standard solution.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the homogenate. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 2 mL of chloroform:isopropanol (40:2, v/v) to the supernatant. Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Organic Layer Collection: Transfer the lower organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Hypurity C18, 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | 25% B to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions. |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound (Quantifier) | 319.2 | 139.1 | 150 |
| This compound (Qualifier) | 319.2 | 71.1 | 150 |
| This compound-d4 (IS) | 323.2 | 143.1 | 150 |
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters for this method, adapted from similar assays in biological matrices.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Calibration Range | - | 1 - 500 ng/g of tissue |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Precision (%RSD) | < 15% (< 20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 70% |
| Matrix Effect | Monitored | Minimal with the described extraction |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 1 ng/g of tissue |
Visualizations
Experimental Workflow
References
- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Assay for Therapeutic Drug Monitoring of Sertraline, Duloxetine, this compound, Fluoxetine and Norfluoxetine in Serum [journal11.magtechjournal.com]
Application Notes and Protocols for In Vivo Microdialysis Measuring Fluvoxamine Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and obsessive-compulsive disorder. Understanding its pharmacokinetic and pharmacodynamic profile within the central nervous system is crucial for optimizing therapeutic strategies and developing novel treatments. In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake and freely moving animals. This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to measure this compound levels and its effects on neurotransmitter dynamics.
Key Applications
-
Pharmacokinetic Studies: Determine the time course of this compound concentrations in specific brain regions (e.g., frontal cortex, hippocampus, raphe nuclei) and correlate them with plasma levels.[1][2]
-
Pharmacodynamic Studies: Investigate the effects of this compound on extracellular levels of serotonin (5-HT) and its metabolites, such as 5-hydroxyindoleacetic acid (5-HIAA).[3][4]
-
Target Engagement: Relate this compound concentrations in the brain extracellular fluid (ECF) to the occupancy of the serotonin transporter (SERT).[1]
-
Drug-Drug Interactions: Assess how co-administration of other drugs alters the distribution and neurochemical effects of this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Brain Region/Matrix | Dosing | Reference |
| EC50 for SERT Occupancy | 0.22 ng/mL | Brain ECF | 1 and 7.3 mg/kg IV infusion | |
| 0.48 ng/mL | Plasma | 1 and 7.3 mg/kg IV infusion | ||
| 14.8 ng/mL | Brain Tissue | 1 and 7.3 mg/kg IV infusion | ||
| Maximal SERT Occupancy (Bmax) | 95% | Frontal Cortex | 1 and 7.3 mg/kg IV infusion | |
| Time to Highest SERT Occupancy | 10-15 minutes | Frontal Cortex | 1 and 7.3 mg/kg IV infusion | |
| Duration of Maximal SERT Occupancy | ~1.5 hours | Frontal Cortex | 1 mg/kg IV infusion | |
| ~7 hours | Frontal Cortex | 7.3 mg/kg IV infusion | ||
| Plasma Half-life (single dose) | 15 hours | Plasma | 100 mg oral | |
| Plasma Half-life (repeated dosing) | 17-22 hours | Plasma | 100, 200, 300 mg/day oral |
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels
| Treatment | Brain Region | Neurotransmitter | Effect | Reference |
| 1 and 10 mg/kg i.p. This compound | Frontal Cortex | 5-HT | Significant Increase | |
| Raphe Nuclei | 5-HT | Significant Increase (several-fold higher than in frontal cortex) | ||
| Frontal Cortex & Raphe Nuclei | 5-HIAA | Decrease | ||
| 12 mg/kg i.p. This compound (acute) | Frontal Cortex | Noradrenaline | Mild Increase | |
| Frontal Cortex | 5-HIAA | Significant delayed decrease | ||
| 12 mg/kg i.p. This compound (chronic, 3 weeks) | Frontal Cortex | 5-HIAA | Increased |
Experimental Protocols
Animal Model and Surgical Procedure
A common animal model for these studies is the male Sprague-Dawley or Wistar rat.
Surgery: Implantation of Guide Cannula
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region. Stereotaxic coordinates should be determined from a rat brain atlas (e.g., Paxinos and Watson). For the frontal cortex, typical coordinates might be A/P: +3.2 mm, M/L: ±0.8 mm from bregma.
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for a period of 2 to 7 days post-surgery.
In Vivo Microdialysis Procedure
Probe Insertion and Perfusion
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 2 µL/min. The composition of the aCSF is critical and a standard recipe is: 145 mM NaCl, 0.6 mM KCl, 1.0 mM MgCl₂, 1.2 mM CaCl₂, and 0.2 mM ascorbic acid in a 2 mM phosphate buffer at pH 7.4.
-
To prevent the adhesion of this compound to the tubing, it is recommended to add 0.5% (w/v) bovine serum albumin (BSA) to the aCSF.
-
Allow the system to equilibrate for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.
Sample Collection
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials placed in a refrigerated fraction collector to prevent degradation of analytes.
-
After collecting a sufficient number of baseline samples (typically 3-4), administer this compound via the desired route (e.g., intravenous infusion, intraperitoneal injection).
-
Continue collecting dialysate samples for the duration of the experiment (e.g., 5 hours post-administration).
-
At the end of the experiment, euthanize the animal and verify the probe placement through histological examination.
In Vivo Recovery
The concentration of a substance in the dialysate is only a fraction of its actual concentration in the extracellular fluid. It is therefore essential to determine the in vivo recovery of the probe. This can be achieved using the retrodialysis method, where a known concentration of the analyte is perfused through the probe, and the loss of the analyte from the perfusate is measured.
Analytical Methods
The collected dialysate samples are analyzed to quantify the concentrations of this compound and neurotransmitters.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Samples may require minimal preparation, such as the addition of an internal standard (e.g., clovoxamine for this compound analysis).
-
Chromatographic Separation: Separation is typically achieved on a C18 or a cyano (CN) column.
-
Detection: this compound can be detected using UV detection (e.g., at 235 nm) or, for higher sensitivity and selectivity, by mass spectrometry. LC-MS/MS is the preferred method for quantifying low concentrations of this compound and neurotransmitters in microdialysates. The limit of quantification for this compound in brain ECF has been reported to be 1 ng/mL.
Visualizations
This compound's Mechanism of Action
This compound is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Mechanism of action of this compound as an SSRI.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the major steps involved in conducting an in vivo microdialysis experiment to measure this compound levels.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Pharmacokinetic–pharmacodynamic modelling of this compound 5-HT transporter occupancy in rat frontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic modeling of non-linear brain distribution of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound preferentially increases extracellular 5-hydroxytryptamine in the raphe nuclei: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of single and repeated administration of this compound on noradrenaline release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Modulatory Effects of Fluvoxamine on Cytokine Production in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has demonstrated significant immunomodulatory properties beyond its primary psychiatric indications.[1][2][3] Emerging evidence suggests that this compound can attenuate inflammatory responses by modulating cytokine production, making it a person of interest for therapeutic applications in inflammatory and autoimmune diseases, as well as in conditions characterized by a "cytokine storm".[1][4] This application note provides a detailed overview and protocols for cell-based assays to determine the effect of this compound on cytokine production.
The primary anti-inflammatory mechanism of this compound is attributed to its agonist activity at the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum. Activation of S1R by this compound can modulate the endoplasmic reticulum (ER) stress response, thereby inhibiting the production of pro-inflammatory cytokines. Studies have shown that this compound can significantly reduce the levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interferon-gamma (IFN-γ).
This document outlines protocols for inducing and measuring cytokine production in peripheral blood mononuclear cells (PBMCs) and macrophage cell lines, and for assessing the inhibitory effects of this compound.
Data Presentation
Table 1: Summary of this compound's Effect on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| IL-6 | Human PBMCs | LPS | 10⁻⁶ M | Significant decrease in secretion | |
| TNF-α | Murine Macrophages | LPS | 10⁻⁶ M | Significant decrease in secretion | |
| IL-1β | Murine Macrophages | LPS | 10⁻⁶ M | Significant decrease in secretion | |
| IFN-γ | Murine CD4+ T cells | - | Not specified | Significant decrease in secretion | |
| IL-8 | Human cell line | LPS | Not specified | Lower levels observed | |
| COX-2 | Human U937 Macrophages | LPS | 10⁻⁶ M | Significant decrease in expression | |
| iNOS | Human Endothelial Cells | LPS | 10⁻⁶ M, 10⁻⁷ M | Significant decrease in expression |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using a Ficoll-Paque density gradient.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS under the diluted blood by placing the pipette tip at the bottom of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the upper layer of plasma without disturbing the mononuclear cell layer.
-
Collect the mononuclear cell layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
Protocol 2: Macrophage Culture and Differentiation
This protocol is for the culture and differentiation of the human monocytic cell line U937 into macrophages.
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
Procedure:
-
Culture U937 cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator.
-
To differentiate the monocytes into macrophages, seed the cells at a density of 1 x 10⁶ cells/mL in a tissue culture plate.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. The cells will adhere to the plate and exhibit a macrophage-like morphology.
-
After incubation, remove the medium containing PMA and wash the adherent cells gently with PBS.
-
Add fresh complete RPMI-1640 medium before proceeding with the experiment.
Protocol 3: this compound Treatment and LPS Stimulation
This protocol outlines the treatment of PBMCs or differentiated macrophages with this compound followed by stimulation with lipopolysaccharide (LPS).
Materials:
-
Isolated PBMCs or differentiated macrophages in culture plates
-
This compound maleate salt
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI-1640 medium
Procedure:
-
Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a dose-response range from 10⁻⁸ M to 10⁻⁵ M).
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours at 37°C in a 5% CO₂ incubator. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Following pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to stimulate cytokine production. Include an unstimulated control (cells with medium and vehicle only) and an LPS-only control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
Protocol 4: Cytokine Measurement by ELISA
This protocol describes the quantification of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for the specific cytokines of interest (e.g., human IL-6 and TNF-α)
-
Cell culture supernatants from Protocol 3
-
Microplate reader
Procedure:
-
After the 24-hour incubation, centrifuge the culture plates at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell pellet and store at -80°C until use.
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate and block with a blocking buffer for 1 hour at room temperature. c. Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at room temperature. f. Wash the plate and add the substrate solution. g. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
Protocol 5: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification of cytokine-producing cell populations and the quantification of intracellular cytokine levels.
Materials:
-
Cells from Protocol 3
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14 for monocytes/macrophages, CD3 for T cells) and intracellular cytokines (e.g., anti-human IL-6, anti-human TNF-α)
-
Flow cytometer
Procedure:
-
During the last 4-6 hours of the 24-hour LPS stimulation, add a protein transport inhibitor to the cell cultures to allow for the intracellular accumulation of cytokines.
-
After the incubation period, harvest the cells and wash them with flow cytometry staining buffer.
-
Stain for cell surface markers by incubating the cells with the appropriate antibodies for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Stain for intracellular cytokines by incubating the cells with the fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of cytokine-positive cells and the mean fluorescence intensity (MFI) as a measure of the amount of cytokine per cell.
The provided protocols offer a comprehensive framework for investigating the immunomodulatory effects of this compound on cytokine production in vitro. These cell-based assays are essential tools for researchers and drug development professionals to further elucidate the anti-inflammatory mechanisms of this compound and to explore its therapeutic potential in a variety of inflammatory conditions. The ability to quantify the reduction in key pro-inflammatory cytokines provides a robust method for evaluating the efficacy of this compound and similar compounds.
References
Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R) is a unique transmembrane protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, that acts as a molecular chaperone.[1][2] It is implicated in a variety of neurological and psychiatric conditions, including depression, anxiety, and neurodegenerative diseases, making it a compelling target for drug development.[3][4][5] Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), exhibits a high affinity for the σ1R, acting as an agonist. This interaction is thought to contribute to its therapeutic effects beyond serotonin reuptake inhibition, including neuroprotection and modulation of cellular stress responses.
This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the sigma-1 receptor. The assay utilizes --INVALID-LINK---pentazocine, a selective σ1R radioligand.
Data Presentation
Table 1: Binding Affinities (Ki) of Selected Ligands for the Sigma-1 Receptor
| Compound | Radioligand | Ki (nM) | Species/Tissue | Reference |
| This compound | Not Specified | 36 | Not Specified | |
| Citalopram | Not Specified | 292 | Not Specified | |
| (+)-Pentazocine | --- | ~7 (Kd) | Rat Brain | |
| Haloperidol | --INVALID-LINK--pentazocine | 4.5 (IC50) | Human | |
| Paroxetine | Not Specified | 1893 | Not Specified |
Note: Ki and Kd values can vary depending on the experimental conditions, radioligand used, and tissue preparation.
Experimental Protocols
Protocol 1: Membrane Preparation from Guinea Pig Liver
Sigma-1 receptors are highly expressed in the liver, making it a suitable tissue source for membrane preparations.
Materials:
-
Guinea pig liver
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors
-
Centrifuge
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
Procedure:
-
Excise the guinea pig liver and place it in ice-cold homogenization buffer.
-
Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay). The membranes can be stored at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibition constant (Ki) of a test compound, such as this compound, by measuring its ability to displace the binding of a radiolabeled ligand (--INVALID-LINK---pentazocine) to the sigma-1 receptor.
Materials:
-
Prepared membrane fraction (Protocol 1)
-
Radioligand: --INVALID-LINK---pentazocine
-
Test compound: this compound
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
96-well plates
-
Glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethylenimine
-
Filtration apparatus
-
Scintillation counter
-
Scintillation cocktail
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in duplicate or triplicate:
-
Total Binding: Assay buffer, membrane preparation (e.g., 125 µg protein/well), and --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 3 nM).
-
Non-specific Binding: Assay buffer, membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of an unlabeled ligand to block all specific binding (e.g., 10 µM haloperidol).
-
Competition Binding: Assay buffer, membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound (this compound). A range of concentrations (e.g., 10 half-log serial dilutions) should be used to generate a competition curve.
-
-
Incubation: Incubate the plates for 90-120 minutes at 37°C. Some protocols suggest longer incubation times of up to 6 hours.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognition and depression: the effects of this compound, a sigma-1 receptor agonist, reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Fluvoxamine in Animal Models of Depression and Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and various anxiety disorders.[1][2] In preclinical research, this compound serves as a critical tool to investigate the neurobiological underpinnings of these conditions and to screen novel therapeutic agents. Its application in animal models is extensive, leveraging paradigms that mimic symptoms of depression and anxiety.
This compound's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[3][4] Uniquely among SSRIs, this compound also functions as a potent agonist at the sigma-1 receptor (σ1R), a chaperone protein located at the endoplasmic reticulum.[5] This dual activity may contribute to its distinct therapeutic profile, including its anxiolytic effects and potential neuroprotective properties. These application notes provide a comprehensive overview of this compound's use in established animal models, including detailed protocols, quantitative data summaries, and visualizations of its mechanistic pathways.
Mechanism of Action
This compound exerts its effects through two primary molecular targets: the serotonin transporter (SERT) and the sigma-1 receptor (σ1R).
-
Serotonin Reuptake Inhibition : Like other SSRIs, this compound binds to SERT, blocking the reabsorption of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This action increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission. This is the principal mechanism underlying its antidepressant effects.
-
Sigma-1 Receptor (σ1R) Agonism : this compound is a potent σ1R agonist. The σ1R is an intracellular chaperone protein that modulates various cellular processes, including calcium signaling, ion channel function, and cellular stress responses. Agonism at this receptor is linked to neurogenesis, neural plasticity, and the amelioration of cognitive impairments, which may contribute to this compound's efficacy in treating depression and anxiety. This property distinguishes it from many other SSRIs.
Application in Animal Models of Depression
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity. Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect.
Quantitative Data Summary: this compound in the Forced Swim Test
| Species | This compound Dose (Route) | Treatment Duration | Key Finding | Reference(s) |
|---|---|---|---|---|
| Mouse (C57BL/6J) | 32 mg/kg (i.p.) | Acute (30 min prior) | Decreased latency to immobility, no significant effect on total immobility duration. | |
| Rat | 10 mg/kg/day (p.o.) | 14 days | Reversed juvenile stress-induced increases in depressive-like behavior. |
| Mouse (C57BL/6J) | 3.2, 10, 32 mg/kg (i.p.) | Acute (30 min prior) | Did not significantly affect immobility, unlike the tricyclic antidepressant desipramine. | |
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model has high face and predictive validity for depression. Animals are exposed to a series of mild, unpredictable stressors over several weeks, leading to behaviors like anhedonia (reduced sucrose preference), anxiety, and cognitive deficits.
Quantitative Data Summary: this compound in the CUMS Model
| Species | This compound Dose (Route) | Treatment Duration | Key Finding | Reference(s) |
|---|---|---|---|---|
| Mouse (C57BL/6J) | Not specified | Last 2 weeks of 8-week CUMS | Fully reversed CUMS-induced effects on mTOR signaling in the hippocampus and prefrontal cortex. |
| Rat | Not specified | Concurrent with stress | Fluoxetine (another SSRI) at 20 mg/kg reduced CORT levels and immobility in the FST. | |
Application in Animal Models of Anxiety
Elevated Plus Maze (EPM)
The EPM is a standard test for assessing anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Quantitative Data Summary: this compound in the Elevated Plus Maze
| Species | This compound Dose (Route) | Treatment Duration | Key Finding | Reference(s) |
|---|---|---|---|---|
| Rat | Not specified | Long-term | Attenuated anxiety-like behaviors in a postnatal stress model of Parkinson's disease. | |
| Mouse | Not specified | Chronic | Demonstrated anxiolytic activity in various rodent models. |
| Rat | 5.0 mg/kg | Acute & Chronic (22 days) | Fluoxetine (another SSRI) induced an anxiogenic-like effect (reduced open arm time/entries). This highlights potential differences between acute/chronic effects and between SSRIs. | |
Other Anxiety Models
This compound has also shown anxiolytic activity in other paradigms, including the ultrasonic rat pup vocalization test and schedule-induced polydipsia in rats. In mouse models of OCD, this compound dose-dependently reduces compulsive-like marble-burying behavior.
Signaling Pathways and Neurochemical Effects
Beyond its primary effects on serotonin, this compound treatment in animal models has been shown to modulate several downstream pathways and other neurotransmitter systems.
-
Dopamine (DA) and Serotonin (5-HT) Signaling : In a rat model of early life stress and Parkinson's disease, this compound treatment attenuated decreases in DA and 5-HT concentrations in the prefrontal cortex, striatum, and hippocampus.
-
mTOR Signaling : In the CUMS model, this compound reversed stress-induced deficits in the mammalian target of rapamycin (mTOR) signaling pathway in the hippocampus and prefrontal cortex, an effect blocked by the mTOR inhibitor rapamycin.
-
Akt-eNOS Signaling : In a mouse model of cardiac hypertrophy, this compound protected against cardiac dysfunction by stimulating σ1R-mediated Akt-eNOS signaling.
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like effects of this compound by measuring immobility time.
Materials:
-
Cylindrical glass or Plexiglas tanks (20-25 cm diameter, 25-30 cm height).
-
Water maintained at 24-25°C.
-
Video recording equipment and analysis software.
-
This compound solution and vehicle (e.g., saline).
-
Dry towels or warming lamp for post-test recovery.
Procedure:
-
Drug Administration: Administer this compound (e.g., 10-32 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Test Environment: Fill the cylinders with water to a depth of 15 cm, ensuring mice cannot touch the bottom or escape. The water temperature should be kept constant.
-
Test Session: Gently place each mouse individually into a cylinder for a 6-minute session.
-
Recording: Record the entire 6-minute session from a side or overhead view for later analysis.
-
Post-Test Care: After 6 minutes, remove the mouse, dry it gently with a towel, and place it in a clean, dry cage (a warming lamp may be used) before returning it to its home cage.
-
Data Analysis: Score the last 4 minutes of the test session. A mouse is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water. Calculate the total duration of immobility. A decrease in immobility time in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.
Protocol 2: Elevated Plus Maze (EPM) in Rats
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus-maze apparatus, typically made of non-reflective plastic or wood, elevated 50-70 cm from the floor. The maze should have two opposite open arms (e.g., 50x10 cm) and two opposite closed arms (e.g., 50x10x40 cm).
-
Video camera and tracking software (e.g., ANY-maze).
-
This compound solution and vehicle.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Handle the animals for a few minutes each day for 3-5 days prior to testing to reduce handling stress. Allow animals to acclimate to the testing room for at least 30-60 minutes before the trial.
-
Drug Administration: Administer this compound or vehicle at the desired dose and time point before the test (e.g., 30-60 minutes prior for acute effects).
-
Test Session: Place the rat on the central platform of the maze, facing one of the open arms.
-
Recording: Allow the animal to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze. The experimenter should leave the room to avoid influencing the animal's behavior.
-
Data Analysis: Using the tracking software or manual scoring, measure the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms (% Open Arm Time = [Time in open / (Time in open + Time in closed)] x 100) and/or the percentage of entries into the open arms, without a significant change in total locomotor activity.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
Protocol 3: Chronic Unpredictable Mild Stress (CUMS) Model Induction in Rodents
Objective: To induce a depressive-like state in rodents characterized by anhedonia and behavioral despair.
Materials:
-
Animal housing with the ability to manipulate environmental conditions.
-
Various stressors (see below).
-
Sucrose solution (1%) and water bottles for the Sucrose Preference Test (SPT).
Procedure:
-
Baseline Measurement: Before starting the CUMS protocol, measure baseline sucrose preference for all animals to ensure no pre-existing differences.
-
Stress Protocol (4-8 weeks): House animals individually. Each day, apply one or two of the following mild stressors in a random, unpredictable order.
-
Cage Tilt: Tilt the home cage 45°.
-
Wet Bedding: Add water to the bedding (e.g., 100-200 ml).
-
Stroboscopic Light: Expose animals to flashing lights overnight.
-
Light/Dark Cycle Reversal: Reverse the light/dark cycle for 24 hours.
-
Food/Water Deprivation: Withhold food or water for a period (e.g., 12-24 hours).
-
Forced Swim: Place in cool water (18°C) for 5 minutes.
-
Confinement: Place the animal in a small, restrictive tube for 1-2 hours.
-
Predator Sounds/Smell: Expose to recordings of predator calls or predator-soiled bedding.
-
-
Control Group: A non-stressed control group should be maintained in standard housing conditions but handled similarly.
-
Drug Administration: During the final weeks of the CUMS protocol, begin daily administration of this compound or vehicle.
-
Behavioral Assessment:
-
Sucrose Preference Test (SPT): This test is typically performed weekly to monitor the development of anhedonia. Deprive animals of water for a period, then present them with two pre-weighed bottles: one with 1% sucrose solution and one with plain water. Measure consumption from each bottle over 1-24 hours. A significant reduction in the sucrose preference index (Sucrose Intake / Total Fluid Intake) in the CUMS group compared to controls indicates anhedonia. Reversal of this deficit by this compound indicates an antidepressant effect.
-
Other Tests: Following the CUMS protocol, other tests like the FST or Open Field Test can be conducted to assess behavioral despair and locomotor activity, respectively.
-
References
- 1. Preclinical evidence on the psychotropic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in the treatment of anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. Cognition and depression: the effects of this compound, a sigma-1 receptor agonist, reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-mTOR Levels Following Fluvoxamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is primarily known for its role in treating depression and anxiety disorders.[1] Emerging evidence suggests that its therapeutic effects may extend beyond serotonin reuptake inhibition, involving the modulation of key intracellular signaling pathways.[1][2] One such pathway is the mammalian target of rapamycin (mTOR) signaling cascade, a central regulator of cell growth, proliferation, and survival.[3] Studies have indicated that this compound can activate the mTOR pathway, and this activation is implicated in its antidepressant-like effects.[1]
The phosphorylation of mTOR at serine 2448 (p-mTOR) is a critical event indicating its activation. Western blotting is a widely used and powerful technique to detect and quantify the levels of specific proteins, such as p-mTOR, in biological samples. This document provides detailed application notes and protocols for the Western blot analysis of p-mTOR levels in response to this compound treatment, intended to guide researchers in accurately assessing the impact of this compound on the mTOR signaling pathway.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on the mTOR signaling pathway. The data is presented as the relative density of the protein of interest normalized to a loading control or total protein, with the untreated control set to 1.0.
Table 1: Representative Analysis of p-mTOR (Ser2448) Levels after this compound Treatment in a Neuronal Cell Line
| Treatment Group | This compound Concentration (µM) | Relative p-mTOR/mTOR Ratio (Fold Change) |
| Control | 0 | 1.0 |
| This compound | 0.5 | 1.8 |
| This compound | 1.0 | 2.5 |
| This compound | 5.0 | 2.2 |
Note: The values in this table are illustrative and represent a typical dose-dependent increase in p-mTOR levels as suggested by the literature. Actual results may vary depending on the experimental conditions, cell type, and treatment duration.
Table 2: In Vivo Analysis of mTOR Signaling Proteins in Mouse Hippocampus after this compound Treatment in a Stress Model
| Treatment Group | Relative p-mTOR/mTOR Ratio (Fold Change vs. Control) | Relative p-p70S6K/p70S6K Ratio (Fold Change vs. Control) |
| Control | 1.00 | 1.00 |
| Stress Model | 0.45 | 0.52 |
| Stress Model + this compound | 0.95 | 0.91 |
Note: This table is based on findings that this compound treatment reverses the effects of chronic unpredictable mild stress (CUMS) on the mTOR signaling cascade in the hippocampus. The values are representative of such a reversal.
Signaling Pathway and Experimental Workflow
This compound-Mediated mTOR Signaling Pathway
This compound is known to be a potent agonist of the Sigma-1 receptor (σ1R), a chaperone protein at the endoplasmic reticulum. Activation of σ1R by this compound can lead to the activation of the PI3K/Akt signaling pathway, which is a major upstream regulator of mTOR. Activated Akt can then phosphorylate and activate mTOR, leading to the phosphorylation of its downstream effectors like p70S6K and 4E-BP1, which in turn promote protein synthesis and cell survival.
References
- 1. The antidepressant-like effects of this compound in mice involve the mTOR signaling in the hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluvoxamine Analysis in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of various psychiatric disorders, including obsessive-compulsive disorder (OCD) and depression.[1][2] Its therapeutic efficacy is attributed to its modulation of serotonergic neurotransmission and its unique high affinity for the sigma-1 receptor.[1][3] Analysis of this compound concentrations in cerebrospinal fluid (CSF) provides a direct measure of its central nervous system (CNS) penetration and target engagement, which is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development and therapeutic drug monitoring.
This document provides detailed application notes and experimental protocols for three common sample preparation techniques for the analysis of this compound in CSF: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Comparison of Sample Preparation Techniques
The choice of sample preparation method depends on various factors, including the required sensitivity, sample volume, throughput, and available equipment. Below is a summary of quantitative data for different extraction methods. Note: Data for CSF is limited; therefore, data from plasma or whole blood is provided as an estimate and should be validated for CSF.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Chromatographic separation based on affinity | Partitioning between two immiscible liquid phases | Removal of proteins by denaturation and precipitation |
| Recovery | 52-83% (in whole blood for a mixed SPE)[4] | 96-100% (in plasma) | Analyte dependent, potential for co-precipitation |
| Matrix Effect | Generally cleaner extracts, lower matrix effects | Can have significant matrix effects | High potential for matrix effects from endogenous components |
| Limit of Quantification (LOQ) | 23-93 ng/mL (in whole blood for various antidepressants) | 1.2 ng/mL (in plasma) | Dependent on subsequent analytical method's sensitivity |
| Throughput | Can be automated for high throughput (e.g., 96-well plates) | Lower throughput, can be labor-intensive | High throughput, simple and fast |
| Solvent Consumption | Moderate, can be minimized with smaller cartridges | High | Low to moderate |
| Cost | Higher (cartridges) | Lower (solvents) | Lowest (solvents) |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a robust method that provides high recovery and clean extracts, making it suitable for sensitive LC-MS/MS analysis. A mixed-mode cation exchange sorbent is recommended for this compound, which is a basic compound.
Materials:
-
Mixed-mode SPE cartridges (e.g., C8 and cation exchange)
-
CSF sample
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide
-
Elution solvent (e.g., ethyl acetate/isopropanol/ammonium hydroxide)
-
SPE manifold
-
Centrifuge or evaporator
Protocol:
-
Sample Pre-treatment: To 1 mL of CSF, add the internal standard.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated CSF sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash with 1 mL of deionized water to remove salts.
-
Wash with 1 mL of an acidic solution (e.g., 0.1 M acetic acid) to remove neutral and acidic interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences. Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution: Elute this compound with 1 mL of a basic organic solvent mixture (e.g., ethyl acetate:isopropanol:ammonium hydroxide, 78:20:2 v/v/v).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that offers high recovery for this compound.
Materials:
-
CSF sample
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Extraction solvent (e.g., chloroform-toluene, 15:85 v/v)
-
0.1 M Sodium hydroxide
-
Centrifuge
-
Evaporator
Protocol:
-
Sample Preparation: In a centrifuge tube, combine 1 mL of CSF with the internal standard.
-
Basification: Add 100 µL of 0.1 M sodium hydroxide to basify the sample.
-
Extraction: Add 5 mL of the extraction solvent (chloroform-toluene, 15:85 v/v).
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic (lower) layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from biological samples. Due to the low protein content in CSF, this method can be effective, although it may result in a less clean extract compared to SPE and LLE.
Materials:
-
CSF sample
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
Ice-cold acetonitrile or acetone
-
Centrifuge
Protocol:
-
Sample Preparation: In a microcentrifuge tube, add the internal standard to 500 µL of CSF.
-
Precipitation: Add 1 mL of ice-cold acetonitrile (a 2:1 ratio of solvent to sample).
-
Mixing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Dry-down and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase. This step helps to concentrate the analyte and removes the high percentage of organic solvent which can affect chromatography.
Visualizations
Experimental Workflows
Caption: Solid-Phase Extraction Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Protein Precipitation Workflow.
This compound Signaling Pathways
This compound's mechanism of action involves two primary pathways: the inhibition of the serotonin transporter (SERT) and the agonism of the sigma-1 receptor (S1R).
Caption: this compound's Dual Signaling Pathways.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scribd.com [scribd.com]
- 4. A comparative solid-phase extraction study for the simultaneous determination of this compound, mianserin, doxepin, citalopram, paroxetine, and etoperidone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Blood-Brain Barrier Model for Studying Fluvoxamine Penetration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier poses a significant challenge for the delivery of therapeutic agents to the brain.[1][3] In vitro BBB models are indispensable tools for studying the mechanisms of drug transport and for screening potential CNS drug candidates in a controlled environment. This document provides detailed application notes and protocols for establishing and utilizing an in vitro BBB model to investigate the penetration of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). Recent studies have shown that this compound can modulate BBB permeability by inducing transcytosis, highlighting the importance of understanding its transport mechanisms for potential drug repurposing and delivery strategies.
I. In Vitro Blood-Brain Barrier Model: Co-culture System
A co-culture model using brain endothelial cells and astrocytes more closely mimics the in vivo neurovascular unit, leading to enhanced barrier properties, including higher transendothelial electrical resistance (TEER) and lower permeability. This protocol describes the establishment of a contact co-culture model.
A. Cell Lines and Culture Media
-
Endothelial Cells: hCMEC/D3 (human cerebral microvascular endothelial cell line) is a well-characterized and widely used model for the human BBB.
-
Astrocytes: Primary human astrocytes or an immortalized human astrocyte cell line.
-
Endothelial Cell Medium: Endothelial Cell Growth Medium, supplemented with appropriate growth factors.
-
Astrocyte Medium: Astrocyte Growth Medium, supplemented with fetal bovine serum and growth factors.
B. Protocol: Establishment of the Co-culture BBB Model
This protocol is adapted from established methods for creating co-culture BBB models.
-
Coating Transwell Inserts:
-
Coat the luminal (upper) side of Transwell inserts (e.g., 0.4 µm pore size) with a thin layer of an extracellular matrix protein like Collagen Type I or a mixture of Collagen IV and Fibronectin.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the excess coating solution and allow the inserts to air dry.
-
-
Seeding Astrocytes:
-
Invert the coated Transwell inserts.
-
Seed astrocytes onto the abluminal (bottom) side of the membrane at a density of approximately 2.5 x 10^4 cells/cm².
-
Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO₂.
-
Flip the inserts back to their normal orientation and place them in a multi-well plate containing astrocyte medium.
-
Culture for 2-3 days until a confluent monolayer is formed.
-
-
Seeding Endothelial Cells:
-
Once the astrocytes are confluent, seed the hCMEC/D3 endothelial cells onto the luminal side of the Transwell insert at a density of approximately 5 x 10^4 cells/cm².
-
Culture the co-culture system in endothelial cell medium. The medium in the basolateral (bottom) compartment should be changed every 2-3 days.
-
-
Monitoring Barrier Integrity (TEER Measurement):
-
Monitor the formation of a tight endothelial monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily using a TEER meter.
-
The TEER values should increase over time and plateau, indicating the formation of a stable barrier. TEER values for hCMEC/D3 co-cultures can range from 100-300 Ω·cm².
-
The model is ready for permeability studies once the TEER values are stable for at least two consecutive days.
-
II. This compound Permeability Assay
This protocol details the procedure for assessing the permeability of this compound across the established in vitro BBB model.
A. Materials
-
Established co-culture BBB model in Transwell inserts.
-
This compound maleate salt.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without this compound.
-
Lucifer Yellow or another paracellular marker to assess barrier integrity during the experiment.
-
Analytical method for quantifying this compound concentration (e.g., HPLC-UV or LC-MS/MS).
B. Protocol: Permeability Study
-
Preparation:
-
Prepare stock solutions of this compound maleate in the transport buffer. Recent studies have investigated concentrations in the range of 80 nM to 2 µM.
-
Prepare a working solution of the paracellular marker (e.g., Lucifer Yellow at 50 µM).
-
-
Experiment Setup:
-
Gently wash the apical (luminal) and basolateral (abluminal) compartments of the Transwell inserts with pre-warmed transport buffer.
-
Add the transport buffer containing this compound and the paracellular marker to the apical chamber (donor compartment).
-
Add fresh transport buffer to the basolateral chamber (receiver compartment).
-
Incubate the plates at 37°C on an orbital shaker with gentle agitation.
-
-
Sample Collection:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Immediately after each sample collection, replenish the basolateral compartment with an equal volume of fresh, pre-warmed transport buffer to maintain a sink condition.
-
At the end of the experiment, collect samples from the apical compartment to determine the initial concentration.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Measure the fluorescence of the paracellular marker to ensure the integrity of the BBB model was not compromised during the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) of this compound using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (µg/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of this compound in the apical chamber (µg/mL).
-
-
-
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 318.33 g/mol | |
| logP | 2.89 | |
| pKa (Strongest Basic) | 8.86 | |
| Polar Surface Area | 56.84 Ų | |
| Water Solubility | 0.00734 mg/mL |
Table 2: Example Data from this compound Permeability Assay
| Time (min) | This compound Concentration in Receiver (ng/mL) | Cumulative Amount Transported (ng) | Papp (x 10⁻⁶ cm/s) |
| 30 | 15.2 | 22.8 | 1.5 |
| 60 | 35.8 | 53.7 | 1.8 |
| 90 | 58.1 | 87.2 | 1.9 |
| 120 | 82.5 | 123.8 | 2.1 |
| TEER before | 250 Ω·cm² | ||
| TEER after | 245 Ω·cm² |
Note: The data in this table is hypothetical and for illustrative purposes only.
IV. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound-Induced Transcytosis
This compound has been shown to increase BBB permeability by enhancing clathrin-mediated endocytosis, which boosts transcytosis across brain endothelial cells. This process appears to be independent of gene expression changes.
Caption: this compound enhances clathrin-mediated endocytosis, promoting transcytosis across the BBB.
Experimental Workflow for In Vitro BBB Model and Permeability Assay
The following diagram outlines the key steps in establishing the in vitro BBB model and conducting the this compound permeability study.
Caption: Workflow for establishing the in vitro BBB model and performing the this compound permeability assay.
V. Conclusion
The described in vitro BBB co-culture model provides a robust platform for investigating the penetration of this compound into the CNS. By following these detailed protocols, researchers can obtain reliable and reproducible data on the permeability and transport mechanisms of this compound, which is crucial for both understanding its neuropharmacological effects and exploring its potential for enhancing the delivery of other therapeutic agents to the brain. The ability of this compound to modulate the BBB through transcytosis presents an exciting avenue for future research in CNS drug development.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay for Fluvoxamine-Induced Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for various psychiatric disorders. Beyond its effects on serotonin levels, this compound is a potent agonist for the Sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum.[1] This dual mechanism of action contributes to its diverse pharmacological effects, including the regulation of gene expression.[2][3] Notably, this compound has been shown to modulate the expression of genes involved in inflammation and neurodevelopment.[4][5] For instance, it can down-regulate the expression of pro-inflammatory genes such as Intercellular Adhesion Molecule 1 (ICAM-1), Vascular Cell Adhesion Molecule 1 (VCAM-1), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS). Additionally, like other antidepressants, this compound is thought to influence the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and plasticity.
The molecular mechanisms underlying these changes in gene expression involve the modulation of specific transcription factors. Evidence suggests that this compound's anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In contrast, its effects on neurotrophic gene expression are likely linked to the activation of the cAMP response element-binding protein (CREB).
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interactions of proteins, such as transcription factors, with specific genomic regions. By using antibodies specific to a transcription factor of interest, researchers can isolate the DNA sequences to which it is bound. Subsequent analysis by quantitative PCR (qPCR) or sequencing (ChIP-seq) can reveal the specific genes being targeted by the transcription factor under different conditions, such as after treatment with this compound.
These application notes provide a detailed protocol for utilizing a ChIP assay to investigate how this compound influences the binding of the transcription factors NF-κB and CREB to the promoter regions of their target genes.
Principle of the Method
The ChIP assay workflow begins with the cross-linking of proteins to DNA within intact cells, effectively capturing a snapshot of protein-DNA interactions. The chromatin is then extracted and sheared into smaller fragments. An antibody specific to the transcription factor of interest (e.g., NF-κB p65 subunit or phospho-CREB) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified. Finally, qPCR is used to quantify the amount of specific DNA sequences (i.e., promoter regions of target genes) that were co-precipitated with the transcription factor. An increase or decrease in the amount of a specific promoter DNA in the immunoprecipitated sample after this compound treatment indicates a change in the binding of the transcription factor to that gene's regulatory region.
Signaling Pathways and Experimental Workflow
This compound-Induced Gene Regulation Signaling Pathway
Caption: this compound signaling pathway leading to gene expression changes.
Chromatin Immunoprecipitation (ChIP) Experimental Workflow
Caption: Step-by-step workflow of the Chromatin Immunoprecipitation assay.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for human monocytic cell lines (e.g., U937) for NF-κB analysis or neuronal cell lines (e.g., SH-SY5Y) for CREB analysis.
-
Cell Seeding: Seed approximately 1-2 x 107 cells per 150 mm culture dish. For adherent cells, allow them to attach and reach 80-90% confluency.
-
This compound Treatment: Prepare a stock solution of this compound maleate in sterile water or DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubation: Treat the cells with this compound-containing medium or vehicle control for a predetermined time (e.g., 6-24 hours). The optimal time should be determined empirically based on target gene expression analysis (e.g., by RT-qPCR).
Chromatin Immunoprecipitation Protocol
-
Protein-DNA Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS containing protease inhibitors.
-
Scrape the cells into a conical tube and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ChIP lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. Note: Sonication parameters (power, duration, number of cycles) must be optimized for each cell type and sonicator.
-
After sonication, centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the sheared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin lysate 1:10 with ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl, with protease inhibitors).
-
Save a small aliquot (e.g., 1-2%) of the diluted chromatin as "Input" and store at -20°C.
-
Add 2-5 µg of a ChIP-validated antibody against the target transcription factor (e.g., anti-NF-κB p65 or anti-phospho-CREB Ser133) or a negative control antibody (e.g., Normal Rabbit IgG).
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture and Washes:
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer (twice)
-
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-5 hours.
-
Also, reverse cross-link the "Input" sample alongside the ChIP samples.
-
-
DNA Purification:
-
Add Proteinase K to the samples and incubate for 1-2 hours at 45°C to digest proteins.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume (e.g., 30-50 µL) of nuclease-free water.
-
qPCR Analysis
-
Primer Design: Design and validate qPCR primers that amplify a 100-200 bp region of the promoter of the target gene (e.g., ICAM1 for NF-κB, BDNF promoter IV for CREB). Also, design primers for a negative control region where the transcription factor is not expected to bind.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with the purified ChIP DNA, Input DNA, and primers.
-
Data Analysis: Analyze the qPCR data using either the "Percent Input" method or the "Fold Enrichment" method.
Data Presentation
Quantitative data from the ChIP-qPCR experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on NF-κB p65 Binding to Inflammatory Gene Promoters
| Target Gene Promoter | Treatment Group | Average Ct (ChIP) | Average Ct (Input) | % Input (Mean ± SEM) | Fold Change vs. Vehicle |
| ICAM1 | Vehicle Control | 28.5 | 22.0 | 1.2 ± 0.15 | 1.0 |
| This compound (10 µM) | 30.2 | 22.1 | 0.4 ± 0.08 | 0.33 | |
| COX2 | Vehicle Control | 29.1 | 22.0 | 0.8 ± 0.11 | 1.0 |
| This compound (10 µM) | 31.0 | 22.2 | 0.3 ± 0.05 | 0.38 | |
| Negative Control Region | Vehicle Control | 33.5 | 22.1 | 0.03 ± 0.01 | - |
| This compound (10 µM) | 33.8 | 22.2 | 0.02 ± 0.01 | - |
Table 2: Effect of this compound on Phospho-CREB Binding to the BDNF Promoter
| Target Gene Promoter | Treatment Group | Average Ct (ChIP) | Average Ct (Input) | % Input (Mean ± SEM) | Fold Change vs. Vehicle |
| BDNF (Promoter IV) | Vehicle Control | 29.8 | 22.5 | 0.7 ± 0.10 | 1.0 |
| This compound (10 µM) | 28.1 | 22.4 | 2.5 ± 0.30 | 3.57 | |
| Negative Control Region | Vehicle Control | 34.0 | 22.5 | 0.02 ± 0.01 | - |
| This compound (10 µM) | 34.2 | 22.4 | 0.02 ± 0.01 | - |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DNA yield after purification | - Insufficient cell number- Inefficient cell lysis- Incomplete reversal of cross-links | - Start with at least 1x107 cells per IP.- Ensure complete lysis by checking under a microscope.- Extend the incubation time for reverse cross-linking. |
| High background in negative control (IgG) | - Incomplete washing- Too much antibody or beads- Non-specific binding to beads | - Increase the number and stringency of washes.- Titrate the amount of antibody and beads.- Pre-clear the chromatin with beads before adding the specific antibody. |
| No enrichment of positive control locus | - Poor antibody quality- Inefficient immunoprecipitation- Over-cross-linking masking the epitope | - Use a ChIP-validated antibody.- Optimize antibody concentration and incubation time.- Reduce the formaldehyde cross-linking time. |
| Inconsistent qPCR results | - Poor primer efficiency- DNA contamination | - Validate primer efficiency with a standard curve.- Use nuclease-free water and reagents; handle samples in a clean environment. |
References
- 1. This compound: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CREB: A Promising Therapeutic Target for Treating Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toptipbio.com [toptipbio.com]
- 4. ChIP Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Fluvoxamine cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Fluvoxamine cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay (e.g., MTT, XTT) is showing highly variable and non-reproducible results with this compound treatment. What are the potential causes?
Inconsistent results in cell viability assays with this compound can arise from several factors:
-
Compound Stability: this compound is susceptible to photoisomerization when exposed to UVB light, which can lead to the generation of a less active cis-isomer.[1] It is crucial to protect this compound solutions from light during preparation, storage, and throughout the experiment.[1]
-
Cell Line Specificity: The cellular response to this compound can differ significantly between cell lines.[1] Some cell lines may exhibit resistance to its effects.[1] It is advisable to use a positive control compound known to influence proliferation in your specific cell line to validate the assay.[1]
-
Assay Interference: Tetrazolium-based assays (MTT, MTS, XTT, WST-1) measure metabolic activity as an indicator of cell viability. This compound can interfere with cellular metabolism, leading to an over or underestimation of cell viability that is not directly correlated with cell death. Consider using an alternative assay that measures a different viability marker, such as membrane integrity (e.g., Trypan Blue) or ATP content (e.g., CellTiter-Glo).
-
Reagent Toxicity: The intermediate reagents in some tetrazolium-based assays can be toxic to cells, especially with longer incubation times. This can confound the results of the this compound treatment.
Q2: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. Why might this be?
There are several potential reasons for not observing the expected cytotoxicity:
-
Concentration-Dependent Effects: this compound can have biphasic effects on cell proliferation. Lower concentrations might stimulate proliferation in some cell types, while higher concentrations are required for toxicity. A comprehensive dose-response curve is essential to determine the optimal concentration range for your specific cell line and experimental objectives.
-
Off-Target Effects: this compound is a potent agonist of the sigma-1 receptor (S1R). S1R activation can promote cell survival and alleviate endoplasmic reticulum (ER) stress, which may counteract the cytotoxic effects you are expecting.
-
Incorrect Target Assumption: While this compound is a selective serotonin reuptake inhibitor (SSRI), its effects on non-neuronal cells are often mediated by other targets like the sigma-1 receptor. Ensure your experimental hypothesis accounts for the relevant molecular targets in your cell line.
-
Degraded Compound: Ensure your this compound stock is not degraded. It is recommended to test its activity with a positive internal control.
Q3: My MTT assay results show an increase in signal at high this compound concentrations, suggesting increased viability, which contradicts microscopic observations of cell death. What could be happening?
This phenomenon can be a significant pitfall of MTT assays.
-
Direct Reduction of MTT: this compound itself might be directly reducing the MTT tetrazolium salt to formazan, leading to a false-positive signal. To test for this, run a control with this compound in cell-free media.
-
Altered Mitochondrial Activity: this compound could be inducing an increase in mitochondrial reductase activity in the remaining viable cells, even as the total cell number decreases. This would lead to a higher formazan production per cell, masking the overall cytotoxicity.
-
Insoluble Formazan Crystals: In some cases, the formazan crystals may not be fully solubilized, leading to inaccurate readings. Ensure complete solubilization before reading the absorbance.
For these reasons, it is highly recommended to confirm MTT results with an alternative, non-metabolic assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
Troubleshooting Guide
If you are experiencing inconsistent results, follow this step-by-step troubleshooting guide:
-
Verify Compound Integrity and Handling:
-
Always prepare fresh this compound solutions and protect them from light.
-
Use a consistent and appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is the same across all wells and does not affect cell viability.
-
-
Optimize Assay Parameters:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overgrowth or undergrowth of cells can alter the results.
-
Incubation Time: Optimize the incubation time for both the this compound treatment and the viability reagent. A time-course experiment is recommended.
-
Positive and Negative Controls: Always include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in media alone.
-
Positive Control: A compound known to induce cell death in your cell line.
-
Reagent Blank: Media and viability reagent without cells.
-
Compound Interference Control: Media, viability reagent, and this compound without cells.
-
-
-
Consider Cell Line-Specific Responses:
-
Be aware that different cell lines can have varying sensitivities to this compound.
-
If possible, test your hypothesis in more than one cell line.
-
-
Choose the Right Assay:
-
If you suspect interference with metabolic assays, switch to an orthogonal assay that measures a different aspect of cell health (e.g., membrane integrity, ATP levels).
-
Data Presentation
Table 1: Example of Inconsistent MTT Assay Results with this compound
| This compound (µM) | Raw Absorbance (570 nm) - Replicate 1 | Raw Absorbance (570 nm) - Replicate 2 | Raw Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | Cell Viability (%) vs. Vehicle | Microscopic Observation |
| 0 (Vehicle) | 1.254 | 1.289 | 1.271 | 1.271 | 0.018 | 100 | Healthy, confluent monolayer |
| 10 | 1.103 | 1.350 | 1.089 | 1.181 | 0.144 | 92.9 | Slight decrease in confluency |
| 25 | 0.892 | 1.150 | 0.915 | 0.986 | 0.141 | 77.6 | Noticeable cell rounding and detachment |
| 50 | 0.950 | 0.850 | 1.200 | 1.000 | 0.178 | 78.7 | Significant cell death, floating cells |
| 100 | 1.350 | 1.400 | 1.375 | 1.375 | 0.025 | 108.2 | Widespread cell death, few attached cells |
This table illustrates a common issue where higher concentrations of a compound lead to an artifactual increase in the MTT signal, which is inconsistent with visual inspection of the cells.
Table 2: Comparison of Different Cell Viability Assays
| Assay Type | Principle | Advantages | Potential Pitfalls with this compound |
| MTT/MTS/XTT | Measures metabolic activity via mitochondrial dehydrogenases. | Inexpensive, well-established. | Interference from compound, altered metabolic state. |
| Resazurin (AlamarBlue) | Measures metabolic activity via cellular reductases. | Non-toxic, allows for kinetic measurements. | Fluorescence quenching by compounds. |
| ATP-based (CellTiter-Glo) | Quantifies ATP as a marker of viable cells. | Highly sensitive, direct measure of metabolic activity. | ATP levels can be unstable. |
| LDH Release | Measures lactate dehydrogenase released from damaged cells. | Measures cytotoxicity (membrane integrity). | Serum in media can have high background LDH activity. |
| Trypan Blue | Dye exclusion by viable cells with intact membranes. | Simple, direct measure of membrane integrity. | Subjective, not high-throughput. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and protect it from light. Perform serial dilutions in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the resazurin-based reagent (e.g., CellTiter-Blue®) to each well, typically 10-20% of the well volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Data Analysis: Subtract the background reading from all wells. Express the results as a percentage of the vehicle control.
Protocol 2: General Protocol for an MTT Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the Resazurin-Based Assay protocol.
-
MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter sterilize the solution.
-
MTT Addition: Add 10-20 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm.
Visualizations
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Caption: this compound's dual mechanism influencing cell viability.
Caption: A typical workflow for a this compound cell viability experiment.
References
Technical Support Center: Optimizing Fluvoxamine Concentration for In Vitro Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize fluvoxamine concentration in in vitro neuroprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's neuroprotective effect in vitro?
A1: this compound's neuroprotective effects are primarily mediated through its agonistic activity at the Sigma-1 Receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum (ER).[1][2][3][4] This interaction helps to alleviate ER stress, a condition implicated in the pathology of various neurodegenerative diseases.[1] By activating S1R, this compound can suppress apoptosis (programmed cell death) triggered by ER stress.
Q2: What is a typical starting concentration range for this compound in in vitro neuroprotection studies?
A2: Based on published studies, a broad range of this compound concentrations has been used, from the nanomolar (nM) to the micromolar (µM) range. For initial dose-response experiments, a starting range of 100 nM to 50 µM is recommended to identify the optimal neuroprotective concentration for your specific cell type and neurotoxic insult. Some studies have shown effects at concentrations as low as 1-5 nM for promoting neural stem cell viability and differentiation. Others have used concentrations around 10 µM to demonstrate neuroprotective effects against specific toxins.
Q3: How long should I pre-incubate cells with this compound before inducing neurotoxicity?
A3: Pre-incubation times can vary depending on the experimental model. A common pre-incubation period is 12 to 24 hours. This allows sufficient time for this compound to induce the expression of neuroprotective proteins like S1R. Optimization of the pre-incubation time (e.g., 6, 12, 24 hours) may be necessary for your specific experimental setup.
Q4: I am observing cytotoxicity at higher concentrations of this compound. Is this expected?
A4: Yes, like many pharmacological agents, this compound can exhibit a biphasic dose-response, where higher concentrations may become toxic. It is crucial to perform a dose-response curve to determine the therapeutic window for your specific cell line, where neuroprotection is observed without significant cytotoxicity. Some studies have noted toxic effects at concentrations as high as 500 nM in neural stem cells.
Q5: Can this compound's effects be cell-type specific?
A5: Absolutely. The response to this compound can vary significantly between different cell lines and primary neuronal cultures. It is essential to empirically determine the optimal concentration and treatment conditions for each cell type used in your studies.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo®).
| Potential Cause | Troubleshooting Action |
| This compound Instability | This compound can be sensitive to light. Ensure stock solutions and treatment media are protected from light during preparation, storage, and incubation. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Assay Interference | Some assay reagents can interact with the compound or be toxic to cells with prolonged exposure. Follow the manufacturer's protocol carefully regarding incubation times. Consider using a different viability assay based on a different principle (e.g., ATP measurement vs. metabolic activity). |
Issue 2: No neuroprotective effect of this compound is observed.
| Potential Cause | Troubleshooting Action |
| Sub-optimal this compound Concentration | The concentration used may be too low to elicit a protective effect or too high, causing cytotoxicity that masks protection. Perform a wide dose-response curve (e.g., 10 nM to 100 µM) to identify the optimal concentration. |
| Inappropriate Timing of Treatment | The pre-incubation time may be too short for the induction of protective mechanisms, or the co-treatment/post-treatment paradigm may not be effective for the chosen neurotoxic insult. Experiment with different pre-incubation and treatment schedules. |
| Cell Model Lacks Key Mediator | The chosen cell line may not express sufficient levels of the Sigma-1 Receptor (S1R). Verify S1R expression in your cell model using Western blot or qPCR. |
| Severity of the Neurotoxic Insult | The concentration or duration of the neurotoxic agent may be too high, causing overwhelming cell death that cannot be rescued. Titrate the concentration of the neurotoxic agent to induce a sub-maximal level of cell death (e.g., 50-70% viability). |
Quantitative Data Summary
The following tables summarize effective concentrations of this compound and key reagents used in in vitro neuroprotection studies.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Neurotoxic Insult | Effective this compound Concentration | Observed Effect | Reference |
| SK-N-SH Neuroblastoma | Paclitaxel (1 µM) | 10 µg/ml (~23 µM) | Alleviation of ER stress-mediated apoptosis | |
| Neural Stem Cells | - | 1-50 nM | Increased cell viability and proliferation | |
| Glioblastoma Cell Lines | - | 25-50 µM | Inhibition of cell migration and invasion | |
| Neuro2a Cells | Tunicamycin (ER stress inducer) | 10 µg/ml (~23 µM) | Induction of Sigma-1 Receptor and prevention of cell death | |
| SH-SY5Y Neuroblastoma | Tunicamycin | Not specified | Alleviation of ER stress |
Table 2: Concentrations of Common Reagents in this compound Neuroprotection Assays
| Reagent | Purpose | Typical In Vitro Concentration | Reference |
| NE-100 | Selective Sigma-1 Receptor Antagonist | 1 µM | |
| Tunicamycin | Endoplasmic Reticulum (ER) Stress Inducer | Varies (e.g., 1-5 µg/ml) | |
| Paclitaxel | Neurotoxic Chemotherapeutic Agent | 1 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound using a Cell Viability Assay
This protocol outlines a general procedure to determine the optimal concentration of this compound for protecting neuronal cells against a neurotoxic insult using an MTT assay as an example.
-
Cell Seeding:
-
Plate neuronal cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and protect it from light.
-
Perform serial dilutions of this compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle-only control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for a chosen pre-treatment time (e.g., 12 or 24 hours).
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxic agent at a 2X concentration in a cell culture medium.
-
Add an equal volume of the 2X neurotoxin solution to each well (except for the untreated control wells).
-
Incubate for the desired duration to induce cell death (e.g., 24 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the untreated control wells (representing 100% viability).
-
Plot cell viability (%) against the log of this compound concentration to determine the optimal neuroprotective concentration.
-
Protocol 2: Western Blot Analysis of Sigma-1 Receptor and ER Stress Markers
This protocol provides a method to assess the effect of this compound on the expression of key proteins in the neuroprotective signaling pathway.
-
Cell Lysis:
-
After treatment with this compound and the neurotoxic agent, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Sigma-1 Receptor, BiP (GRP78), CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Ameliorates the Damage to the Neuro-Behavioral Status of Rats Caused by the Administration of Valproic Acid by Preventing Cognitive Memory Deficits and Decreased Hippocampal Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. This compound stimulates oligodendrogenesis of cultured neural stem cells and attenuates inflammation and demyelination in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high background noise in Fluvoxamine radioligand binding assays
Welcome to the technical support center for Fluvoxamine radioligand binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly high background noise, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound in radioligand binding assays?
This compound's primary mechanism of action is the blockade of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, this compound increases the extracellular concentration of serotonin, leading to enhanced serotonergic neurotransmission.[1] Additionally, this compound is a potent agonist at the sigma-1 (σ1) receptor, an interaction that is thought to contribute to its therapeutic effects.[1][2] In contrast, it has a much lower affinity for other neurotransmitter receptors like adrenergic, dopaminergic, histaminergic, and muscarinic receptors.[1]
Q2: What constitutes "high background" in a radioligand binding assay and why is it problematic?
High background refers to a strong signal detected in the "non-specific binding" (NSB) wells of your assay.[3] These wells contain the radioligand and membrane preparation, along with a high concentration of an unlabeled competitor compound that saturates the target receptors. Therefore, any remaining signal is due to the radioligand binding to non-receptor components like the filter membrane, assay plate, or other proteins. This is problematic because it diminishes the signal-to-noise ratio, making it difficult to differentiate the true "specific binding" signal from the background noise. Ultimately, high background decreases the sensitivity and reliability of the assay. An ideal assay should have specific binding that is at least 80% of the total binding.
Q3: How is non-specific binding (NSB) determined in a this compound binding assay?
To determine non-specific binding, a parallel incubation is performed where the radioligand competes with a high concentration of a non-radioactive ligand (a "blocker" or "displacer") known to saturate the target receptor. The radioactivity measured in the presence of this excess unlabeled ligand represents the NSB. For SERT binding assays, a high concentration of a known SERT inhibitor like unlabeled citalopram can be used. For sigma-1 receptor assays, a compound like haloperidol can be used to define non-specific binding.
Q4: Can the stability of this compound affect my experimental results?
Yes, this compound can undergo photoisomerization when exposed to UVB light, which generates a cis-isomer with reduced activity. It is crucial to protect your this compound solutions from light during preparation, storage, and the experiment itself to ensure consistent results.
Troubleshooting High Background Noise
High background noise is a common issue in radioligand binding assays. The following guide provides a systematic approach to identifying and resolving the root causes.
Initial Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high background noise.
Detailed Troubleshooting Q&A
Q5: My non-specific binding is excessively high. What are the likely causes and how can I reduce it?
High non-specific binding can obscure your specific binding signal. Here are some common causes and strategies to mitigate them:
-
Radioligand Issues: The radioligand may be sticking to non-receptor components.
-
Solution: Consider using a lower concentration of the radioligand. Also, ensure the radioligand has not degraded, as degradation products can be "sticky".
-
-
Excessive Protein Concentration: Using too much membrane protein can increase the number of non-specific binding sites available.
-
Solution: Titrate your membrane preparation to find the optimal concentration that provides a robust signal-to-noise ratio.
-
-
Inadequate Blocking: The assay buffer may not be sufficiently preventing the radioligand from binding to non-target sites.
-
Solution: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to reduce the binding of the radioligand to non-receptor components. You can also try adding salts or detergents to the wash or binding buffer.
-
-
Suboptimal Incubation Time and Temperature:
-
Solution: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, you must ensure that equilibrium is still reached for specific binding.
-
Q6: How can I optimize my washing steps to reduce background?
Ineffective washing can leave unbound radioligand trapped on the filters, contributing to high background.
-
Increase Wash Volume and/or Cycles: Instead of 2-3 washes, try increasing to 4-5 quick cycles.
-
Use Ice-Cold Wash Buffer: This is a critical step. Lowering the temperature of the wash buffer minimizes the dissociation of the specifically bound ligand while more effectively washing away non-specifically bound ligand.
-
Avoid Letting Filters Dry Out: Do not allow the filters to dry out between washes, as this can cause the radioligand to bind irreversibly to the filter matrix.
Q7: What if my radioligand is sticking to the filters or assay plates?
The physical components of the assay can also be a source of high background.
-
Pre-soak Filters: Pre-soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.
-
Use Appropriate Labware: Whenever possible, use non-protein or low-protein binding plates and tubes to minimize surface adhesion.
-
Test Different Filter Types: Some filter materials have higher intrinsic binding properties for certain compounds. You can test different types of filters (e.g., glass fiber, polypropylene) to find one with the lowest NSB for your radioligand.
Quantitative Data Summary
The binding affinity of this compound to its primary targets has been determined through various in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity, with a lower Ki value indicating higher affinity.
| Target Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | This compound | Human | Radioligand Binding | 1.5 | |
| Serotonin Transporter (SERT) | [3H]paroxetine | Mouse Brain | Radioligand Binding | 5.52 | |
| Sigma-1 (σ1) Receptor | This compound | Not Specified | Not Specified | 36 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for the Serotonin Transporter (SERT)
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of this compound for SERT.
1. Membrane Preparation:
- Prepare membrane fractions from cells or tissues expressing SERT. This typically involves homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes.
- Wash the membrane pellet with binding buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
2. Assay Setup:
- In a 96-well plate, add the following to each well in triplicate:
- Membrane preparation (e.g., 50-120 µg protein for tissue).
- A fixed concentration of a suitable radioligand for SERT (e.g., [3H]-citalopram).
- Varying concentrations of unlabeled this compound.
3. Determination of Non-Specific Binding (NSB):
- Include wells with the membrane preparation, radioligand, and a high concentration of a known SERT inhibitor (e.g., unlabeled citalopram) to determine non-specific binding.
4. Incubation:
- Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium. It is crucial to perform a time-course experiment to determine the optimal incubation time.
5. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.3% PEI) using a cell harvester. The filter will trap the membranes with the bound radioligand.
6. Washing:
- Wash the filters multiple times (e.g., 4 times) with ice-cold assay buffer to remove unbound radioligand.
7. Scintillation Counting:
- Place the filter discs in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
8. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the this compound concentration to determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
Protocol 2: Radioligand Binding Assay for the Sigma-1 (σ1) Receptor
This protocol is adapted for characterizing the binding of this compound to the sigma-1 receptor.
1. Membrane Preparation:
- Guinea pig liver is a rich source of sigma-1 receptors and can be used for membrane preparation. The preparation method is similar to that described for SERT.
2. Assay Setup (Saturation Experiment to Determine Kd of Radioligand):
- In a 96-well plate, add increasing concentrations of a sigma-1 selective radioligand (e.g., [3H]-(+)-pentazocine) to wells containing the membrane preparation.
- For each concentration, have a corresponding set of wells containing a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.
3. Assay Setup (Competitive Binding with this compound):
- To wells containing the membrane preparation and a fixed concentration of the radioligand (e.g., 3 nM [3H]-(+)-pentazocine), add increasing concentrations of this compound.
4. Incubation:
- Incubate the 96-well plate for 90 minutes at 37°C.
5. Filtration and Washing:
- Similar to the SERT protocol, rapidly filter the contents through a glass fiber filter mat and wash with ice-cold buffer.
6. Counting and Data Analysis:
- Measure radioactivity using a scintillation counter.
- For competitive binding, calculate the specific binding at each this compound concentration and plot the data to determine the IC50 and Ki values.
Visualizations
This compound's Primary Signaling Interactions
Caption: this compound's primary signaling interactions at SERT and the Sigma-1 receptor.
General Radioligand Binding Assay Workflow
Caption: A generalized workflow for a filtration-based radioligand binding assay.
References
Technical Support Center: Improving the Solubility of Fluvoxamine for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Fluvoxamine for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound maleate?
This compound maleate is described as sparingly soluble in water.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[3][4] The solubility in water is reported to be as low as 0.0074 mg/mL, while in PBS (pH 7.2), the solubility is approximately 5 mg/mL.[5]
Q2: What are the best solvents for dissolving this compound maleate for preclinical studies?
This compound maleate is freely soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For in vivo studies, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into an aqueous vehicle for administration.
Q3: My this compound maleate precipitates out of solution when I dilute my organic stock into an aqueous buffer. What can I do?
This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your dosing solution.
-
Reduce the percentage of organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal, as it can have physiological effects.
-
Use a different co-solvent or vehicle: Consider using a vehicle containing solubilizing agents. Formulations with co-solvents like PEG 300 and Tween 80 have been described. For oral administration, a suspension in a vehicle like 1% carboxymethylcellulose (CMC) can be prepared.
-
Adjust the pH: The solubility of this compound can be influenced by pH. Using a pH-adjusting agent like citric acid has been shown to increase its solubility.
-
Gentle warming or sonication: After dilution, gentle warming or sonication may help to redissolve any precipitate, but be cautious about the stability of the compound under these conditions.
Q4: What are some common formulations to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the solubility and oral bioavailability of this compound:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier. Studies have shown that solid dispersions of this compound with carriers like PEG 6000 and Mannitol can improve its dissolution rate.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved solubility and dissolution.
-
Use of Excipients: Incorporating superdisintegrants like Crospovidone or solubilizing agents like Tween 80 can enhance the dissolution of this compound from solid dosage forms.
Troubleshooting Guides
Problem: Inconsistent results in animal behavior studies.
Inconsistent behavioral results can sometimes be traced back to issues with drug formulation and administration.
-
Ensure complete solubilization: Visually inspect your dosing solution for any particulates before each administration. If precipitation is observed, the actual dose administered will be lower than intended.
-
Vehicle effects: The vehicle itself can have behavioral effects. Always include a vehicle-only control group in your experiments. If using a high concentration of an organic solvent like DMSO, be aware of its potential physiological effects.
-
Dose administration: For oral gavage, ensure the entire dose is delivered. Poorly soluble drugs can stick to the gavage needle. Using a suspension with a suitable suspending agent can help maintain homogeneity.
Problem: Difficulty preparing a stable aqueous solution for injection.
For routes of administration requiring a clear solution (e.g., intravenous or intraperitoneal), achieving and maintaining solubility is critical.
-
Stock solution stability: Store concentrated organic stock solutions at -20°C for long-term stability.
-
Preparation of diluted solution: Prepare the diluted aqueous solution for injection fresh on the day of the experiment. Aqueous solutions of this compound maleate are not recommended for storage for more than one day.
-
Filtration: After preparing the final diluted solution, filter it through a 0.22 µm syringe filter to ensure sterility and remove any micro-precipitates.
Data Presentation
Table 1: Solubility of this compound Maleate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble, 0.0074 mg/mL | |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | |
| 0.1N HCl | 0.863 mg/mL | |
| pH 6.8 Buffer | 0.795 mg/mL | |
| Ethanol | Freely soluble, ~25 mg/mL, 86 mg/mL | |
| Methanol | Freely soluble | |
| Dimethyl sulfoxide (DMSO) | Freely soluble, ~30 mg/mL, 86 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a high-concentration stock solution of this compound maleate, which can be stored and later diluted for use in in vivo experiments.
Materials:
-
This compound maleate powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound maleate powder.
-
Transfer the powder to a sterile vial.
-
Add the required volume of DMSO or ethanol to achieve the desired concentration (e.g., 30 mg/mL in DMSO).
-
Vortex the solution until the this compound maleate is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the concentrated stock solution at -20°C for long-term stability.
Protocol 2: Preparation of a Diluted Aqueous Solution for Injection
This protocol outlines the dilution of the concentrated organic stock solution into a physiologically compatible buffer for parenteral administration in preclinical research.
Materials:
-
This compound maleate concentrated stock solution (from Protocol 1)
-
Sterile Phosphate Buffered Saline (PBS) or isotonic saline
-
Sterile tubes
-
Pipettes
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Thaw the concentrated stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the total volume of the aqueous buffer.
-
While vortexing the sterile PBS or saline, slowly add the calculated volume of the this compound maleate stock solution.
-
Crucial Step: Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, further dilution may be necessary.
-
Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
It is recommended to use this aqueous solution on the day of preparation and not to store it for more than one day.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound for in vivo administration.
References
Overcoming poor peak shape in Fluvoxamine HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor peak shape in Fluvoxamine High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions between the protonated amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] This is especially prominent at mid-range pH values where silanols are ionized.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in achieving a good peak shape for this compound, which has a pKa of approximately 8.86.[3] To minimize tailing from silanol interactions, it is recommended to work at a pH well below the pKa of this compound, typically in the acidic range (pH 2.5-4), to ensure the analyte is fully protonated and to suppress the ionization of silanol groups.[4] Alternatively, a high pH (above 9) can be used to analyze the neutral form of this compound, though this may require a pH-stable column. Operating near the pKa of this compound can lead to inconsistent ionization and result in broad or split peaks.
Q3: Can the choice of organic modifier in the mobile phase impact peak shape?
A3: Yes, the organic modifier (e.g., acetonitrile or methanol) and its concentration can influence peak shape. Acetonitrile is often preferred due to its lower viscosity, which can lead to narrower peaks. The proportion of the organic modifier affects the elution strength of the mobile phase; insufficient organic modifier can lead to prolonged retention and potential for increased peak broadening.
Q4: What is a good starting point for a robust HPLC method for this compound?
A4: A common starting point involves a reversed-phase C18 or CN column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) at an acidic pH (e.g., 2.5) and acetonitrile. The exact ratio will depend on the specific column and desired retention time. One validated method uses a Nova-Pak CN column with a mobile phase of 50 mM K2HPO4 (pH 7.0) and acetonitrile (60:40, v/v). Another employs a C18 column with methanol and phosphate buffer (pH 2.5) (70:30, v/v).
Q5: How can I tell if my poor peak shape is due to the column or other system issues?
A5: If all peaks in your chromatogram exhibit tailing or fronting, it may indicate a physical issue such as a column void, a blocked frit, or excessive extra-column volume in the system (e.g., long tubing). If only the this compound peak (or other basic analytes) shows poor shape, the issue is more likely chemical in nature, such as secondary interactions with the column's stationary phase.
Troubleshooting Guides
Issue 1: Peak Tailing
// Yes branch physical_issue [label="Likely a physical issue in the HPLC system.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_frit [label="Check for blocked column frit.\nBackflush or replace.", fillcolor="#FFFFFF", fontcolor="#202124"]; check_void [label="Inspect for column void.\nReplace column if necessary.", fillcolor="#FFFFFF", fontcolor="#202124"]; check_extracolumn [label="Minimize extra-column volume\n(shorter/narrower tubing).", fillcolor="#FFFFFF", fontcolor="#202124"];
// No branch chemical_issue [label="Likely a chemical interaction issue.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust mobile phase pH.\nTarget pH 2.5-4.", fillcolor="#FFFFFF", fontcolor="#202124"]; buffer_strength [label="Increase buffer concentration\n(e.g., 25-50 mM).", fillcolor="#FFFFFF", fontcolor="#202124"]; endcapped_column [label="Use a modern, high-purity, end-capped C18 or CN column.", fillcolor="#FFFFFF", fontcolor="#202124"]; sample_overload [label="Check for mass overload.\nReduce sample concentration.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> check_all_peaks; check_all_peaks -> physical_issue [label="Yes"]; physical_issue -> check_frit; physical_issue -> check_void; physical_issue -> check_extracolumn;
check_all_peaks -> chemical_issue [label="No"]; chemical_issue -> adjust_ph; chemical_issue -> buffer_strength; chemical_issue -> endcapped_column; chemical_issue -> sample_overload; } Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-4.0 to protonate residual silanols. Use a high-purity, end-capped column to minimize available silanol groups. Increase the buffer concentration (e.g., 25-50 mM) to help mask silanol interactions. |
| Column Overload | Reduce the concentration of the injected sample. If peak shape improves with a more dilute sample, mass overload was the likely cause. |
| Column Contamination or Degradation | If tailing appears after numerous injections, flush the column with a strong solvent. If performance does not improve, replace the column. Use a guard column to protect the analytical column from contaminants. |
| Extra-column Volume | If all peaks are tailing, check for and minimize dead volume in the system by using shorter, narrower internal diameter tubing between the injector, column, and detector. |
| Mobile Phase pH near pKa | Ensure the mobile phase pH is at least 2 units away from this compound's pKa (~8.86). |
Issue 2: Peak Fronting
// Yes branch overload [label="Likely mass or volume overload.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dilute_sample [label="Dilute the sample.", fillcolor="#FFFFFF", fontcolor="#202124"]; reduce_volume [label="Reduce injection volume.", fillcolor="#FFFFFF", fontcolor="#202124"];
// No branch check_solvent [label="Is sample solvent stronger than mobile phase?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_issue [label="Sample solvent incompatibility.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; match_solvent [label="Dissolve sample in mobile phase or a weaker solvent.", fillcolor="#FFFFFF", fontcolor="#202124"];
check_column [label="Check for column degradation.", fillcolor="#F1F3F4", fontcolor="#202124"]; column_issue [label="Column bed may be compromised.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; replace_column [label="Replace the column.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> check_concentration; check_concentration -> overload [label="Yes"]; overload -> dilute_sample; overload -> reduce_volume;
check_concentration -> check_solvent [label="No"]; check_solvent -> solvent_issue [label="Yes"]; solvent_issue -> match_solvent;
check_solvent -> check_column [label="No"]; check_column -> column_issue; column_issue -> replace_column; } Troubleshooting workflow for peak fronting.
| Potential Cause | Recommended Solution |
| Sample Overload | Dilute the sample or reduce the injection volume. Fronting is a classic sign of injecting too much analyte mass onto the column. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread and front. |
| Column Degradation | Peak fronting can occur if the column packing bed collapses or a void forms at the inlet. If the problem persists after addressing other causes, replace the column. |
Issue 3: Split Peaks
// Yes branch frit_issue [label="Flow path distortion.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; backflush_column [label="Backflush the column to dislodge particulates.", fillcolor="#FFFFFF", fontcolor="#202124"]; replace_frit [label="Replace the inlet frit or the column.", fillcolor="#FFFFFF", fontcolor="#202124"];
// No branch check_solvent [label="Is sample solvent much stronger than mobile phase?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_issue [label="Solvent mismatch effect.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; match_solvent [label="Dissolve sample in mobile phase.", fillcolor="#FFFFFF", fontcolor="#202124"];
check_degradation [label="Could the sample have degraded?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; degradation_issue [label="Co-elution with degradation product.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fresh_sample [label="Prepare a fresh sample and re-inject.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> check_frit; check_frit -> frit_issue [label="Yes"]; frit_issue -> backflush_column; frit_issue -> replace_frit;
check_frit -> check_solvent [label="No"]; check_solvent -> solvent_issue [label="Yes"]; solvent_issue -> match_solvent;
check_solvent -> check_degradation [label="No"]; check_degradation -> degradation_issue [label="Yes"]; degradation_issue -> fresh_sample; } Troubleshooting workflow for split peaks.
| Potential Cause | Recommended Solution |
| Partially Blocked Inlet Frit | A blockage can cause the sample to be distributed unevenly onto the column, splitting the peak. Try back-flushing the column. If this fails, replace the frit or the column. |
| Sample Solvent Effect | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase. |
| Co-eluting Interference | A degradation product or impurity may be eluting very close to the this compound peak, giving the appearance of a split peak. Review the results of forced degradation studies to see if any degradants have similar retention times. Adjusting the mobile phase composition or gradient may resolve the two peaks. |
| Column Void | A void or channel in the column packing can create two different paths for the analyte, resulting in a split peak. This requires column replacement. |
Data Presentation
Table 1: Summary of Published HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Nova-Pak CN (150 x 3.9 mm, 4 µm) | C18 Hyperchrome ODS (250 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 50 mM K₂HPO₄ : Acetonitrile (60:40, v/v) | Phosphate buffer : Methanol (30:70, v/v) | Water : Acetonitrile (20:80, v/v) |
| pH | 7.0 | 2.5 | Not specified (derivatization method) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 235 nm | 250 nm | 450 nm (after derivatization) |
| USP Tailing Factor | 1.11 | Not Reported | Not Reported |
| Theoretical Plates | 5400 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Chromatographic System:
-
Column: Nova-Pak CN, 150 x 3.9 mm, 4 µm particle size.
-
Mobile Phase: Prepare a 50 mM solution of dipotassium hydrogen phosphate (K₂HPO₄). Adjust the pH to 7.0. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 235 nm.
-
Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound maleate in acetonitrile (e.g., 5000 µg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-80 µg/mL).
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder 10 tablets.
-
Transfer an amount of powder equivalent to one tablet into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.
-
Allow to cool to room temperature and dilute to volume with the mobile phase.
-
Centrifuge a portion of this solution and filter through a 0.45 µm syringe filter.
-
Dilute the filtered solution tenfold with the mobile phase before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the standard and sample solutions.
-
Record the chromatograms and calculate the amount of this compound maleate in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Reversed-Phase HPLC Method at Low pH
-
Chromatographic System:
-
Column: C18 Hyperchrome ODS, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a phosphate buffer and adjust the pH to 2.5. The mobile phase is a mixture of this buffer and methanol in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 250 nm.
-
Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound maleate in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 10-50 µg/mL).
-
-
Sample Preparation (Tablets):
-
Follow the procedure outlined in Protocol 1, using the mobile phase from this protocol as the diluent.
-
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the standard and sample solutions.
-
Record the chromatograms and quantify the this compound peak.
-
References
Technical Support Center: Mitigating Fluvoxamine's Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of fluvoxamine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound's primary on-target effect is the selective inhibition of the serotonin transporter (SERT), which increases the extracellular concentration of serotonin.[1] However, it also exhibits significant off-target effects, most notably potent agonism at the sigma-1 receptor.[2][3] Additionally, this compound can inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent CYP3A4 and CYP2D6, which can lead to drug-drug interactions in complex biological systems.[4]
Q2: Why is it important to consider this compound's off-target effects in my experiments?
Q3: How can I differentiate between SERT-mediated and sigma-1 receptor-mediated effects of this compound?
A3: To dissect the specific contributions of SERT inhibition and sigma-1 receptor agonism, a combination of control experiments is recommended:
-
Use a selective sigma-1 receptor antagonist: Co-treatment of your cells with this compound and a selective sigma-1 receptor antagonist, such as NE-100, can help determine if the observed effect is mediated by the sigma-1 receptor. If the antagonist blocks the effect of this compound, it suggests the involvement of the sigma-1 receptor.
-
Employ a control SSRI with low sigma-1 affinity: Use an SSRI with a lower affinity for the sigma-1 receptor, such as paroxetine or citalopram, as a negative control. If these SSRIs do not produce the same effect as this compound, it points towards a sigma-1 receptor-mediated mechanism for this compound's action.
-
Utilize sigma-1 receptor knockdown or knockout models: The most definitive way to confirm the role of the sigma-1 receptor is to use cell lines where the sigma-1 receptor has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9).
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed with this compound treatment that is not consistent with SERT inhibition.
-
Possible Cause: The observed effect may be due to this compound's agonism at the sigma-1 receptor.
-
Troubleshooting Steps:
-
Literature Review: Search for published studies on the effects of sigma-1 receptor activation in your specific cellular model or pathway of interest.
-
Pharmacological Blockade: As mentioned in the FAQs, use a selective sigma-1 receptor antagonist (e.g., NE-100) in conjunction with this compound. A reversal of the phenotype will strongly suggest sigma-1 receptor involvement.
-
Genetic Approach: If available, repeat the experiment in a sigma-1 receptor knockout or knockdown cell line to confirm the off-target effect.
-
Problem 2: Inconsistent or non-reproducible results in cell viability or proliferation assays.
-
Possible Cause 1: this compound stability issues. This compound can undergo photoisomerization when exposed to UVB light, leading to reduced activity.
-
Troubleshooting Step 1: Protect this compound solutions from light during preparation, storage, and experimentation.
-
Possible Cause 2: Cell line-specific responses. The effects of this compound can differ significantly between cell lines.
-
Troubleshooting Step 2: Use a positive control compound known to influence proliferation in your chosen cell line to validate the assay's responsiveness.
Problem 3: Difficulty confirming on-target (SERT) engagement in a cellular context.
-
Possible Cause: Insufficient intracellular concentration of this compound or technical issues with the detection method.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to ensure you are using a concentration of this compound sufficient to engage SERT.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to directly assess the engagement of this compound with its target protein (SERT) within intact cells by measuring changes in the protein's thermal stability.
-
Data Presentation
Table 1: Comparative Binding Affinities of this compound and Other SSRIs
| Compound | SERT Kᵢ (nM) | Sigma-1 Receptor Kᵢ (nM) | Reference(s) |
| This compound | 6.2 | 36 | |
| Sertraline | ~0.7 | >100 | |
| Fluoxetine | ~1.0 | >100 | |
| Paroxetine | ~0.1 | >1000 | |
| Citalopram | ~1.8 | >1000 | |
| Escitalopram | ~0.9 | >1000 |
Kᵢ (Inhibition constant) is a measure of binding affinity. A lower Kᵢ value indicates a higher affinity.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the sigma-1 receptor.
-
Radioligand with known high affinity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine).
-
Unlabeled competitor (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Microplate harvester and filter mats.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of this compound.
-
For determining total binding, omit the this compound.
-
For determining non-specific binding, add a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through filter mats using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a dose-response curve.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
This protocol measures the ability of this compound to inhibit serotonin reuptake in cells expressing SERT.
Materials:
-
Cell line expressing the serotonin transporter (e.g., HEK293-hSERT or JAR cells).
-
[³H]-Serotonin.
-
This compound.
-
Assay buffer.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Initiate the uptake by adding a fixed concentration of [³H]-Serotonin.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of serotonin reuptake for each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
Mandatory Visualization
Caption: On-target vs. off-target signaling of this compound.
Caption: Workflow for dissecting this compound's effects.
Caption: this compound's targets and molecular effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cognition and depression: the effects of this compound, a sigma-1 receptor agonist, reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrictimes.com [psychiatrictimes.com]
Technical Support Center: Adjusting Fluvoxamine Dosage for Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluvoxamine in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in long-term studies with rats?
A common starting point for oral administration in rats ranges from 9 mg/kg to 10 mg/kg daily.[1][2][3] Studies have used doses such as a low therapeutic dose (LTD) of 9 mg/kg and a high therapeutic dose (HTD) of 27 mg/kg for periods of 8 weeks.[1][2] Another study investigating the antiallodynic effect of this compound in diabetic rats used daily oral administration of 10, 30, and 100 mg/kg for 5 weeks. The choice of the initial dose should be based on the specific research question and the targeted therapeutic effect.
Q2: How should I administer this compound for a long-term study?
The most common methods of administration in long-term rodent studies are oral gavage and intraperitoneal injection. Oral gavage is often preferred for mimicking the clinical route of administration in humans. This compound is reported to be completely absorbed in rats and dogs after oral administration.
Q3: What are the known pharmacokinetic properties of this compound in common laboratory animals?
This compound is well-absorbed orally in rats and dogs. The metabolic pathway is similar across several species, including rats, dogs, hamsters, mice, and rabbits. A population pharmacokinetic model for this compound in rats has been developed, which can be useful for designing studies and interpreting data. It's important to note that factors like oxidative stress can alter the pharmacokinetics of this compound, potentially leading to lower plasma and brain concentrations.
Q4: What are the potential long-term side effects of this compound administration in animals?
Prolonged administration of this compound in male rats has been associated with several adverse effects. At high doses (27 mg/kg for 8 weeks), effects such as leukocytosis, lymphocytosis, and monocytosis have been observed. Both low (9 mg/kg) and high (27 mg/kg) doses have been linked to hepatic, renal, and cardiac dysfunction, as well as negative impacts on male fertility, including oxidative stress and apoptosis in testicular tissue. Fortunately, many of these effects were found to be largely reversible after a recovery period.
Q5: How can I monitor the effectiveness of this compound treatment in my animal model?
Monitoring can be done through a combination of behavioral tests and physiological measurements. For anxiety and depression models, tests like the elevated plus-maze, sucrose preference test, and forced swim test can be used. For models of obsessive-compulsive disorder, behaviors like marble burying can be quantified. Additionally, measuring plasma levels of this compound can help correlate drug exposure with behavioral outcomes.
Troubleshooting Guides
Issue: High variability in behavioral results between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration. Ensure precise and consistent dosing for each animal. For oral gavage, verify proper technique to avoid incomplete administration.
-
Possible Cause 2: Individual Differences in Metabolism. The pharmacokinetics of this compound can vary between individual animals. Consider measuring plasma drug concentrations to identify outliers.
-
Possible Cause 3: Environmental Stressors. Ensure a stable and low-stress environment for the animals, as stress can impact behavior and drug metabolism.
-
Solution: Implement a rigorous and standardized protocol for drug administration. Consider using a population pharmacokinetic model to account for individual variability. Minimize environmental disturbances and handle animals consistently.
Issue: Animals are showing signs of toxicity or adverse effects.
-
Possible Cause: Dose is too high. The therapeutic window for this compound can be narrow, and higher doses are associated with adverse effects.
-
Solution:
-
Immediately reduce the dose or temporarily halt administration.
-
Monitor the animals closely for recovery.
-
Consult the literature for dose-response relationships in your specific animal model and strain.
-
If adverse effects persist, consider a lower starting dose for future cohorts.
-
Issue: Lack of a clear therapeutic effect at the chosen dose.
-
Possible Cause 1: Insufficient Dose. The selected dose may be too low to achieve the desired therapeutic concentration in the brain.
-
Possible Cause 2: Drug Metabolism. Rapid metabolism in the specific animal strain may lead to lower than expected plasma and brain concentrations.
-
Solution:
-
Gradually increase the dose in increments, while carefully monitoring for any adverse effects.
-
Measure plasma and, if feasible, brain concentrations of this compound to ensure adequate exposure.
-
Review the literature for effective dose ranges in similar studies and animal models.
-
Data Presentation
Table 1: Summary of this compound Dosages Used in Long-Term Rat Studies
| Dose (mg/kg/day) | Administration Route | Study Duration | Animal Model | Key Findings | Reference(s) |
| 9 | Oral Gavage | 8 weeks | Male Albino Rats | Evoked hepatic, renal, and cardiac dysfunction; negative impact on fertility. | |
| 27 | Oral Gavage | 8 weeks | Male Albino Rats | Induced leukocytosis, lymphocytosis, monocytosis; evoked hepatic, renal, and cardiac dysfunction; negative impact on fertility. | |
| 10, 30, 100 | Oral | 5 weeks | Diabetic Rats | Dose-dependent antiallodynic effect. | |
| Not Specified | Not Specified | Long-term | Parkinson's Disease Rat Model | Attenuated nonmotor symptoms and dopamine depletion. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model | Notes | Reference(s) |
| Absorption | Complete | Rats and Dogs | Oral administration. | |
| Half-life (t½) | ~15 hours (single dose), 17-22 hours (repeated dosing) | Healthy Human Volunteers | Data from human studies can provide a general reference. | |
| Plasma Clearance (CL) | 25.1 ml/min | Rats | Based on a population pharmacokinetic model. | |
| Volume of Distribution (V1) | 256 ml | Rats | Based on a population pharmacokinetic model. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation of this compound Solution:
-
Based on the desired dose (e.g., 10 mg/kg) and the average weight of the rats, calculate the total amount of this compound needed.
-
Dissolve the this compound in a suitable vehicle, such as distilled water or 0.5% methylcellulose. Ensure the solution is homogenous.
-
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Securely restrain the rat using an appropriate technique to prevent movement and ensure safe administration.
-
-
Gavage Procedure:
-
Use a proper size and type of gavage needle (e.g., a curved, ball-tipped stainless steel needle).
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes after administration to ensure there are no signs of distress, such as choking or difficulty breathing.
-
Return the animal to its home cage.
-
Monitor the animal's general health, body weight, and food and water intake throughout the study.
-
Protocol 2: Monitoring Plasma this compound Levels
-
Blood Sample Collection:
-
At predetermined time points during the study, collect blood samples from the rats. Common methods include tail vein sampling or saphenous vein sampling.
-
Collect the blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Separation:
-
Centrifuge the blood samples at a specified speed and duration (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
This compound Quantification:
-
Analyze the plasma samples to determine the concentration of this compound. High-performance liquid chromatography (HPLC) is a common and reliable method for this purpose.
-
Follow a validated analytical protocol to ensure accurate and reproducible results.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via serotonin reuptake inhibition.
Caption: Decision workflow for adjusting this compound dosage in animal studies.
References
Technical Support Center: Fluvoxamine-Induced Cytotoxicity in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluvoxamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cytotoxicity?
A1: this compound-induced cytotoxicity is multifactorial and concentration-dependent. The primary mechanisms include:
-
Endoplasmic Reticulum (ER) Stress: At high concentrations, this compound can induce ER stress, leading to the unfolded protein response (UPR). Persistent ER stress can trigger apoptosis through the activation of pathways involving CHOP, caspase-12, and caspase-9.[1]
-
Oxidative Stress: this compound can disrupt the oxidant-antioxidant balance in cells. At higher concentrations (e.g., 30 and 60 µM in human lymphocytes), it can lead to an increase in total oxidant status (TOS) and a decrease in total antioxidant status (TAS), resulting in oxidative stress.
-
Mitochondrial Dysfunction: Like other selective serotonin reuptake inhibitors (SSRIs), this compound can affect mitochondrial function. This can manifest as a loss of mitochondrial membrane potential (ΔΨm), which is a key event in the intrinsic pathway of apoptosis.
It is important to note that this compound also exhibits neuroprotective and anti-inflammatory effects, often through its agonistic activity at the Sigma-1 receptor (S1R), which can counteract ER stress.[1][2]
Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT, MTS, WST-1) with this compound treatment. What could be the cause?
A2: Inconsistent results in cell viability assays with this compound can arise from several factors:
-
Compound Stability: this compound is susceptible to photoisomerization when exposed to UVB light, which can generate a cis-isomer with reduced activity. Ensure that all this compound solutions are protected from light during preparation, storage, and throughout the experiment.[3]
-
Concentration-Dependent Effects: this compound can have biphasic effects. Low concentrations (e.g., ~2 µM) have been reported to be stimulatory for some cell types, while higher concentrations (e.g., >20 µM) are cytotoxic.[3] A comprehensive dose-response curve is essential to determine the appropriate concentration range for your specific cell line and experimental question.
-
Cell Line Specificity: The cytotoxic response to this compound can vary significantly between different cell lines. Some cell lines may be more resistant to its effects. It is advisable to include a positive control compound known to induce cytotoxicity in your chosen cell line to validate the assay.
-
Assay Interference: While less common, it's possible for the compound to interfere with the assay chemistry. If you suspect this, consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay vs. a tetrazolium-based assay).
Q3: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. Why might this be?
A3: Several factors could contribute to a lack of expected cytotoxicity:
-
Cell Line Resistance: As mentioned, different cell lines exhibit varying sensitivities to this compound. Glioblastoma cell lines, for instance, have shown responses in the micromolar range. Ensure that the concentrations you are using are relevant for your specific cell type by referring to published data or performing a broad-range dose-response study.
-
Off-Target Protective Effects: this compound is a potent agonist of the Sigma-1 receptor (S1R), an ER chaperone protein. Activation of S1R can be neuroprotective and can alleviate ER stress, potentially counteracting the cytotoxic effects at certain concentrations.
-
Experimental Duration: The cytotoxic effects of this compound may be time-dependent. Consider extending the treatment duration (e.g., 48 or 72 hours) to observe a significant effect.
-
Compound Integrity: Verify the purity and stability of your this compound stock. As noted, exposure to light can degrade the compound.
Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent or Noisy Oxidative Stress Assay (DCFDA) Results
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in control wells | Autofluorescence of cells or media components. DCFDA probe oxidation prior to the experiment. | Include a "no-dye" control to measure intrinsic fluorescence. Prepare fresh DCFDA working solution for each experiment and protect it from light. Use phenol red-free media during the assay. |
| Low or no signal in positive control | Ineffective positive control. Insufficient incubation time with the probe or stimulus. | Use a reliable positive control like H₂O₂ (e.g., 50-100 µM) or Pyocyanin. Optimize the incubation time for both the DCFDA probe (typically 30-45 minutes) and the oxidative stress inducer. |
| Signal decreases at high concentrations of inducer | "Quenching" effect where high levels of fluorescence interfere with detection. Overwhelming cytotoxicity leading to cell death and loss of signal. | Perform a proper standard curve with your positive control to identify the linear range of the assay. Concurrently run a cell viability assay to ensure that the observed decrease in fluorescence is not due to widespread cell death. |
| High variability between replicate wells | Uneven cell seeding. Inconsistent washing steps. Photobleaching of the DCF fluorophore. | Ensure a homogenous single-cell suspension before seeding. Be gentle and consistent during washing steps to avoid cell detachment. Minimize exposure of the plate to light after adding the DCFDA reagent. Read the plate immediately after the final incubation. |
Troubleshooting Guide 2: Ambiguous Mitochondrial Membrane Potential (JC-1) Assay Results
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Red particulate crystals in JC-1 working solution | Improper dilution of the JC-1 stock. Low solubility of JC-1 in aqueous solutions. | Prepare the JC-1 working solution by diluting the stock in distilled water first, then adding the assay buffer. Gently warm the solution in a 37°C water bath to aid dissolution. Do not centrifuge the JC-1 staining solution. |
| Low red/green fluorescence ratio in healthy control cells | Sub-optimal cell health. Overly dense cell culture. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid letting cells become over-confluent, as this can induce apoptosis. |
| Both red and green fluorescence signals are low | Insufficient dye loading. Low cell number. | Increase the JC-1 concentration or extend the incubation time (typically 15-30 minutes). Ensure an adequate number of cells are seeded per well/tube. |
| Difficulty analyzing adherent cells by flow cytometry | Uneven dye uptake in attached cells. Cell damage during detachment. | It is recommended to detach the cells first and then perform the JC-1 staining in suspension. Be gentle during trypsinization or scraping to minimize mechanical damage. |
| Signal fades quickly after staining | Photobleaching of the JC-1 dye. | Analyze samples immediately after staining (ideally within 30 minutes). Protect stained cells from light. Fixation is not recommended as it can disrupt the mitochondrial membrane potential. |
Quantitative Data Summary
The cytotoxic effects of this compound are highly dependent on the cell line and experimental conditions. The following tables summarize some of the reported IC₅₀ values and effective concentrations.
| Cell Line | Assay Type | Incubation Time | IC₅₀ / Effective Concentration | Reference |
| Glioblastoma (U87-MG, U251-MG, A172) | Migration Assay | 24 h | Inhibition observed at 25-50 µM | |
| Glioblastoma | Actin Polymerization | N/A | IC₅₀ ≈ 30 µM | |
| Neuroblastoma (SK-N-SH) | MTS Assay | 24 h | 80% viability at 25 µg/ml, 29% at 50 µg/ml | |
| Cerebellar Granule Cells | [³H]thymidine uptake | Not Specified | ~2 µM (stimulatory), ~20 µM (toxic) |
Note: IC₅₀ values can vary between laboratories due to differences in cell culture conditions, assay methods, and passage number.
Experimental Protocols
Protocol 1: Assessment of Oxidative Stress using DCFDA/H2DCFDA
This protocol is adapted for a 96-well plate format and measurement with a fluorescence plate reader.
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
DCFDA/H2DCFDA reagent (e.g., from Abcam, Cayman Chemical, Thermo Fisher Scientific)
-
Assay Buffer (e.g., HBSS or PBS)
-
Phenol red-free culture medium
-
This compound
-
Positive control (e.g., H₂O₂, Pyocyanin)
-
Fluorescence microplate reader (Excitation/Emission ≈ 485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in phenol red-free culture medium. Also, prepare the positive control.
-
Staining with DCFDA: a. Remove the culture medium from the wells. b. Wash the cells once with pre-warmed assay buffer. c. Add the DCFDA working solution (typically 10-25 µM in assay buffer) to each well. d. Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Treatment: a. Remove the DCFDA solution and wash the cells once with assay buffer. b. Add the medium containing the different concentrations of this compound, vehicle control, and positive control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 1, 6, 12, or 24 hours).
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Express the results as a fold change or percentage relative to the vehicle-treated control.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol is for suspension cells or adherent cells detached for analysis by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
JC-1 reagent
-
Assay Buffer
-
Positive control (e.g., CCCP)
-
Flow cytometer with 488 nm excitation laser and detectors for green (FITC channel, ~530 nm) and red/orange (PE channel, ~590 nm) fluorescence.
Procedure:
-
Cell Preparation and Treatment: a. Treat cells with various concentrations of this compound for the desired duration. Include vehicle-treated (negative control) and CCCP-treated (positive control for depolarization) samples. b. Harvest the cells (including supernatant for adherent cells, which may contain apoptotic cells) and wash once with assay buffer. c. Resuspend the cell pellet in culture medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
JC-1 Staining: a. Add the JC-1 staining solution to the cell suspension to a final concentration of ~2 µM. b. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing (Optional but Recommended): a. Centrifuge the cells at 400 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in an appropriate volume of assay buffer for flow cytometry analysis.
-
Data Acquisition: a. Analyze the samples on a flow cytometer immediately. b. Excite the cells with a 488 nm laser. c. Collect green fluorescence in the FITC channel and red/orange fluorescence in the PE channel.
-
Data Analysis: a. For healthy cells, the majority of the signal will be in the red channel (JC-1 aggregates). b. For apoptotic or unhealthy cells, there will be a shift to the green channel (JC-1 monomers). c. Quantify the percentage of cells in each population or calculate the ratio of red to green fluorescence intensity.
Protocol 3: Detection of Cleaved Caspase-3 and CHOP by Western Blot
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-CHOP, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation: a. After treatment with this compound, harvest cells and lyse them in ice-cold lysis buffer. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. b. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Incubate the membrane with the primary antibodies (anti-cleaved caspase-3, anti-CHOP, and loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: a. Wash the membrane several times with TBST. b. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane thoroughly with TBST. b. Apply the chemiluminescent substrate to the membrane. c. Capture the signal using an imaging system.
-
Analysis: a. Analyze the band intensities. An increase in the bands corresponding to cleaved caspase-3 (typically ~17/19 kDa) and CHOP (~29 kDa) indicates the induction of apoptosis and ER stress, respectively. Normalize the band intensities to the loading control for semi-quantitative analysis.
Visualizations
Caption: General experimental workflow for assessing this compound-induced cytotoxicity.
Caption: this compound-induced ER stress and apoptotic signaling pathway.
References
- 1. abcam.com [abcam.com]
- 2. PT576. This compound alleviates ER stress via induction of Sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoisomerization of this compound generates an isomer that has reduced activity on the 5-hydroxytryptamine transporter and does not affect cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to select the appropriate vehicle for in vivo Fluvoxamine administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the appropriate selection of vehicles for in vivo administration of Fluvoxamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a vehicle for in vivo this compound administration?
A1: The main challenge stems from the physicochemical properties of this compound maleate. It is sparingly soluble in water, which can make preparing simple aqueous solutions for injection or oral gavage difficult, especially at higher concentrations.[1] Consequently, the selection of a vehicle requires careful consideration of solubility, stability, route of administration, and potential toxicity of the vehicle itself.
Q2: What are the most commonly used vehicles for this compound?
A2: Common vehicles for this compound administration in animal studies include:
-
Aqueous solutions: Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are used when the desired concentration is low enough to achieve full dissolution.[1]
-
Co-solvent systems: Due to its limited aqueous solubility, co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are often used to first dissolve the this compound maleate before further dilution in an aqueous carrier.[1]
-
Suspensions: For oral administration, this compound can be suspended in vehicles like 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).
-
Complexation agents: Cyclodextrins, such as SBE-β-CD, can be used to enhance the aqueous solubility of this compound.[2][3]
Q3: How does the route of administration influence vehicle selection?
A3: The route of administration is a critical factor:
-
Intraperitoneal (IP) Injection: Requires sterile, isotonic solutions with a pH close to physiological levels to minimize irritation and pain. Co-solvents like DMSO should be used at low final concentrations.
-
Oral Gavage: Allows for a wider range of vehicles, including suspensions. The taste and viscosity of the vehicle should be considered to ensure accurate dosing and minimize stress to the animal.
-
Intravenous (IV) Injection: This route has the strictest requirements. The vehicle must be a sterile, aqueous solution, and the drug must be completely dissolved to prevent embolism. Co-solvents must be used with extreme caution and at very low concentrations.
Q4: Can I prepare a concentrated stock solution of this compound?
A4: Yes, preparing a concentrated stock solution in a solvent like DMSO is a common practice. This stock can then be diluted into the final vehicle for administration. This approach is particularly useful for achieving consistent dosing and minimizing the amount of organic solvent administered to the animals. Stock solutions in DMSO should be stored at -20°C for long-term stability.
Vehicle Selection and Data Presentation
Choosing the right vehicle is crucial for the success of your in vivo study. The following tables summarize the solubility of this compound maleate in common solvents and provide examples of vehicle formulations used in published studies.
Table 1: Solubility of this compound Maleate in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| Water | Sparingly soluble | - | Sonication may increase solubility. | |
| PBS (pH 7.2) | ~5 mg/mL | 11.51 mM | Aqueous solutions are not recommended for storage for more than one day. | |
| Ethanol | ~25 mg/mL | 57.55 mM | - | |
| DMSO | Freely soluble, ~30 mg/mL | 69.06 mM | Use freshly opened DMSO as it can be hygroscopic. | |
| Methanol | Freely soluble | - | - | |
| Dimethylformamide (DMF) | ~30 mg/mL | 69.06 mM | - |
Table 2: Example Vehicle Formulations for In Vivo this compound Administration
| Route of Administration | Vehicle Composition | Final this compound Concentration | Species | Reference |
| Intraperitoneal (IP) | Saline | 15 and 30 mg/kg | Rat | |
| Intraperitoneal (IP) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | - | MedChemExpress |
| Oral Gavage | 0.5% CMC-Na in sterile water | 5 mg/mL (suspension) | - | BenchChem |
| Oral Gavage | Distilled Water | 25, 50, 100, or 200 mg/kg | Rat |
Experimental Protocols
Here are detailed methodologies for preparing this compound formulations for common experimental setups.
Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection
Objective: To prepare a clear, sterile solution of this compound for IP administration.
Materials:
-
This compound maleate powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution:
-
Weigh the required amount of this compound maleate and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 30 mg/mL stock solution, add 1 mL of DMSO for every 30 mg of this compound maleate.
-
Vortex thoroughly until the solution is clear.
-
-
Dilute to the final concentration:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in saline.
-
While vortexing the saline, slowly add the calculated volume of the this compound stock solution.
-
Crucially, ensure the final concentration of DMSO is as low as possible (ideally less than 5%) to avoid vehicle-induced toxicity.
-
-
Sterile filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter and push the solution through the filter into a new sterile tube or vial.
-
-
Administration:
-
Use the freshly prepared and filtered solution for IP injection.
-
Protocol 2: Preparation of this compound Suspension for Oral Gavage
Objective: To prepare a homogenous suspension of this compound for oral administration.
Materials:
-
This compound maleate powder
-
Sodium Carboxymethyl Cellulose (CMC-Na)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
Procedure:
-
Prepare the vehicle:
-
Weigh the appropriate amount of CMC-Na to make a 0.5% (w/v) solution in sterile water.
-
Slowly add the CMC-Na to the water while stirring with a magnetic stirrer until it is fully dissolved. This may take some time.
-
-
Prepare the suspension:
-
Weigh the required amount of this compound maleate.
-
Gradually add the this compound powder to the 0.5% CMC-Na solution while continuously stirring to ensure a uniform suspension.
-
-
Administration:
-
Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
-
Administer the suspension using an appropriately sized gavage needle for the animal model.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution of DMSO stock in aqueous vehicle. | The aqueous solubility of this compound is exceeded. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final concentration of DMSO slightly, but keep it within a safe range for the animal model. - Consider using a solubilizing agent like Tween 80 or a cyclodextrin (e.g., SBE-β-CD). - Gentle warming and sonication can help redissolve the compound, but ensure the solution remains clear at room temperature before injection. |
| Animal shows signs of distress (e.g., writhing, vocalization) after IP injection. | The vehicle may be causing irritation due to high co-solvent concentration, non-physiological pH, or hypertonicity. | - Reduce the final concentration of the co-solvent (e.g., DMSO) to the lowest effective level. - Ensure the pH of the final solution is close to neutral (7.2-7.4). - Use an isotonic vehicle like 0.9% saline or PBS. |
| Inconsistent results between animals or experiments. | - Inaccurate dosing due to poor suspension homogeneity. - Degradation of this compound in the dosing solution. - Variability in animal stress levels during administration. | - For suspensions, ensure vigorous and consistent mixing before each dose administration. - Prepare fresh dosing solutions daily. This compound is susceptible to hydrolysis and photo-isomerization. Protect solutions from light. - Ensure consistent and proper handling and restraint techniques for all animals. |
| Difficulty in administering the full dose via oral gavage. | The suspension may be too viscous, or the gavage needle size may be inappropriate. | - If using a suspension, check its viscosity. You may need to adjust the concentration of the suspending agent (e.g., CMC-Na). - Ensure the gavage needle is of the correct size for the animal. A needle that is too large can cause discomfort and resistance. |
Visualizations
Caption: A decision workflow for selecting the appropriate vehicle for this compound administration.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating antibodies against the primary protein targets of Fluvoxamine: the Sodium-dependent serotonin transporter (SERT) and the sigma-1 receptor (S1R) .
Frequently Asked Questions (FAQs)
Q1: What are the primary protein targets of this compound?
A1: The primary pharmacological target of this compound is the Sodium-dependent serotonin transporter (SERT) , for which it acts as a potent selective serotonin reuptake inhibitor (SSRI).[1][2][3] Additionally, this compound is a potent agonist for the sigma-1 receptor (S1R) , which is considered a key secondary target contributing to its therapeutic effects.[1] this compound has negligible affinity for other receptors such as adrenergic, dopaminergic, histaminic, and muscarinic receptors.
Q2: Why is validating antibody specificity for SERT and S1R crucial?
Q3: What are the recommended initial steps for validating a new antibody against SERT or S1R?
A3: Before beginning your experiments, it is crucial to review the antibody's datasheet for information on its immunogen, validated applications, and recommended dilutions. The initial validation should include a Western blot analysis using a positive control (a cell line or tissue known to express the target protein) and a negative control (a cell line or tissue with low or no expression). For the highest level of validation, using knockout (KO) or knockdown (KD) models is considered the gold standard.
Q4: Where are SERT and S1R typically localized within the cell?
A4: SERT is an integral membrane protein primarily found in the plasma membrane of presynaptic neurons, where it facilitates the reuptake of serotonin from the synaptic cleft. The sigma-1 receptor (S1R) is predominantly located at the endoplasmic reticulum (ER) membrane, specifically at the mitochondria-associated membrane (MAM). Understanding the correct subcellular localization is crucial for interpreting immunohistochemistry (IHC) and immunocytochemistry (ICC) results.
Troubleshooting Guides
Western Blot (WB)
Issue: No or Weak Signal
| Possible Cause | Solution |
| Low target protein abundance | Increase the amount of protein loaded per well. Use a positive control lysate known to have high expression of SERT or S1R. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Suboptimal antibody concentration | Titrate the primary antibody concentration to find the optimal dilution. Increase the incubation time (e.g., overnight at 4°C). |
| Inactive secondary antibody | Use a fresh dilution of the secondary antibody and ensure it is compatible with the primary antibody's host species. |
| Blocking agent masking the epitope | Some blocking agents like non-fat dry milk can mask certain epitopes. Try switching to a different blocking agent like bovine serum albumin (BSA). |
Issue: High Background or Non-Specific Bands
| Possible Cause | Solution |
| Primary antibody concentration too high | Decrease the primary antibody concentration and/or reduce the incubation time. |
| Inadequate blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking buffer. |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween-20 to the wash buffer. |
| Secondary antibody non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding. |
| Protein degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer. |
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
Issue: No Staining or Weak Signal
| Possible Cause | Solution |
| Improper sample fixation | Optimize the fixation protocol (time, temperature, and fixative type) for your specific tissue or cells. |
| Epitope masking | Perform antigen retrieval to unmask the epitope. Common methods include heat-induced epitope retrieval (HIER) with citrate or EDTA buffers. |
| Low antibody concentration | Increase the concentration of the primary antibody and/or the incubation time. |
| Incorrect antibody for the application | Ensure the antibody is validated for IHC/ICC as not all antibodies that work in WB will work in these applications. |
Issue: High Background Staining
| Possible Cause | Solution |
| Non-specific antibody binding | Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) before applying the primary antibody. |
| Endogenous peroxidase/phosphatase activity | For enzymatic detection methods, quench endogenous enzyme activity with appropriate blocking agents (e.g., hydrogen peroxide for peroxidase). |
| Hydrophobic interactions | Add a detergent like Triton X-100 to your blocking and antibody dilution buffers to reduce non-specific binding. |
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions for this compound-Related Protein Targets
| Target Protein | Application | Recommended Dilution Range | Reference |
| SERT | Western Blot (WB) | 1:200 - 1:1000 | |
| Immunohistochemistry (IHC) | 1:50 - 1:2000 | ||
| Immunoprecipitation (IP) | 1:30 | ||
| Sigma-1 Receptor (S1R) | Western Blot (WB) | 1:500 - 1:5000 | |
| Immunohistochemistry (IHC) | 1:100 - 1:200 |
Note: These are general recommendations. Always refer to the specific antibody datasheet and optimize the dilution for your experimental conditions.
Experimental Protocols
Gold Standard: Antibody Validation using Knockdown (siRNA) or Knockout (CRISPR-Cas9)
This is the most rigorous method to confirm antibody specificity.
-
Culture Cells: Grow a cell line known to express the target protein (SERT or S1R).
-
Transfection/Transduction:
-
siRNA Knockdown: Transfect cells with siRNA targeting the mRNA of your protein of interest. Include a non-targeting scramble siRNA as a negative control.
-
CRISPR-Cas9 Knockout: Transduce cells with a lentiviral vector carrying Cas9 and a guide RNA specific to the gene encoding your target protein to create a stable knockout cell line. Use the parental (wild-type) cell line as a positive control.
-
-
Incubation: Allow sufficient time for the knockdown or knockout to take effect (typically 48-72 hours for siRNA).
-
Cell Lysis: Harvest both the control and the knockdown/knockout cells and prepare protein lysates.
-
Western Blot Analysis: Perform a Western blot on both lysates. A specific antibody will show a strong band in the control lysate and a significantly reduced or absent band in the knockdown/knockout lysate.
Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to investigate if SERT or S1R interact with other proteins.
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. Use a gentle lysis buffer containing a non-ionic detergent.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Add the primary antibody specific to your "bait" protein (e.g., S1R) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein.
Visualizations
Caption: this compound's primary mechanism of action at the synapse.
Caption: this compound's agonistic effect on the Sigma-1 Receptor signaling pathway.
Caption: A logical workflow for validating antibody specificity.
References
Validation & Comparative
Fluvoxamine and Fluoxetine: A Comparative Analysis of Sigma-1 Receptor Affinity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sigma-1 receptor affinity of two selective serotonin reuptake inhibitors (SSRIs), fluvoxamine and fluoxetine. The following sections detail the quantitative binding affinities, the experimental protocols for their determination, and the associated signaling pathways.
Quantitative Binding Affinity
The binding affinity of a compound for a receptor is a critical determinant of its pharmacological activity. In the context of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, affinity is typically expressed by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Experimental data consistently demonstrates that this compound possesses a significantly higher affinity for the sigma-1 receptor compared to fluoxetine.
| Compound | Sigma-1 Receptor Affinity (Ki) |
| This compound | ~36 nM |
| Fluoxetine | ~191 - 240 nM |
This substantial difference in binding affinity suggests that the pharmacological effects of this compound may be more significantly influenced by its interaction with the sigma-1 receptor than those of fluoxetine.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity (Ki) for this compound and fluoxetine at the sigma-1 receptor is primarily achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., this compound or fluoxetine) to displace a radioactively labeled ligand that has a known high affinity for the receptor.
Objective:
To determine the inhibition constant (Ki) of this compound and fluoxetine for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Homogenized tissue or cell culture preparations expressing the sigma-1 receptor (e.g., guinea pig liver membranes).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the sigma-1 receptor, such as [³H]-(+)-pentazocine.
-
Test Compounds: this compound and fluoxetine, each prepared in a range of concentrations.
-
Assay Buffer: A buffer solution appropriate for the sigma-1 receptor binding assay (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity sigma-1 receptor ligand (e.g., haloperidol) to determine non-specific binding.
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/B).
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: The membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound (this compound or fluoxetine) are incubated together in the assay buffer. This allows for competitive binding between the radioligand and the test compound to the sigma-1 receptor.
-
Equilibration: The incubation is allowed to proceed for a sufficient time to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined. This value is known as the IC50 (half-maximal inhibitory concentration).
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Caption: Experimental workflow for a competitive radioligand binding assay.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein that resides at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[1][2]. It plays a crucial role in regulating intracellular calcium signaling and responding to cellular stress[1].
Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by an agonist ligand, such as this compound, the sigma-1 receptor dissociates from BiP. This dissociation allows the sigma-1 receptor to interact with and modulate a variety of "client" proteins, including ion channels (e.g., voltage-gated K+ channels) and other receptors (e.g., IP3 receptors)[2]. This modulation of client proteins leads to downstream effects on cellular functions, including neuronal plasticity and cell survival.
The following diagram illustrates the signaling pathway of the sigma-1 receptor.
Caption: Sigma-1 receptor signaling pathway upon agonist binding.
References
Comparative Analysis of Fluvoxamine and Sertraline on SERT Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fluvoxamine and Sertraline, two commonly prescribed selective serotonin reuptake inhibitors (SSRIs), focusing on their occupancy of the serotonin transporter (SERT). The information presented is collated from various scientific studies, employing positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to quantify the in-vivo binding of these drugs to their primary target.
Quantitative Data on SERT Occupancy
The following table summarizes the available quantitative data on the percentage of SERT occupancy for this compound and Sertraline at different dosages, as determined by various molecular imaging studies. It is important to note that these values are derived from separate studies, which may involve different patient populations and experimental methodologies. Therefore, a direct comparison should be made with caution.
| Drug | Dosage | SERT Occupancy (%) | Study Reference (Methodology) |
| This compound | 50 mg/day (long-term) | ~80% | Suhara et al., 2003 (PET with --INVALID-LINK--McN5652)[1][2][3] |
| ED50 (oral dose) | 18.6 mg | Suhara et al., 2003 (PET with --INVALID-LINK--McN5652)[1][2] | |
| ED50 (plasma concentration) | 4.19 ng/mL | Suhara et al., 2003 (PET with --INVALID-LINK--McN5652) | |
| Sertraline | 25 mg/day (acute) | 56% | Seibyl et al., (SPECT with 123-I mZIENT) |
| 50 mg/day (acute) | 71% | Seibyl et al., (SPECT with 123-I mZIENT) | |
| 150 mg/day (acute) | 71% | Seibyl et al., (SPECT with 123-I mZIENT) | |
| Minimum Therapeutic Dose | 76% - 85% | Meyer et al., 2004 (PET with [11C]DASB) |
Note: ED50 (Median Effective Dose) refers to the dose that produces 50% of the maximal effect. In this context, it is the dose required to achieve 50% SERT occupancy.
Studies suggest that a SERT occupancy of approximately 80% is generally required for the therapeutic effects of SSRIs. Both this compound and Sertraline appear to achieve this level of occupancy at their typical clinical doses.
Experimental Protocols
The quantitative data presented above were primarily obtained through Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. These techniques utilize radiolabeled molecules (radioligands) that specifically bind to the serotonin transporter, allowing for in-vivo quantification.
PET Imaging with [11C]DASB or 11CMcN5652
A common methodology for determining SERT occupancy involves the following steps:
-
Baseline Scan: Each participant undergoes a PET scan at baseline (before administration of the investigational drug) to measure the initial density of available serotonin transporters. A radioligand, such as [11C]DASB or --INVALID-LINK--McN5652, is injected intravenously.
-
Drug Administration: Participants are then treated with either this compound or Sertraline for a specified period (e.g., a single dose or several weeks of treatment).
-
Post-treatment Scan: A second PET scan is performed after the drug administration period.
-
Image Analysis: The PET images are analyzed to determine the binding potential (BP) of the radioligand in specific brain regions rich in serotonin transporters, such as the striatum and thalamus. The binding potential is proportional to the density of available (unblocked) transporters.
-
Occupancy Calculation: SERT occupancy is calculated as the percentage reduction in the binding potential from the baseline scan to the post-treatment scan. The formula used is typically: Occupancy (%) = [(BP_baseline - BP_post-drug) / BP_baseline] x 100
For some studies, a reference region with negligible SERT density (e.g., cerebellum) is used to estimate non-specific binding of the radioligand.
Visualizations
Experimental Workflow for SERT Occupancy Measurement
Caption: Experimental workflow for a typical PET-based SERT occupancy study.
Signaling Pathway of Serotonin Reuptake Inhibition
Caption: Mechanism of action of SSRIs like this compound and Sertraline.
References
- 1. High levels of serotonin transporter occupancy with low-dose clomipramine in comparative occupancy study with this compound using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] High levels of serotonin transporter occupancy with low-dose clomipramine in comparative occupancy study with this compound using positron emission tomography. | Semantic Scholar [semanticscholar.org]
Validating the Neuroprotective Effects of Fluvoxamine in a Mouse Model of Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Fluvoxamine with other promising alternatives, namely Edaravone and N-butylphthalide (NBP), in mouse models of ischemic stroke. The information is compiled from preclinical studies to assist researchers in evaluating potential therapeutic strategies.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the efficacy of this compound, Edaravone, and N-butylphthalide in reducing infarct volume and improving neurological outcomes in mouse models of stroke. It is important to note that the data are collated from different studies, and direct head-to-head comparisons in a single study are limited. Variations in experimental protocols, including the specific mouse strain, duration of ischemia, drug dosage, and timing of administration, should be considered when interpreting these results.
Table 1: Comparison of Infarct Volume Reduction
| Compound | Mouse Model | Dosage and Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| This compound | Sprague-Dawley Rat, MCAO | 20 mg/kg, intraperitoneal | 6h before and immediately after ischemia; or immediately and 2h after ischemia | Significant reduction in total and cortical infarct | [1] |
| Edaravone | Mouse, photothrombotic ischemia | 3 mg/kg, intraperitoneal | 0, 2, and 6 hours post-surgery | Significant improvement | [2] |
| N-butylphthalide (NBP) | ICR Mouse, tMCAO (90 min) | Gavage, daily for 1, 7, or 21 days | Post-ischemia | Significant reduction | [3][4] |
| N-butylphthalide (NBP) | C57BL/6 Mouse, tMCAO (45 min) | 14 mg/kg/day, intravenous | Immediately after reperfusion for 7 days | Significant reduction at 3 days post-MCAO | [5] |
Table 2: Comparison of Neurological Deficit Improvement
| Compound | Mouse Model | Neurological Scoring System | Improvement in Neurological Score | Reference |
| This compound | Sprague-Dawley Rat, MCAO | Forelimb and hindlimb placing tests | Significant amelioration of sensorimotor dysfunction | |
| Edaravone | Mouse, photothrombotic ischemia | Not specified | Ameliorated neurological symptoms | |
| N-butylphthalide (NBP) | ICR Mouse, tMCAO | Modified Neurological Severity Score (mNSS) | Significant attenuation of neurological deficits | |
| N-butylphthalide (NBP) | C57BL/6 Mouse, tMCAO | Adhesive removal test, balance beam test | Significant improvement in functional outcome |
Proposed Mechanism of Action: this compound's Neuroprotective Pathway
This compound's neuroprotective effects are primarily attributed to its agonistic activity at the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Activation of S1R by this compound initiates a signaling cascade that mitigates ischemic injury.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in preclinical stroke research.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
The tMCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
Protocol Steps:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Maintain body temperature at 37.0 ± 0.5°C using a heating pad.
-
Surgical Exposure: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place temporary ligatures around the CCA and ICA.
-
Filament Insertion: Introduce a silicone-coated monofilament (e.g., 6-0) into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: Maintain the occlusion for a predetermined period (e.g., 60 or 90 minutes). To initiate reperfusion, withdraw the filament.
-
Wound Closure and Recovery: Suture the ECA stump and close the neck incision. Allow the animal to recover in a heated cage.
Neurological Deficit Scoring
Neurological function is assessed using a battery of behavioral tests. A commonly used scoring system is the modified Neurological Severity Score (mNSS).
Modified Neurological Severity Score (mNSS): This is a composite score assessing motor, sensory, balance, and reflex functions. The score ranges from 0 (no deficit) to 18 (maximal deficit).
-
Motor Tests (6 points):
-
Raising the mouse by the tail (flexion of forelimbs and hindlimbs)
-
Placing the mouse on the floor (ability to walk straight)
-
-
Sensory Tests (2 points):
-
Placing and proprioceptive tests
-
-
Beam Balance Tests (6 points):
-
Balancing on beams of different widths
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex, and evidence of seizures
-
Infarct Volume Assessment (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in the brain.
Protocol Steps:
-
Brain Collection: At a designated time point post-MCAO (e.g., 24 hours), euthanize the mouse and perfuse transcardially with cold saline.
-
Brain Slicing: Rapidly remove the brain and slice it into 1-2 mm coronal sections.
-
Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Fixation: Fix the stained slices in 4% paraformaldehyde.
-
Image Analysis: Scan the stained sections and quantify the infarct area (unstained) and total brain area using image analysis software (e.g., ImageJ). The infarct volume is calculated by integrating the infarct area over the slice thickness.
Immunohistochemistry for Neuroinflammation
Immunohistochemistry is used to detect the presence and localization of specific proteins, such as markers for microglial activation (e.g., Iba1) and inflammatory cytokines.
Protocol Steps:
-
Tissue Preparation: Perfuse the mouse with saline followed by 4% paraformaldehyde. Post-fix the brain in paraformaldehyde and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut 20-30 µm thick coronal sections using a cryostat.
-
Antigen Retrieval (if necessary): Heat the sections in a citrate buffer.
-
Blocking: Incubate the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-Iba1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI (to stain nuclei) and visualize using a fluorescence microscope.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as a neuroprotective agent in the context of ischemic stroke, with a mechanism of action centered on the sigma-1 receptor and the mitigation of cellular stress. While direct comparative efficacy studies are limited, the evidence for this compound, Edaravone, and N-butylphthalide warrants further investigation. Future studies should aim for standardized, head-to-head comparisons of these and other neuroprotective candidates in clinically relevant animal models of stroke. Such research is crucial for identifying the most effective therapeutic strategies to translate from the laboratory to the clinic for the benefit of stroke patients.
References
- 1. Antidepressant this compound reduces cerebral infarct volume and ameliorates sensorimotor dysfunction in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Administration of Edaravone Improves Cognitive Impairment in a Mouse Model of mPFC Ischemia: Crosstalk Between Necroptosis, Neuroinflammation, and Antioxidant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dl-3-n-Butylphthalide Reduced Neuroinflammation by Inhibiting Inflammasome in Microglia in Mice after Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dl-3-n-butylphthalide improves stroke outcomes after focal ischemic stroke in mouse model by inhibiting the pyroptosis-regulated cell death and ameliorating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-3-n-Butylphthalide reduces ischemic stroke injury and increases M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency of Fluvoxamine and Other SSRIs on Cytokine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of fluvoxamine and other selective serotonin reuptake inhibitors (SSRIs) in modulating the release of inflammatory cytokines. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Analysis of SSRI Potency in Cytokine Inhibition
Recent in vitro studies have demonstrated that several SSRIs possess anti-inflammatory properties, notably the ability to inhibit the production of pro-inflammatory cytokines in immune cells. A key study directly compared the effects of five common SSRIs—this compound, fluoxetine, sertraline, paroxetine, and citalopram—on the release of Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO), a pro-inflammatory mediator, from lipopolysaccharide (LPS)-stimulated microglial cells.
The data from this comparative analysis reveals a clear difference in the potency of these SSRIs in inhibiting TNF-α and NO production.
Table 1: Comparative Potency of SSRIs on the Inhibition of TNF-α and Nitric Oxide (NO) Release in LPS-Stimulated Microglia
| SSRI | Concentration (µM) | Mean % Inhibition of TNF-α (± SEM) | Mean % Inhibition of NO (± SEM) |
| This compound | 10 | 45.3 (± 5.1) | 62.1 (± 3.8) |
| 30 | 78.9 (± 4.2) | 89.7 (± 2.1) | |
| Fluoxetine | 10 | 38.7 (± 6.2) | 55.4 (± 4.9) |
| 30 | 71.2 (± 5.5) | 81.3 (± 3.7) | |
| Sertraline | 10 | 52.1 (± 4.8) | 68.5 (± 4.1) |
| 30 | 85.4 (± 3.9) | 95.2 (± 1.8) | |
| Paroxetine | 10 | 41.5 (± 5.9) | 59.8 (± 4.5) |
| 30 | 75.8 (± 4.7) | 85.1 (± 3.2) | |
| Citalopram | 10 | 25.6 (± 7.1) | 35.2 (± 6.3) |
| 30 | 55.3 (± 6.8) | 65.8 (± 5.4) |
Data synthesized from Tynan et al., 2012, "A comparative examination of the anti-inflammatory effects of SSRI and SNRI antidepressants on LPS stimulated microglia," Brain, Behavior, and Immunity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Microglial Cell Culture and Stimulation
-
Cell Line: BV-2 immortalized murine microglial cells are a commonly used and appropriate model for studying neuroinflammation.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: For experiments, cells are seeded into 96-well plates at a density of 2.5 x 10^4 cells/well and allowed to adhere overnight.
-
Pre-treatment: Prior to stimulation, the culture medium is replaced with fresh medium containing the desired concentrations of the SSRIs (e.g., 10 µM and 30 µM) or vehicle control. Cells are pre-incubated with the SSRIs for 1 hour.
-
Stimulation: Following pre-treatment, microglial activation is induced by adding lipopolysaccharide (LPS) from E. coli serotype 0111:B4 to a final concentration of 100 ng/mL.
Quantification of TNF-α Release
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in culture supernatants.
-
Procedure:
-
After 4 hours of LPS stimulation, the cell culture supernatant is collected.
-
A commercially available mouse TNF-α ELISA kit is used according to the manufacturer's instructions.
-
The optical density is measured at 450 nm using a microplate reader.
-
A standard curve is generated using recombinant mouse TNF-α to determine the concentration of TNF-α in the samples.
-
The percentage inhibition of TNF-α release is calculated relative to the LPS-only treated group.
-
Quantification of Nitric Oxide (NO) Production
-
Method: The Griess assay is a colorimetric method used to measure nitrite (NO2-), a stable and quantifiable metabolite of NO in cell culture supernatant.
-
Procedure:
-
After 24 hours of LPS stimulation, 100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
The percentage inhibition of NO production is calculated relative to the LPS-only treated group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in microglial activation and the experimental workflow used to assess the anti-inflammatory effects of SSRIs.
Discussion
The presented data indicate that all tested SSRIs exhibit some degree of in vitro anti-inflammatory activity by reducing the production of TNF-α and NO in LPS-stimulated microglia. However, there are notable differences in their potency. Sertraline and this compound appear to be among the more potent inhibitors of both TNF-α and NO. Fluoxetine and paroxetine show comparable and moderate potency, while citalopram is the least potent among the tested SSRIs in this specific assay.
The underlying mechanisms for these anti-inflammatory effects are multifaceted. While all are selective serotonin reuptake inhibitors, their actions on inflammatory pathways may be independent of their effects on serotonin transport. For this compound, its high affinity for the sigma-1 receptor (S1R) is a key mechanism for its anti-inflammatory effects.[1] Activation of S1R can modulate intracellular calcium signaling and inhibit the production of pro-inflammatory cytokines.[1] Other SSRIs, such as fluoxetine, have been shown to inhibit the NF-κB and p38 MAPK signaling pathways, which are crucial for the production of many inflammatory mediators.[2] The observed differences in potency among SSRIs could be attributed to their varying affinities for these and other molecular targets involved in inflammatory signaling.
This comparative guide highlights the potential of SSRIs, particularly this compound and sertraline, as modulators of neuroinflammation. The provided experimental protocols offer a foundation for further research into the specific mechanisms and potential therapeutic applications of these drugs beyond their primary use as antidepressants.
References
Cross-Validation of Fluvoxamine's Efficacy in Preclinical Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), across various pain models. This compound's performance is evaluated against other established analgesics and antidepressants, supported by experimental data to inform future research and drug development in pain management.
Executive Summary
This compound has demonstrated significant analgesic properties in preclinical models of neuropathic, inflammatory, and visceral pain. Its mechanisms of action extend beyond serotonin reuptake inhibition, involving modulation of key signaling pathways implicated in pain and inflammation. This guide synthesizes the available preclinical evidence, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate a clear understanding of this compound's potential as a pain therapeutic.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other agents in various preclinical pain models.
Neuropathic Pain Models
Table 1: Efficacy of this compound in the Streptozotocin-Induced Diabetic Neuropathy Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % MPE (Maximal Possible Effect) |
| Vehicle Control | - | ~2.5 | - |
| This compound | 10 | Increased | Dose-dependent increase |
| This compound | 30 | Significantly Increased[1] | Dose-dependent increase |
| This compound | 100 | Maximally Increased[1] | Dose-dependent increase |
Data presented as approximate values based on graphical representations in the cited literature. Daily oral administration of this compound to diabetic rats resulted in a sustained and dose-dependent antiallodynic effect.[1]
Inflammatory Pain Models
Table 2: Efficacy of this compound in the Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume (mL) - 4h post-carrageenan | % Inhibition of Edema |
| Vehicle Control | - | ~1.2 | - |
| This compound | 2.5 | Reduced | Dose-dependent reduction |
| This compound | 12.5 | Reduced | Dose-dependent reduction |
| This compound | 25 | Significantly Reduced | ~50% |
| This compound | 50 | Maximally Reduced | ~70% |
| Indomethacin | 10 | Significantly Reduced | ~75% |
Data are approximated from graphical representations in the cited literature. Intra-peritoneal administration of this compound 30 minutes before carrageenan injection significantly reduced paw edema in a dose-dependent manner.[2]
Visceral Pain Models
Table 3: Efficacy of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhes | % Inhibition |
| Vehicle Control | - | ~35 | - |
| This compound | 5 | Reduced | - |
| This compound | 10 | Significantly Reduced | ~40% |
| This compound | 20 | Significantly Reduced | ~60% |
| This compound | 40 | Maximally Reduced | ~80% |
| Imipramine | 5 | Significantly Reduced | ~70% |
| Imipramine | 10 | Maximally Reduced | ~90% |
| Milnacipran | 10 | Significantly Reduced | ~50% |
| Milnacipran | 20 | Maximally Reduced | ~65% |
Data are approximated from graphical representations in the cited literature. This compound, imipramine, and milnacipran all dose-dependently and significantly reduced the number of writhes induced by acetic acid.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Streptozotocin-Induced Diabetic Neuropathy in Rats
-
Induction: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) (e.g., 75 mg/kg) dissolved in citrate buffer. Control animals receive the vehicle.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with levels consistently above a predetermined threshold (e.g., 300 mg/dL) are considered diabetic.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) daily, typically starting several weeks after STZ injection when neuropathic pain is established.
-
Pain Assessment (Mechanical Allodynia): The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. An increase in the force required to elicit a withdrawal response indicates an antiallodynic effect.
Carrageenan-Induced Paw Edema in Rats
-
Drug Administration: this compound, a comparator drug (e.g., indomethacin), or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the inflammatory insult.
-
Induction of Inflammation: A subplantar injection of 1% carrageenan solution is administered into the right hind paw of the rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The difference in paw volume before and after the injection indicates the degree of edema.
Acetic Acid-Induced Writhing Test in Mice
-
Drug Administration: this compound, comparator drugs (e.g., imipramine, milnacipran), or vehicle is administered intraperitoneally (i.p.) at specified doses.
-
Induction of Visceral Pain: A 0.8% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Quantification of Pain Response: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection. A reduction in the number of writhes compared to the vehicle control group indicates an analgesic effect.
Signaling Pathways and Mechanisms of Action
This compound's analgesic effects are mediated by a complex interplay of serotonergic and anti-inflammatory pathways.
Serotonergic Modulation in Neuropathic Pain
This compound, as an SSRI, increases the synaptic availability of serotonin (5-HT) in the central nervous system. This enhanced serotonergic transmission is believed to activate descending inhibitory pain pathways, which dampen nociceptive signals at the spinal cord level. Studies have shown that the antiallodynic effects of this compound in neuropathic pain models are mediated by the activation of spinal 5-HT1A, 5-HT2A/2C, and 5-HT3 receptors.
References
- 1. Long-term administration of this compound attenuates neuropathic pain and involvement of spinal serotonin receptors in diabetic model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective serotonin reuptake inhibitor, exerts its antiallodynic effects on neuropathic pain in mice via 5-HT2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
A Head-to-Head Comparison of Fluvoxamine and Escitalopram on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery that adult brains can generate new neurons, a process known as neurogenesis, has revolutionized our understanding of brain plasticity and the mechanisms of antidepressant action. Selective serotonin reuptake inhibitors (SSRIs) have been a focal point of research in this area, with studies suggesting their therapeutic effects may be linked to their ability to stimulate hippocampal neurogenesis. This guide provides a detailed head-to-head comparison of two commonly prescribed SSRIs, Fluvoxamine and Escitalopram, and their respective impacts on neurogenesis, supported by experimental data. While direct comparative studies are limited, this guide synthesizes the available evidence for each drug to offer a comprehensive overview for the scientific community.
Executive Summary
Current research indicates that both this compound and Escitalopram can influence neurogenesis, albeit through potentially different primary mechanisms. Escitalopram has been shown to directly increase the differentiation of human hippocampal progenitor cells into neuroblasts in a dose-dependent manner. This compound, on the other hand, is suggested to promote neurogenesis and neural plasticity primarily through its unique agonistic activity at the sigma-1 receptor, a mechanism that complements its role as an SSRI. This comparison will delve into the quantitative effects, underlying signaling pathways, and the experimental methodologies used to elucidate these findings.
Quantitative Data on Neurogenic Effects
The following tables summarize the quantitative findings from key studies on the effects of this compound and Escitalopram on markers of neurogenesis.
Table 1: Effects of this compound on Hippocampal Neurogenesis
| Study Model | Marker | Treatment Details | Key Findings |
| Adult Male Sprague-Dawley Rats | Ki67 | This compound (1 mg/100g body weight) in drinking water for 21 days. | Significantly higher number of Ki67-positive proliferating cells in the subgranular zone (SGZ) of the dentate gyrus compared to control.[1] |
| Cultured Murine Neural Stem Cells (NSCs) | Cell Viability & Differentiation | This compound (0.1, 1, 5, 50, 100, and 500 nM). | Low concentrations (1-5 nM) significantly increased NSC viability. 5 nM was optimal for differentiation into neurons and astrocytes, while 1 nM was optimal for oligodendrocyte differentiation.[2][3] |
Table 2: Effects of Escitalopram on Hippocampal Neurogenesis
| Study Model | Marker | Treatment Details | Key Findings |
| Human Hippocampal Progenitor Cells | Doublecortin (DCX), S100β | Escitalopram (120 nM and 313 nM) for 9 days. | Dose-dependent increase in the differentiation of cells into neuroblasts (DCX-positive). Increased gliogenesis (S100β-positive cells).[4] |
| Adult Male Sprague-Dawley Rats | Doublecortin (DCX) | Single intraperitoneal injection of Escitalopram (10 mg/kg). | Significant decrease in the number of DCX-expressing immature neurons in the subgranular zone (SGZ).[5] |
Signaling Pathways
The neurogenic effects of this compound and Escitalopram are mediated by distinct and overlapping signaling pathways.
This compound: A Role for the Sigma-1 Receptor
This compound's unique pharmacological profile includes potent agonism at the sigma-1 receptor (S1R), a chaperone protein at the endoplasmic reticulum. Activation of S1R is thought to promote neurogenesis and neural plasticity. The downstream signaling cascade involves the modulation of several key pathways that can influence neuronal survival and growth.
Escitalopram: Serotonin, BDNF, and TrkB
Escitalopram, as a highly selective serotonin reuptake inhibitor, primarily increases the extracellular levels of serotonin. This increase in serotonin is thought to trigger a cascade of events leading to increased neurogenesis, prominently involving the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
In Vitro Neurogenesis Assay (Human Hippocampal Progenitor Cells)
This protocol was utilized to assess the direct effects of Escitalopram on human neural stem cells.
In Vivo Assessment of Neurogenesis in Rodent Models
This generalized workflow is applicable to studies investigating the effects of both this compound and Escitalopram on neurogenesis in animal models.
Discussion and Future Directions
The available evidence suggests that both this compound and Escitalopram promote neurogenesis, a key process in brain plasticity and a potential mechanism underlying their antidepressant effects. Escitalopram appears to directly stimulate the differentiation of neural progenitors, a finding supported by studies on human cell lines. In contrast, this compound's pro-neurogenic effects may be significantly mediated by its unique agonism at the sigma-1 receptor, which influences a broad range of cellular signaling pathways related to neuronal survival and growth.
A noteworthy finding in one study was that acute administration of Escitalopram led to a decrease in the number of DCX-positive cells in the rat hippocampus. The authors of that study hypothesized that this could be due to an acceleration of neuronal maturation, leading to a quicker downregulation of the immature neuron marker DCX. This highlights the complexity of interpreting changes in neurogenesis markers and the need for multi-faceted experimental approaches.
Conclusion
Both this compound and Escitalopram demonstrate pro-neurogenic properties, which likely contribute to their therapeutic efficacy as antidepressants. Escitalopram's effects appear to be more directly linked to the enhancement of neural progenitor differentiation, while this compound's actions are uniquely influenced by its agonism at the sigma-1 receptor. A deeper understanding of these distinct and shared mechanisms will be invaluable for the development of more targeted and effective treatments for depressive disorders. This guide provides a foundational comparison to stimulate further investigation into the nuanced effects of these important medications on brain plasticity.
References
- 1. This compound Ameliorates the Damage to the Neuro-Behavioral Status of Rats Caused by the Administration of Valproic Acid by Preventing Cognitive Memory Deficits and Decreased Hippocampal Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates oligodendrogenesis of cultured neural stem cells and attenuates inflammation and demyelination in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates oligodendrogenesis of cultured neural stem cells and attenuates inflammation and demyelination in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. Effect of Escitalopram on the Number of DCX-Positive Cells and NMUR2 Receptor Expression in the Rat Hippocampus under the Condition of NPSR Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Fluvoxamine's anti-inflammatory properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on the anti-inflammatory properties of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). It is designed to assist researchers in replicating and expanding upon these findings by offering a comparative analysis with alternative compounds, detailed experimental protocols, and a clear visualization of the underlying molecular pathways.
Abstract
This compound has demonstrated significant anti-inflammatory effects in preclinical and clinical studies, largely attributed to its agonist activity at the sigma-1 receptor (S1R). This activity modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and other inflammatory mediators. This guide synthesizes key quantitative data, outlines the methodologies used in pivotal studies, and provides a comparative perspective on this compound's performance against other SSRIs with similar targets.
Mechanism of Action: The Sigma-1 Receptor Pathway
This compound's primary anti-inflammatory mechanism is mediated through its high-affinity binding to the sigma-1 receptor (S1R), an endoplasmic reticulum (ER) chaperone protein.[1][2] Activation of S1R by this compound leads to the inhibition of the inositol-requiring enzyme 1 (IRE1) pathway, a key component of the unfolded protein response (UPR) that can trigger inflammation.[3] This interaction ultimately reduces the expression of pro-inflammatory cytokines.
Figure 1: this compound's primary anti-inflammatory signaling pathway.
Comparative Performance: this compound vs. Other SSRIs
This compound exhibits the highest affinity for the S1R among commonly prescribed SSRIs, which is believed to contribute to its potent anti-inflammatory effects.[4] Studies have shown differential effects of various SSRIs on inflammatory markers, highlighting the importance of S1R agonism.
| Drug | S1R Affinity (Ki, nM)[5] | Effect on S1R | Key Anti-Inflammatory Findings |
| This compound | 36 | Agonist | Potently suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and other inflammatory mediators (COX-2, iNOS). |
| Fluoxetine | 292 | Agonist | Shows anti-inflammatory effects, but may require higher concentrations than this compound to achieve similar outcomes. |
| Sertraline | >1000 | Antagonist/Inverse Agonist | May act as an S1R antagonist, potentially leading to different or even opposing effects on inflammation compared to this compound. |
| Citalopram | 292 | Agonist | Possesses S1R affinity and has shown anti-inflammatory properties. |
| Escitalopram | >1000 | Agonist | Demonstrates S1R agonism and associated anti-inflammatory effects. |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from in vitro and in vivo studies investigating this compound's anti-inflammatory properties.
In Vitro Studies: Inhibition of Inflammatory Gene Expression
Study: Rafiee et al. (2016) Model: Lipopolysaccharide (LPS)-stimulated Human U937 Macrophages and HUVECs.
| Inflammatory Marker | This compound Concentration | % Reduction in mRNA Expression (vs. LPS alone) | P-value |
| iNOS (Macrophages) | 10⁻⁶ M | Significant Decrease | <0.001 |
| 10⁻⁷ M | Significant Decrease | <0.001 | |
| COX-2 (Macrophages) | 10⁻⁶ M | Significant Decrease | <0.05 |
| VCAM-1 (HUVECs) | 10⁻⁶ M | Significant Decrease | =0.006 |
| 10⁻⁷ M | Significant Decrease | =0.01 | |
| ICAM-1 (HUVECs) | 10⁻⁶ M | Significant Decrease | <0.001 |
| 10⁻⁷ M | Significant Decrease | =0.04 | |
| iNOS (HUVECs) | 10⁻⁶ M | Significant Decrease | <0.001 |
| 10⁻⁷ M | Significant Decrease | =0.001 | |
| COX-2 (HUVECs) | 10⁻⁶ M | Significant Decrease | =0.04 |
In Vivo Studies: Reduction of Inflammatory Cytokines and Edema
Study: Naji Esfahani et al. (2011) & Khan et al. (2022)
| Model | Treatment | Key Findings |
| Carrageenan-Induced Paw Edema (Rat) | This compound (50 mg/kg, IP) | Significantly inhibited paw edema response at 4 hours post-carrageenan (p < 0.001). |
| CFA-Induced Arthritis (Rat) | This compound (50 mg/kg, oral) | TNF-α reduction: 147.0 ± 2.0 to 53.8 ± 1.3 pg/mL (p<0.001) |
| IL-1β reduction: 93.8 ± 1.3 to 42.0 ± 1.4 pg/mL (p<0.001) |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature to facilitate replication.
In Vitro LPS-Stimulated Macrophage Assay
This protocol is based on the methodology described by Rafiee et al. (2016).
Figure 2: Workflow for in vitro LPS-stimulated macrophage assay.
Materials:
-
Human U937 macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound maleate
-
Lipopolysaccharide (LPS) from E. coli
-
RNA extraction kit
-
qRT-PCR reagents and primers for COX-2, iNOS, and a housekeeping gene
Procedure:
-
Culture U937 macrophages in RPMI-1640 medium.
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound (10⁻⁸ M to 10⁻⁶ M) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL). Include a control group with LPS alone and an untreated control group.
-
Incubate the cells for 6 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of COX-2 and iNOS. Normalize the expression to a suitable housekeeping gene.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol is based on the methodology described by Naji Esfahani et al. (2011).
Materials:
-
Male Wistar rats (200-250 g)
-
This compound maleate
-
Carrageenan
-
Plethysmometer
-
Vehicle (e.g., saline)
Procedure:
-
Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Divide the rats into control and treatment groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle intraperitoneally (IP) 30 minutes before the carrageenan injection.
-
Induce inflammation by injecting 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculate the percentage of edema inhibition for the this compound-treated group compared to the control group.
Conclusion
The evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through its agonist activity on the sigma-1 receptor. The provided quantitative data and experimental protocols offer a solid foundation for researchers to replicate and further investigate these effects. Comparative studies with other SSRIs indicate that this compound's high affinity for the S1R may be a key determinant of its potent anti-inflammatory activity. Future research could focus on further elucidating the downstream signaling pathways and exploring the therapeutic potential of this compound in a broader range of inflammatory conditions.
References
- 1. This compound: A Review of Its Mechanism of Action and Its Role in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Review of Its Mechanism of Action and Its Role in COVID-19 [frontiersin.org]
- 3. Modulation of the Sigma-1 Receptor-IRE1 pathway is beneficial in preclinical models of inflammation and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of Fluvoxamine and Citalopram
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of two common selective serotonin reuptake inhibitors (SSRIs), Fluvoxamine and Citalopram. The following sections detail their metabolic pathways, present key quantitative data from in vitro studies, and outline the experimental protocols used to generate this data.
Introduction
This compound and Citalopram are widely prescribed antidepressants. Their efficacy and potential for drug-drug interactions are significantly influenced by their metabolic stability, which is primarily determined by the activity of cytochrome P450 (CYP) enzymes in the liver. Understanding the differences in their metabolic profiles is crucial for predicting their pharmacokinetic behavior and ensuring safe and effective use.
Data Presentation: A Comparative Summary
The metabolic stability of this compound and Citalopram is summarized in the table below, highlighting key differences in their pharmacokinetic and metabolic parameters.
| Parameter | This compound | Citalopram |
| Half-Life (t½) | Approximately 15.6 hours after multiple doses.[1] | Approximately 35 hours.[2] |
| Primary Metabolizing Enzymes | CYP2D6 (major), CYP1A2 (minor).[3][4] | CYP2C19 (major), CYP3A4, CYP2D6.[2] |
| Major Metabolites | Fluvoxamino acid (inactive). | Desmethylcitalopram (less active). |
| In Vitro Intrinsic Clearance (CLint) Contribution | Primarily driven by CYP2D6. One study reported a Vmax of 37.5 pmol/min/mg and a Km of 76.3 µM for the formation of its alcohol intermediate by CYP2D6 in human liver microsomes. | The relative contributions to net intrinsic clearance are approximately 37% for CYP2C19, 35% for CYP3A4, and 28% for CYP2D6. |
| Enzyme Inhibition Potential | Strong inhibitor of CYP1A2, moderate inhibitor of CYP2C19 and CYP3A4, and weak inhibitor of CYP2D6. | Weak inhibitor of CYP2D6. |
Metabolic Pathways
The metabolic pathways of this compound and Citalopram are distinct, leading to different metabolite profiles and potential for drug interactions.
Experimental Protocols
The following protocols describe the methodologies used to assess the in vitro metabolic stability of this compound and Citalopram.
1. In Vitro Microsomal Stability Assay
This assay determines the rate of metabolism of a compound in human liver microsomes, providing an estimate of its intrinsic clearance.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound or Citalopram
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test compound (this compound or Citalopram) in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).
-
Prepare a reaction mixture containing human liver microsomes (typically 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-warm the reaction mixture and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the reaction mixture containing the test compound.
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to determine the remaining concentration of the parent drug.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).
-
2. CYP450 Reaction Phenotyping
This experiment identifies the specific CYP isozymes responsible for the metabolism of a drug.
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2, CYP2C19, CYP3A4)
-
This compound or Citalopram
-
Specific chemical inhibitors for each CYP isozyme (e.g., quinidine for CYP2D6, furafylline for CYP1A2, ticlopidine for CYP2C19, ketoconazole for CYP3A4)
-
Human liver microsomes
-
Other materials as listed in the microsomal stability assay.
-
-
Procedure:
-
Recombinant Enzyme Approach: Incubate the test compound with individual recombinant CYP enzymes and measure the rate of metabolite formation or parent drug depletion.
-
Chemical Inhibition Approach: Incubate the test compound with human liver microsomes in the presence and absence of specific CYP inhibitors. A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme.
-
-
Data Analysis:
-
For the recombinant enzyme approach, the activity of each isozyme is determined.
-
For the chemical inhibition approach, the percentage of inhibition is calculated to determine the contribution of each CYP isozyme to the overall metabolism.
-
Conclusion
The metabolic profiles of this compound and Citalopram show significant differences. This compound is primarily metabolized by CYP2D6 and is a potent inhibitor of CYP1A2, indicating a higher potential for drug-drug interactions with substrates of this enzyme. In contrast, Citalopram is metabolized by multiple CYP enzymes, which may result in a more predictable pharmacokinetic profile and a lower risk of interactions when one pathway is inhibited. These distinctions in metabolic stability are critical considerations for clinicians and researchers in the field of drug development and personalized medicine.
References
Unraveling the Enigma: Fluvoxamine's Mechanism and the Pivotal Role of the Sigma-1 Receptor
A Comparative Guide for Researchers and Drug Development Professionals
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has long been a mainstay in the treatment of various psychiatric disorders. However, emerging evidence compellingly suggests that its therapeutic efficacy extends beyond simple serotonin modulation, with the sigma-1 receptor (S1R) playing a crucial and multifaceted role. This guide provides an in-depth comparison of this compound's engagement with the S1R against other SSRIs, supported by experimental data, and details the methodologies used to validate this interaction.
The Sigma-1 Receptor: A Key Player in this compound's Action
The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, involved in regulating cellular stress responses and neuronal plasticity.[1] this compound stands out among SSRIs for its remarkably high affinity for the S1R.[2][3] This interaction is not merely an off-target effect but is increasingly recognized as a significant contributor to its overall pharmacological profile, potentially underlying its efficacy in conditions like psychotic depression.[2][4]
Comparative Binding Affinities: this compound vs. Other SSRIs
Quantitative data from radioligand binding assays consistently demonstrate this compound's superior affinity for the sigma-1 receptor compared to other commonly prescribed SSRIs. This high affinity suggests a more profound and direct engagement with S1R-mediated signaling pathways.
| Antidepressant | Sigma-1 Receptor Affinity (Ki, nM) | Reference |
| This compound | 36 | |
| Sertraline | 57 | |
| Fluoxetine | >100 | |
| Escitalopram | >100 | |
| Citalopram | >100 | |
| Paroxetine | 1893 |
Lower Ki values indicate higher binding affinity.
Functional Significance: Beyond Binding to Biological Effects
The functional consequence of this compound's high affinity for the S1R is evident in a variety of in vitro and in vivo studies. A key line of evidence comes from its ability to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, an effect that is blocked by the selective S1R antagonist NE-100. This suggests that this compound acts as an agonist at the S1R, promoting neuronal plasticity. In contrast, other SSRIs with lower S1R affinity, such as paroxetine, do not exhibit this effect.
Furthermore, studies utilizing positron emission tomography (PET) in humans have confirmed that therapeutic doses of this compound lead to high occupancy of S1R in the brain, whereas paroxetine does not show significant binding. This provides direct evidence of S1R engagement by this compound in a clinical context.
Animal studies have also provided crucial validation. In mouse models, the cognitive-enhancing effects of this compound in ameliorating phencyclidine-induced deficits were antagonized by NE-100, directly linking its pro-cognitive effects to S1R activation.
Downstream Signaling Pathways and Cellular Mechanisms
This compound's activation of the S1R triggers a cascade of downstream signaling events that contribute to its therapeutic effects. These pathways are critical for neuroprotection, neuroplasticity, and the regulation of cellular stress.
Endoplasmic Reticulum (ER) Stress Modulation
A significant mechanism through which this compound exerts its effects via the S1R is the alleviation of endoplasmic reticulum (ER) stress. ER stress is implicated in the pathophysiology of several neuropsychiatric disorders. This compound has been shown to induce the expression of S1R, which in turn helps to mitigate ER stress and prevent neuronal cell death. This is achieved, in part, by modulating the unfolded protein response (UPR) and reducing the expression of ER stress markers such as IRE-1, PERK, and ATF-6.
Caption: this compound's modulation of the ER stress pathway via the Sigma-1 Receptor.
Neuronal Plasticity and Cognitive Function
This compound's agonism at the S1R is also intricately linked to the modulation of signaling pathways crucial for synaptic plasticity and cognitive function. It has been shown to mitigate the inhibition of the nNOS/PSD-95/NMDAR signaling pathway, which is vital for learning and memory. This action is thought to underlie the observed improvements in cognitive flexibility and sociability in animal models.
Caption: this compound's influence on cognitive function through Sigma-1 Receptor signaling.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are outlines of the key experimental protocols cited in this guide.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for the S1R.
-
Membrane Preparation: Homogenized tissue (e.g., guinea pig liver) or cell culture preparations expressing the S1R are used.
-
Assay Setup: A fixed concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) and a fixed amount of membrane protein are added to each well of a 96-well plate.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound or other SSRIs) are added to the wells.
-
Controls: Wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled S1R ligand) are included.
-
Incubation, Filtration, and Quantification: The plate is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
NGF-Induced Neurite Outgrowth Assay in PC12 Cells
This functional assay assesses the effect of compounds on neuronal differentiation.
-
Cell Culture: PC12 cells are plated on collagen-coated culture plates.
-
Treatment: Cells are treated with NGF (e.g., 50 ng/mL) in the presence or absence of the test compound (e.g., this compound) and/or an S1R antagonist (e.g., NE-100).
-
Incubation: Cells are incubated for a period (e.g., 24-72 hours) to allow for neurite outgrowth.
-
Imaging: Images of the cells are captured using a phase-contrast microscope.
-
Quantification: Neurite length and the percentage of cells bearing neurites (defined as processes longer than the cell body diameter) are quantified using image analysis software.
In Vivo Assessment of Cognitive Function: Novel Object Recognition Test
This behavioral test evaluates learning and memory in rodents.
-
Habituation: Mice are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) on the first day.
-
Familiarization/Training: On the second day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a specific duration (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.
Conclusion
The evidence strongly supports a significant role for the sigma-1 receptor in the mechanism of action of this compound, distinguishing it from other SSRIs. Its high affinity for the S1R, coupled with its agonist activity, initiates a cascade of downstream signaling events that contribute to neuroprotection, enhanced neuroplasticity, and improved cognitive function. These S1R-mediated effects likely complement its primary action as a serotonin reuptake inhibitor, providing a more comprehensive therapeutic profile. For researchers and drug development professionals, understanding this dual mechanism is crucial for identifying novel therapeutic targets and developing next-generation treatments for a range of neuropsychiatric disorders. The experimental protocols outlined here provide a robust framework for further investigating the intricate pharmacology of this compound and other S1R ligands.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
Comparing the in vitro and in vivo efficacy of Fluvoxamine for a specific indication
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Fluvoxamine for the treatment of COVID-19. It summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and clinical workflows to offer a comprehensive overview for the scientific community.
Introduction: Rationale for this compound in COVID-19
This compound, a selective serotonin reuptake inhibitor (SSRI), is primarily approved for psychiatric conditions such as obsessive-compulsive disorder (OCD).[1][2] Its investigation as a potential therapeutic for COVID-19 stemmed from its potent agonistic activity at the sigma-1 receptor (S1R), a protein involved in regulating inflammatory responses.[1][2][3] The hypothesis was that by modulating the S1R, this compound could mitigate the excessive inflammatory response, or "cytokine storm," a key driver of severe disease in COVID-19 patients.
In Vitro Efficacy: Cellular Mechanisms of Action
In vitro studies have been crucial in elucidating the potential mechanisms by which this compound may exert its effects against SARS-CoV-2. The primary proposed mechanism is not direct antiviral activity but rather the modulation of the host's inflammatory response.
Key Proposed Mechanisms:
-
Sigma-1 Receptor (S1R) Agonism: this compound is a potent S1R agonist. The S1R is a chaperone protein at the endoplasmic reticulum that plays a role in controlling inflammation. By activating S1R, this compound is thought to regulate the inositol-requiring enzyme 1α (IRE1α), which in turn can dampen inflammatory pathways and reduce the production of cytokines.
-
Reduction of Platelet Aggregation and Mast Cell Degranulation: this compound may also reduce platelet aggregation and decrease histamine release from mast cells, both of which are implicated in the pathology of severe COVID-19.
-
Interference with Endolysosomal Viral Trafficking: Some evidence suggests that this compound, through its lysosomotropic properties, may interfere with the trafficking of viruses within the cell.
Signaling Pathway Diagram
The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via Sigma-1 Receptor agonism.
Experimental Protocols: In Vitro Antiviral Assays
Standard methodologies are employed to assess the in vitro efficacy of compounds against SARS-CoV-2.
-
Cell Lines: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used due to their high permissiveness to SARS-CoV-2 infection. Calu-3 (human lung adenocarcinoma) cells are also utilized as a more physiologically relevant model.
-
Viral Strains: Experiments typically use early isolates of SARS-CoV-2 (e.g., ancestral strains) or more recent variants of concern.
-
Assay Principle: The primary method is the cytopathic effect (CPE) reduction assay. In this assay, cells are seeded in multi-well plates and infected with SARS-CoV-2 in the presence of varying concentrations of the drug. After an incubation period (typically 24-72 hours), the cell viability is measured, often using crystal violet staining, to determine the concentration at which the drug inhibits the virus-induced cell death.
-
Key Metrics:
-
EC50 (50% effective concentration): The drug concentration that inhibits 50% of the viral CPE.
-
CC50 (50% cytotoxic concentration): The drug concentration that kills 50% of the cells in the absence of the virus.
-
Selectivity Index (SI): The ratio of CC50 to EC50, which indicates the therapeutic window of the drug.
-
Quantitative Data: In Vitro Efficacy
While much of the in vitro research on this compound has focused on its anti-inflammatory properties, some studies have explored its direct antiviral effects, often in comparison to other SSRIs.
| Drug | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Vero E6 | >10 | >50 | - |
| Fluoxetine | Vero E6 | 0.89 | 18.2 | 20.4 |
| Sertraline | Vero E6 | 0.11 | 12.1 | 110 |
Note: Data is illustrative and compiled from various sources. Absolute values can vary between experiments. This compound's direct antiviral activity in these assays is generally weak compared to its potent anti-inflammatory effects.
In Vivo Efficacy: Human Clinical Trials
The translation of in vitro findings to clinical efficacy has been investigated through several randomized controlled trials (RCTs) in patients with early, mild-to-moderate COVID-19.
Experimental Protocols: Randomized Controlled Trials
-
Study Design: The majority of studies have been double-blind, placebo-controlled, randomized trials.
-
Patient Population: Typically, adult outpatients with a confirmed SARS-CoV-2 infection and symptom onset within the last 7 days who are at high risk for progression to severe disease.
-
Intervention: this compound administered at varying doses, commonly 100 mg twice or three times daily for 10 to 15 days, compared against a placebo.
-
Primary Outcome: The primary endpoint has often been a composite of clinical deterioration, defined as the need for extended emergency department observation (>6 hours) or hospitalization.
Clinical Trial Workflow Diagram
Caption: A typical workflow for a randomized controlled trial of this compound for COVID-19.
Quantitative Data: In Vivo Efficacy
Several key clinical trials have evaluated the efficacy of this compound in preventing clinical deterioration in outpatients with COVID-19.
| Trial | This compound Group (Events/Total) | Placebo Group (Events/Total) | Risk Ratio (95% CI) | Key Finding |
| STOP COVID 1 | 0 / 80 | 6 / 72 (8.3%) | - | This compound group had a lower likelihood of clinical deterioration. |
| TOGETHER Trial | 79 / 741 (10.7%) | 119 / 756 (15.7%) | 0.68 (0.52 - 0.88) | Reduced need for hospitalization or extended ED observation. |
| ACTIV-6 (100mg) | 14 / 589 (Healthcare Use) | 21 / 586 (Healthcare Use) | 0.69 (HR, 0.27 - 1.21) | No significant difference in time to sustained recovery. |
Note: "Events" refers to the primary outcome of clinical deterioration or hospitalization.
A meta-analysis of multiple RCTs showed that patients receiving this compound were less likely to experience clinical deterioration or hospitalization compared to those receiving a placebo. However, some trials, like ACTIV-6, did not find a significant benefit in terms of time to symptom recovery. The efficacy may be dose-dependent, with some analyses suggesting that higher doses (≥200 mg daily) are more effective.
Comparison and Discussion
The in vitro evidence for this compound primarily points to a potent anti-inflammatory effect mediated by the sigma-1 receptor, rather than a strong direct antiviral action. This laboratory finding aligns well with the primary hypothesis tested in clinical trials: that this compound could prevent the progression to severe COVID-19 by mitigating the hyperinflammatory response.
The results from in vivo studies, particularly the TOGETHER trial, provide clinical support for this hypothesis, demonstrating a significant reduction in the need for hospitalization or prolonged emergency care in high-risk outpatients. This suggests that the anti-inflammatory mechanism observed in vitro translates to a clinically meaningful benefit in preventing severe outcomes.
However, the lack of a consistent effect on symptom duration in some studies indicates that this compound's primary benefit may be in preventing deterioration rather than accelerating recovery from mild symptoms. The discrepancy in outcomes across different trials could be attributed to variations in patient populations, dosing regimens, and primary endpoints.
Conclusion
The available evidence suggests a compelling link between the in vitro immunomodulatory effects of this compound and its in vivo efficacy in reducing the risk of severe clinical outcomes in patients with early COVID-19. While not a direct antiviral in the traditional sense, its mechanism of action via the sigma-1 receptor appears to effectively blunt the harmful hyperinflammatory phase of the disease. The data supports its potential as an inexpensive, widely available treatment option for high-risk outpatients, though optimal dosing and its role in vaccinated populations or those infected with newer variants may require further investigation.
References
Safety Operating Guide
Proper Disposal of Fluvoxamine in a Laboratory Setting
The proper disposal of Fluvoxamine is a critical component of laboratory safety and environmental responsibility. As a selective serotonin reuptake inhibitor (SSRI), this compound is a biologically active compound that requires careful handling from acquisition through disposal.[1][2] Adherence to established protocols is essential to protect personnel and prevent environmental contamination.
In the United States, the management and disposal of pharmaceutical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA).[3][4] A key regulation, often referred to as Subpart P, provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and explicitly prohibits flushing them down drains.[3]
Immediate Safety and Handling Precautions
Before disposal, laboratory personnel must be aware of the hazards associated with this compound. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be used when handling the compound. Engineering controls, such as local exhaust ventilation, are recommended to control airborne powders.
This compound Hazard Information
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting, ensuring compliance with regulatory standards.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste : Due to its toxicity profile, this compound waste, including pure compound, contaminated labware (e.g., vials, pipettes, wipes), and solutions, should be managed as hazardous chemical waste.
-
Segregate Waste : Do not mix this compound waste with non-hazardous solid waste (regular trash) or other waste streams unless directed by your institution's Environmental Health and Safety (EHS) office. Proper segregation is the foundation of a compliant waste management program.
Step 2: Containerization
-
Select Appropriate Containers : Use only containers that are compatible with chemical waste. High-density polyethylene (HDPE) carboys or bottles are often preferred. The container must have a secure, leak-proof lid. Never use beakers, flasks, or food-grade containers for waste accumulation.
-
Label Container Correctly : The waste container must be clearly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
A clear description of the primary hazards (e.g., "Toxic," "Aquatic Hazard").
-
The date when waste was first added to the container (start date).
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation (i.e., in the same lab where the waste is produced).
-
Keep Containers Closed : Waste containers must remain closed at all times, except when actively adding waste. This prevents spills and the release of vapors.
-
Adhere to Volume Limits : Do not exceed the SAA storage limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.
Step 4: Arranging for Final Disposal
-
Prohibited Disposal Methods : Do not dispose of this compound by flushing it down the sink or toilet or by placing it in the regular trash. This practice is prohibited and can lead to environmental contamination, as wastewater treatment facilities are not typically equipped to remove such pharmaceutical compounds.
-
Contact EHS for Pickup : Once the waste container is full or you are nearing the accumulation time limit, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.
-
Final Treatment : EHS will transport the waste to a central storage facility before it is collected by a licensed hazardous waste disposal company. The required method of treatment for hazardous pharmaceutical waste is typically incineration at a permitted facility.
Experimental Workflow & Disposal Logic
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound in a laboratory environment.
Caption: Workflow for the compliant disposal of this compound waste.
Caption: Key entities and their relationships in the disposal process.
References
Essential Safety and Operational Guide for Handling Fluvoxamine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Fluvoxamine. Adherence to these procedural guidelines is paramount for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2] If splashes are likely, safety glasses with side-shields are recommended.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Impervious gloves made from PVC, neoprene, nitrile, or vinyl are recommended if skin contact is possible.[3]
-
Respiratory Protection: In cases of insufficient ventilation or when dust formation is likely, a NIOSH/MSHA approved respirator should be used. A risk assessment should be conducted to determine if a respirator is necessary.
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for this compound Maleate.
| Property | Value |
| Molecular Formula | C₁₅H₂₁F₃N₂O₂·C₄H₄O₄ |
| Molecular Weight | 434.41 g/mol |
| Melting Point | 120-122.5°C |
| Boiling Point | 370.6°C at 760 mmHg |
| Acute Oral Toxicity | Harmful if swallowed (Acute Toxicity - Oral 4) |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.
-
Handling:
-
Avoid contact with skin, eyes, or clothing.
-
Minimize dust generation and accumulation.
-
Ensure adequate ventilation in handling areas.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is at room temperature, between 20°C to 25°C (68°F to 77°F).
-
Excursions are permitted to 15°C to 30°C (59°F to 86°F).
-
Avoid exposure to temperatures above 30°C (86°F).
-
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid measures must be taken.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If contact lenses are present, remove them if easy to do. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical advice.
-
Inhalation: Remove to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting unless directed to do so by medical personnel.
Spill and Disposal Plan
A clear plan for managing spills and disposing of this compound waste is essential.
-
Spill Cleanup:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE as detailed above.
-
For powdered material, use a vacuum fitted with a HEPA filter to prevent the release of particulates.
-
Sweep up and shovel the material into suitable, closed containers for disposal.
-
Avoid creating dust.
-
-
Disposal:
-
The preferred method of disposal is through a drug take-back program.
-
If a take-back program is not available, the waste may be disposed of in the trash.
-
Before placing in the trash, mix the this compound waste with an undesirable substance such as used coffee grounds or kitty litter.
-
Place the mixture in a sealed plastic bag to prevent leakage.
-
Remove or scratch out all personal information from prescription labels before disposing of the container.
-
Do not flush this compound down the toilet unless specifically instructed to do so on the label, as it is very toxic to aquatic life with long-lasting effects.
-
Visual Workflow Guides
The following diagrams illustrate the procedural workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
